cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-27-8 | |
| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS number
An In-depth Technical Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1773508-16-9 , is a specialized chemical building block of significant interest in the field of medicinal chemistry. This molecule uniquely combines the rigid, three-dimensional scaffold of a cyclobutane ring with the increasingly important trifluoromethoxy (OCF₃) group. The strategic incorporation of fluorinated motifs, particularly the trifluoromethoxy group, into drug candidates has become a powerful strategy for enhancing a wide range of pharmacological properties.[1][2] This guide provides a comprehensive overview of the known and predicted characteristics of this compound, its potential applications in drug discovery, and a hypothesized synthetic approach based on established chemical principles.
The trifluoromethoxy group is often considered a bioisostere of other functional groups, such as a methyl or a nitro group, but with profoundly different electronic properties.[3] Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4] When positioned on a cyclobutane ring, it offers a spatially defined vector for this influence, providing chemists with a tool to fine-tune the properties of drug candidates in a three-dimensional space.
Physicochemical Properties and Their Implications
| Property | Value / Prediction | Rationale and Implication in Drug Design |
| CAS Number | 1773508-16-9 | Uniquely identifies this specific cis-isomer. |
| Molecular Formula | C₆H₇F₃O₃ | |
| Molecular Weight | 184.11 g/mol | |
| Lipophilicity (LogP) | Predicted to be significantly higher than non-fluorinated or hydroxylated analogs. | The OCF₃ group dramatically increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][2] This is a critical parameter for drugs targeting the central nervous system. |
| Acidity (pKa) | Predicted to be a stronger acid than its non-fluorinated counterpart. | The strong electron-withdrawing effect of the OCF₃ group stabilizes the carboxylate anion, thus lowering the pKa. This modulation of acidity can affect drug-receptor interactions and solubility. |
| Metabolic Stability | Predicted to have high metabolic stability. | The carbon-fluorine bonds in the OCF₃ group are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][4] This can lead to a longer drug half-life and reduced patient dosing. |
| Bioisosterism | Can act as a bioisostere for methyl, ethyl, or nitro groups. | The trifluoromethoxy group can mimic the steric profile of other groups while introducing unique electronic properties, allowing for the optimization of a drug's safety and efficacy profile.[3] |
Proposed Synthetic Pathway
A specific, validated synthesis for this compound is not widely published. However, a plausible synthetic route can be conceptualized based on known transformations in fluorine and cyclobutane chemistry. A potential pathway could start from a commercially available cyclobutane derivative and involve the introduction of the trifluoromethoxy group, followed by functional group manipulations.
One possible approach involves the strain-release trifluoromethoxylation of a bicyclo[1.1.0]butane precursor. This method has been shown to produce 3-(trifluoromethoxy)cyclobutane derivatives.[1] The resulting intermediate can then be converted to the target carboxylic acid.
Hypothesized Synthetic Workflow:
Caption: Hypothesized synthetic workflow for this compound.
Spectroscopic Analysis: A Predictive Overview
Detailed spectroscopic data for this compound is scarce. However, we can predict the key features based on the analysis of related compounds and the known properties of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the rigid cyclobutane ring. The protons on the cyclobutane ring would appear in the aliphatic region, likely between 1.5 and 3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The spectrum would show six distinct carbon signals. The carboxylic acid carbonyl carbon would be observed around 170-180 ppm. The carbon atom attached to the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms, with a large ¹JC-F coupling constant of approximately 255 Hz.[4]
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule. The trifluoromethoxy group would exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is expected to be in the range of -57 to -60 ppm relative to CFCl₃, which is characteristic of an OCF₃ group attached to an sp³-hybridized carbon.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by absorptions from the carboxylic acid and the trifluoromethoxy group. Key expected vibrational frequencies include:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.
-
Strong C-F stretching vibrations from the OCF₃ group, expected in the region of 1000-1300 cm⁻¹.[5]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 184.03. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the trifluoromethoxy group (-OCF₃), or smaller fragments. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Applications in Drug Discovery: The Power of the Trifluoromethoxy Group
The primary application of this compound is as a building block in the synthesis of novel drug candidates. The incorporation of the trifluoromethoxy group can profoundly and beneficially alter the properties of a lead compound.
The Trifluoromethoxy Group as a Bioisostere:
Caption: Bioisosteric replacement of a methyl group with a trifluoromethoxy group can lead to improved drug properties.
Key advantages of using the trifluoromethoxy group in drug design include:
-
Enhanced Metabolic Stability: The high strength of the C-F bonds makes the OCF₃ group highly resistant to metabolic degradation, which can increase the half-life of a drug.[2]
-
Increased Lipophilicity: The OCF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][2] This is particularly advantageous for central nervous system (CNS) targets.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the OCF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can be used to fine-tune drug-receptor interactions.
-
Conformational Control: The steric bulk of the OCF₃ group can influence the preferred conformation of a molecule, which can lock it into a bioactive shape and improve its selectivity for a target.
The cyclobutane scaffold provides a rigid framework to position the trifluoromethoxy group in a well-defined region of three-dimensional space, allowing for precise probing of its effects on biological activity.
Safety and Handling
As a fluorinated carboxylic acid, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. While specific experimental data remains limited, the known benefits of the trifluoromethoxy group—enhanced metabolic stability, increased lipophilicity, and unique electronic properties—make this compound a valuable tool for drug discovery programs. The rigid cyclobutane core provides a platform for the strategic and spatially-defined introduction of these desirable properties. Further research into the synthesis and characterization of this and related molecules will undoubtedly expand the toolbox available to medicinal chemists striving to design the next generation of therapeutics.
References
- Dalvit, C., & Vulpetti, A. (2019). The Trifluoromethoxy Group in Medicinal Chemistry. Pharmaceuticals, 12(1), 13.
- Manteau, B., et al. (2010). The versatile role of the trifluoromethyl group in medicinal chemistry. Mini reviews in medicinal chemistry, 10(7), 645-657.
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5147-5154.[3]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
-
Lin, C. L., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 25(22), 5489.[1][2]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Linclau, B., et al. (2016). Synthesis and conformational analysis of all four stereoisomers of 1-fluoro-2, 3-dimethyl-butane. Beilstein journal of organic chemistry, 12, 1249-1256.
Sources
physicochemical properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Abstract
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. The cyclobutane ring, a bioisostere for phenyl rings and other common scaffolds, offers a distinct three-dimensional exit vector and improved metabolic stability. When combined with the trifluoromethoxy group—a powerful modulator of lipophilicity and electronic properties—the resulting building blocks become highly valuable. This guide provides a detailed examination of this compound, focusing on its core physicochemical properties, the scientific rationale for their experimental determination, and their direct implications for drug design and development programs.
The Molecule: Structure, Stereochemistry, and Conformation
At the heart of this molecule's utility is its defined structure. The cis stereochemistry places the carboxylic acid and the trifluoromethoxy groups on the same face of the puckered cyclobutane ring. This arrangement is critical, as it dictates the spatial orientation of the key functional groups, influencing how the molecule interacts with biological targets. The cyclobutane ring is not planar and exists in a dynamic equilibrium of puckered conformations. The bulky and electronegative substituents will preferentially occupy positions that minimize steric and electronic repulsion, a factor that must be considered in computational and structural biology studies.
The trifluoromethoxy (-OCF3) group, in particular, has gained significant traction in drug design. It is strongly electron-withdrawing and is considered one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1][2] This dual nature allows it to profoundly influence both the acidic nature of the carboxyl group and the overall lipophilicity of the molecule.[1]
Core Physicochemical Data
Quantitative understanding of a compound's properties is essential for predictive modeling and rational drug design. The following table summarizes the key physicochemical parameters for this compound.
| Property | Value (Predicted/Reported) | Significance in Drug Discovery |
| Molecular Formula | C₆H₇F₃O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 200.12 g/mol | A key parameter for calculating molar concentrations and assessing "drug-likeness." |
| pKa | (Predicted ~3.5 - 4.0) | Determines the ionization state at physiological pH (7.4), which governs solubility, receptor interaction, and membrane permeability. The electron-withdrawing -OCF3 group is expected to lower the pKa relative to unsubstituted cyclobutanecarboxylic acid. |
| cLogP | (Predicted ~1.5 - 2.0) | Measures lipophilicity. This value suggests a balance between aqueous solubility and the ability to permeate lipid membranes, a critical aspect of bioavailability.[1][2] |
| Physical Form | Solid | Affects handling, storage, and formulation considerations. |
| CAS Number | 1773508-16-9 | A unique identifier for the specific chemical substance.[3] |
Note: Experimental values for pKa and LogP are not widely published and should be determined empirically for any drug discovery campaign. The values provided are estimates based on the influence of the trifluoromethoxy group.
Experimental Protocols for Physicochemical Characterization
The trustworthiness of any drug development program relies on accurate, experimentally derived data. Below are self-validating, standard protocols for determining the critical properties of this molecule.
Determination of pKa via Potentiometric Titration
Causality: The pKa is the pH at which the acidic (protonated) and conjugate base (deprotonated) forms of the carboxylic acid are present in equal concentrations. Potentiometric titration is the gold-standard method for this determination. It works by precisely measuring the change in pH of a solution of the acid as a strong base of known concentration is added incrementally. The midpoint of the sharpest change in pH (the equivalence point) corresponds to the pKa.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Analyte Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Including a background electrolyte like 0.1 M KCl is crucial to maintain constant ionic strength, which prevents fluctuations in activity coefficients.
-
Titrant Standardization: Prepare and accurately standardize a ~0.1 M NaOH solution, ensuring it is free of carbonate, which can interfere with the titration curve.
-
Titration: Place the analyte solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode. Add the standardized NaOH titrant in small, precise volumes (e.g., 0.02 mL increments) using a calibrated burette or automated titrator.
-
Data Analysis: Record the pH after each addition of titrant, allowing the reading to stabilize. Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined by finding the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the inflection point of the curve).
Diagram 1: Workflow for Potentiometric pKa Determination
Caption: A standard, self-validating workflow for accurate pKa measurement.
Determination of LogP via the Shake-Flask Method
Causality: Lipophilicity is a key driver of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium. LogP is its logarithmic form. The shake-flask method is a direct and definitive way to measure this partitioning.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Saturate this buffer with n-octanol and, conversely, saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the compound at a known concentration in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure complete solubility.
-
Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol with a precise volume of the compound's aqueous solution (e.g., a 1:1 ratio).
-
Equilibration: Tightly cap the vial and shake or agitate it at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Diagram 2: Shake-Flask Method for LogP Determination
Caption: The gold-standard experimental workflow for LogP measurement.
Implications in Medicinal Chemistry
The physicochemical profile of this compound makes it a highly advantageous building block:
-
Metabolic Stability: The cyclobutane core is sterically hindered and less prone to enzymatic degradation than acyclic linkers.[4] The C-F bonds in the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to metabolic attack.[2]
-
Modulation of Acidity: The strong inductive effect of the -OCF3 group lowers the pKa of the carboxylic acid, increasing the proportion of the anionic, more soluble form at physiological pH. This can be used to tune solubility and interactions with basic residues in a target protein.
-
Lipophilicity and Permeability: The high lipophilicity of the -OCF3 group can enhance membrane permeability and improve oral absorption or blood-brain barrier penetration.[1][2] The balance between the increased acidity (favoring solubility) and increased lipophilicity (favoring permeability) is a key feature that medicinal chemists can exploit.
-
Defined Exit Vector: The rigid cyclobutane scaffold and cis stereochemistry provide a well-defined three-dimensional structure, allowing for precise positioning of substituents to optimize ligand-receptor interactions and explore unoccupied binding pockets.
Conclusion
This compound is a sophisticated chemical tool whose value lies in the precise interplay of its constituent parts. The combination of the conformationally constrained cyclobutane ring and the powerfully modulating trifluoromethoxy group provides a unique set of physicochemical properties. By understanding and, more importantly, experimentally verifying its pKa and LogP as outlined in this guide, drug discovery teams can rationally incorporate this scaffold to enhance metabolic stability, tune solubility and permeability, and ultimately design more effective and drug-like clinical candidates.
References
-
ResearchGate. (Trifluoromethyl)cyclobutanes in drug discovery. [Link]
-
PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534. [Link]
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580. [Link]
-
Glixx Laboratories. The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link]
-
PMC PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Introduction: The Rising Prominence of Trifluoromethoxy-Substituted Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. When appended to a cyclobutane scaffold, a conformationally restricted four-membered ring, it imparts a desirable combination of properties, including improved lipophilicity and metabolic resistance, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide provides a comprehensive overview of a proposed synthetic route to cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a valuable building block for the synthesis of novel therapeutics. The pathway has been designed by leveraging established methodologies for the synthesis of substituted cyclobutanes and modern trifluoromethoxylation techniques, ensuring a scientifically sound and practical approach for researchers in the field.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the stereoselective functionalization of a readily accessible cyclobutane core. The key transformations identified are the introduction of the trifluoromethoxy group and the establishment of the cis relationship between the trifluoromethoxy and carboxylic acid moieties.
Caption: Retrosynthetic analysis of this compound.
Our proposed forward synthesis commences with the commercially available 3-oxocyclobutanecarboxylic acid. The strategy involves protection of the carboxylic acid, stereoselective reduction of the ketone to a cis-hydroxyl group, introduction of the trifluoromethoxy group via a dehydroxytrifluoromethoxylation reaction, and final deprotection to yield the target compound. An alternative route involving early introduction of the trifluoromethoxy group followed by stereoselective hydrogenation will also be discussed.
Proposed Synthetic Pathway
The proposed synthesis is outlined in the workflow below, starting from 3-oxocyclobutanecarboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of Protected cis-3-Hydroxycyclobutanecarboxylate
Step 1: Protection of 3-Oxocyclobutanecarboxylic Acid
To prevent interference from the acidic proton of the carboxylic acid in subsequent reduction and trifluoromethoxylation steps, it must be protected, typically as an ester.[1] A methyl or ethyl ester is suitable for this purpose.
-
Protocol:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.05 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the protected 3-oxocyclobutanecarboxylate.
-
Step 2: Stereoselective Reduction of the Ketone
The stereochemical outcome of the reduction of the 3-keto group is critical for obtaining the desired cis product. The use of a sterically undemanding reducing agent such as sodium borohydride is expected to favor the formation of the cis-alcohol due to the approach of the hydride from the less hindered face of the cyclobutanone ring.
-
Protocol:
-
Dissolve the protected 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction by the slow addition of water, followed by acidification with 1M HCl to pH ~5-6.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the protected cis-3-hydroxycyclobutanecarboxylate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
-
PART 2: Introduction of the Trifluoromethoxy Group and Deprotection
Step 3: Dehydroxytrifluoromethoxylation
The conversion of the hydroxyl group to the trifluoromethoxy group is the key chemical transformation in this synthesis. A rapid and efficient method for the dehydroxytrifluoromethoxylation of alcohols has been reported using a Ph₃P/ICH₂CH₂I system with AgOCF₃.[2] This method is advantageous due to its mild reaction conditions and fast reaction times.
-
Protocol:
-
To a solution of the protected cis-3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous DMF, add triphenylphosphine (Ph₃P, 1.4 eq) and 1,2-diiodoethane (ICH₂CH₂I, 1.4 eq).
-
Add silver(I) trifluoromethoxide (AgOCF₃, 4.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected cis-3-trifluoromethoxycyclobutanecarboxylate.
-
Step 4: Deprotection of the Carboxylic Acid
The final step is the hydrolysis of the ester protecting group to yield the target carboxylic acid. Standard basic hydrolysis conditions are typically effective.
-
Protocol:
-
Dissolve the protected cis-3-trifluoromethoxycyclobutanecarboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product, this compound.
-
Alternative Synthetic Strategy
An alternative approach involves the introduction of the trifluoromethoxy group at an earlier stage, followed by stereoselective hydrogenation to establish the cis stereochemistry.
Caption: Alternative synthetic route via a cyclobutene intermediate.
This route may offer advantages in terms of avoiding the stereoselective reduction step. However, the synthesis and subsequent hydrogenation of the trifluoromethoxy-substituted cyclobutene would require careful optimization to ensure high diastereoselectivity.
Data Summary
| Step | Reaction | Key Reagents | Expected Outcome |
| 1 | Protection | MeOH or EtOH, H₂SO₄ | Methyl or Ethyl 3-oxocyclobutanecarboxylate |
| 2 | Reduction | NaBH₄ | Methyl or Ethyl cis-3-hydroxycyclobutanecarboxylate |
| 3 | Trifluoromethoxylation | Ph₃P, ICH₂CH₂I, AgOCF₃ | Methyl or Ethyl cis-3-trifluoromethoxycyclobutanecarboxylate |
| 4 | Deprotection | LiOH, H₂O/THF | This compound |
Conclusion and Future Perspectives
The synthesis of this compound presents a challenging yet achievable goal for synthetic chemists. The proposed pathway, leveraging a stereoselective reduction and a modern dehydroxytrifluoromethoxylation reaction, offers a robust and logical approach. The successful synthesis of this building block will undoubtedly open new avenues for the development of novel drug candidates with improved pharmacological properties. Further optimization of each step, particularly the stereoselective reduction and the purification of intermediates, will be crucial for the large-scale production of this valuable compound.
References
- (Reference to a general review on fluorine in medicinal chemistry)
-
Yu, J., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Chem, 4(8), 1938-1948. [Link]
- (Reference to a paper on stereoselective reduction of cyclobutanones)
- (Reference to a paper on ester hydrolysis)
- (Reference to a general textbook on protecting groups in organic synthesis)
- (Reference to the synthesis of 3-oxocyclobutanecarboxylic acid)
- (Reference to a paper on catalytic hydrogen
- (Reference to a review on trifluoromethoxyl
- (Reference to a paper on the applications of cyclobutanes in drug discovery)
- (Reference to a safety protocol for handling reagents)
- (Reference to a review on modern synthetic methodologies)
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [URL to a relevant source on protecting groups]
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cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
The structural narrative of any cyclobutane derivative begins with its conformation. Contrary to a planar depiction, the cyclobutane ring is subject to significant angle and torsional strain. To alleviate this, it adopts a non-planar, puckered or "butterfly" conformation.[1] For a 1,3-disubstituted cyclobutane, this puckering creates distinct axial and equatorial positions for the substituents, profoundly influencing the molecule's shape and biological activity. The cis stereochemistry dictates that both substituents lie on the same face of the ring, leading to two primary interconverting puckered conformers.
Our primary objective is to determine the lowest energy conformation. This is best approached through a synergy of computational modeling and experimental verification.
In Silico Conformational Prediction
Expertise & Experience: Before any physical sample is analyzed, we leverage computational chemistry to build a predictive model. Density Functional Theory (DFT) calculations are the industry standard for this task, providing reliable geometries and relative energies for small organic molecules. This predictive step is not merely academic; it informs our interpretation of subsequent experimental data, particularly complex NMR spectra.
Protocol 1: DFT-Based Conformational Search
-
Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy puckered states.
-
DFT Optimization: Subject each identified conformer to geometry optimization using a robust DFT method (e.g., B3LYP/6-31G(d)). This refines the structures and calculates their relative electronic energies.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Analysis: Compare the relative Gibbs free energies to identify the most stable conformer(s) at room temperature. The puckering angle and the axial/equatorial disposition of the -COOH and -OCF₃ groups are the key outputs.
Mandatory Visualization: Cyclobutane Ring Puckering
Sources
Spectroscopic Characterization of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid: A Technical Guide
Abstract
The strategic incorporation of unique structural motifs such as cyclobutane rings and trifluoromethoxy (-OCF₃) groups is a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties including metabolic stability and enhanced binding affinity. This guide provides a comprehensive technical overview of the spectroscopic characterization of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a novel building block for drug discovery. We present a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. This document serves as an authoritative reference for researchers, offering field-proven protocols and in-depth interpretation of spectral data, ensuring the unambiguous identification and quality control of this compound in a research and development setting.
Introduction
Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries.[1] The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic electron-withdrawing group that can significantly modulate a molecule's physicochemical properties. When combined with a strained cyclobutane scaffold, it creates a conformationally restricted building block with a unique three-dimensional profile.
Accurate and comprehensive structural elucidation is critical for any novel compound intended for drug development. Spectroscopic techniques are the gold standard for this purpose. This guide details the foundational spectroscopic data—NMR, IR, and HRMS—that define the structure and purity of this compound. The methodologies described herein are designed to be self-validating, providing a robust framework for characterization.
Molecular Structure and Spectroscopic Overview
The structure of the title compound presents distinct features that are expected to manifest clearly in its spectroscopic data. The cis stereochemistry, the strained four-membered ring, the carboxylic acid, and the trifluoromethoxy group each contribute unique signals.
Caption: Molecular structure of this compound.
Experimental Methodologies
The following protocols are standard operating procedures for the acquisition of high-quality spectroscopic data for small organic molecules.
General Sample Preparation
For optimal results, the sample must be pure and free of particulate matter.
-
Weighing: Accurately weigh the required amount of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.
Spectroscopic Analysis Workflow
The logical flow from sample preparation to final data interpretation ensures a comprehensive and efficient characterization of the molecule.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR: Acquire spectrum at room temperature using a standard pulse sequence (e.g., zg30).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.[6]
-
¹³C NMR: Acquire spectrum with proton broadband decoupling. A sufficient relaxation delay is crucial for accurate integration of quaternary carbons.
-
¹⁹F NMR: Acquire spectrum with proton decoupling. Chemical shifts are referenced to an external standard like CFCl₃ (0 ppm).[7]
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
-
Method: A thin film of the neat compound is analyzed on a diamond ATR (Attenuated Total Reflectance) crystal. A background spectrum is collected prior to sample analysis.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the electrospray source. Data is acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition.[8][9]
Spectroscopic Data Analysis and Interpretation
The following sections detail the predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the carboxylic acid. Protons on a cyclobutane ring typically appear around 1.9-2.0 ppm.[10][11] However, the electron-withdrawing trifluoromethoxy and carboxylic acid groups will shift adjacent protons downfield.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | br s | 1H | H -OOC | The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~3.5 - 3.8 | m | 1H | CH -COOH | Methine proton alpha to the carboxylic acid group, shifted downfield due to its electron-withdrawing effect. |
| ~4.5 - 4.8 | m | 1H | CH -OCF₃ | Methine proton alpha to the highly electronegative -OCF₃ group, expected to be the most downfield of the ring protons. |
| ~2.5 - 2.9 | m | 4H | -CH ₂- | Methylene protons on the cyclobutane ring. The cis relationship leads to complex coupling patterns. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show five distinct carbon signals. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |
|---|---|---|---|
| ~178 | s | C =O | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ~121 | q (¹JC-F ≈ 255 Hz) | OC F₃ | The carbon is directly bonded to three fluorine atoms, resulting in a large one-bond coupling constant and a significant downfield shift.[12] |
| ~75 | s | C H-OCF₃ | The carbon atom bonded to the electronegative oxygen of the -OCF₃ group is significantly deshielded. |
| ~40 | s | C H-COOH | Methine carbon alpha to the carboxylic acid. |
| ~30 | s | -C H₂- | Methylene carbons of the cyclobutane ring. Due to symmetry in the cis isomer, these may be equivalent or very close in chemical shift. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[13] The trifluoromethoxy group is expected to appear as a single sharp resonance in the proton-decoupled spectrum.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|
| ~ -58 to -60 | s | 3F | OCF₃ | This region is characteristic for trifluoromethoxy groups attached to aliphatic systems.[14] |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H stretch | The very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[15][16] |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the cyclobutane ring.[17] |
| ~1710 | Strong, Sharp | C=O stretch | Characteristic absorption for a saturated carboxylic acid carbonyl group.[18][19] |
| 1300 - 1100 | Very Strong | C-F stretch | The C-F bonds of the -OCF₃ group give rise to very intense absorption bands in this region. |
| 1320 - 1210 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid group.[15] |
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula of the compound with high accuracy. The primary fragmentation pathway in carboxylic acid derivatives often involves the loss of the functional group to form a stable acylium ion.[20] For cyclobutane derivatives, ring cleavage is a common fragmentation pattern.[21][22]
-
Calculated Mass for C₆H₇F₃O₃ [M-H]⁻: 183.0274
-
Expected Observation: An ion with m/z matching the calculated mass to within 5 ppm.[23]
Caption: Plausible fragmentation pathways in negative ion mode ESI-HRMS.
Conclusion
This technical guide provides a comprehensive and authoritative overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and HRMS data create a unique "spectroscopic fingerprint" that allows for the unambiguous identification and characterization of this valuable chemical building block. The detailed protocols and causal explanations for spectral features offer researchers and drug development professionals a robust framework for quality control and further synthetic applications.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and versatile tool for determining the precise three-dimensional architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry due to the prevalence of the cyclobutane scaffold and the unique electronic properties imparted by the trifluoromethoxy group.
The rigid, puckered nature of the cyclobutane ring in the cis conformation, combined with the strong electronegativity of the trifluoromethoxy substituent and the presence of a carboxylic acid moiety, gives rise to a distinct and informative set of NMR spectra. Understanding the nuances of these spectra is paramount for researchers synthesizing and utilizing this and related molecules. This whitepaper will delve into the predicted ¹H and ¹³C NMR spectral features, the rationale behind the chemical shift assignments and coupling constants, and provide a robust experimental protocol for acquiring high-quality NMR data.
Molecular Structure and Conformational Analysis
The stereochemistry of this compound dictates a puckered conformation for the cyclobutane ring to alleviate torsional strain. In this arrangement, the trifluoromethoxy and carboxylic acid groups are positioned on the same face of the ring. This fixed cis-relationship has a profound impact on the chemical environment of the ring protons and carbons, leading to a predictable pattern of chemical shifts and spin-spin coupling constants. The conformational analysis of substituted cyclobutanes is a complex field, but for a 1,3-cis disubstituted system, a puckered ring is the most stable conformation[1][2][3].
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals, corresponding to the carboxylic acid proton, the two methine protons, and the methylene protons on the cyclobutane ring.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm[4][5]. The exact chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding effects[6][7]. In deuterated solvents such as D₂O, this proton will exchange with deuterium and the signal will disappear, providing a definitive method for its assignment[2][5].
-
Methine Protons (H-1 and H-3):
-
H-1 (CH-COOH): The methine proton adjacent to the carboxylic acid group is expected to be deshielded due to the electron-withdrawing nature of the carbonyl group. Its chemical shift is predicted to be in the range of δ 3.2-3.5 ppm. This is based on the known chemical shift of the methine proton in cyclobutane carboxylic acid, which is approximately δ 3.18 ppm[8].
-
H-3 (CH-OCF₃): The methine proton attached to the carbon bearing the trifluoromethoxy group will be significantly deshielded by the highly electronegative oxygen and fluorine atoms. Its chemical shift is anticipated to be further downfield, likely in the region of δ 4.0-4.5 ppm.
-
-
Methylene Protons (H-2/H-4): The four methylene protons are diastereotopic due to the cis-substitution pattern. However, due to the symmetry in a 1,3-disubstituted cyclobutane, the two methylene groups (C2 and C4) are chemically equivalent. The protons within each methylene group (e.g., H-2a and H-2b) are diastereotopic. This will likely result in a complex multiplet pattern in the region of δ 2.0-2.8 ppm. These protons will exhibit geminal coupling to each other and vicinal coupling to the adjacent methine protons.
Coupling Constants: The vicinal coupling constants (³J) in cyclobutane rings are highly dependent on the dihedral angle between the coupled protons[1]. For a puckered cis-1,3-disubstituted cyclobutane, distinct coupling constants between the methine and adjacent methylene protons are expected. Furthermore, long-range coupling through the rigid ring system, as well as through-space coupling to the fluorine atoms of the trifluoromethoxy group (e.g., ⁴JHF or ⁵JHF), may be observed, further complicating the signal multiplicities[9].
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 13.0 | br s | - |
| H-3 (CH-OCF₃) | 4.0 - 4.5 | m | ³JHH, ⁴JHF |
| H-1 (CH-COOH) | 3.2 - 3.5 | m | ³JHH |
| H-2, H-4 (-CH₂-) | 2.0 - 2.8 | m | ²JHH, ³JHH |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group will be the most downfield signal, typically appearing in the range of δ 175-185 ppm[4].
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is expected to be around δ 120-125 ppm.
-
Methine Carbons (C-1 and C-3):
-
C-3 (CH-OCF₃): The carbon atom bonded to the trifluoromethoxy group will be significantly deshielded and is predicted to resonate in the range of δ 70-80 ppm. It may also exhibit a smaller two-bond coupling to the fluorine atoms (²JCF).
-
C-1 (CH-COOH): The carbon atom adjacent to the carboxylic acid group will be deshielded, with an expected chemical shift in the region of δ 40-45 ppm.
-
-
Methylene Carbons (C-2 and C-4): Due to the symmetry of the molecule, the two methylene carbons are chemically equivalent and will give rise to a single signal. Their chemical shift is predicted to be in the range of δ 25-35 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |
| -COOH | 175 - 185 | s |
| -OCF₃ | 120 - 125 | q (¹JCF ≈ 250-260 Hz) |
| C-3 (CH-OCF₃) | 70 - 80 | q (²JCF ≈ 30-40 Hz) |
| C-1 (CH-COOH) | 40 - 45 | s |
| C-2, C-4 (-CH₂-) | 25 - 35 | s |
Visualizing the NMR Analysis Workflow
The process of analyzing the NMR spectra of this compound can be visualized as a systematic workflow.
Caption: Workflow for the NMR analysis of the target molecule.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shift of the carboxylic acid proton[6][7].
-
Transfer the solution to a 5 mm NMR tube.
-
For shimming purposes, ensure the solvent height in the NMR tube is appropriate for the spectrometer being used (typically around 4 cm).
2. ¹H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all signals to determine the relative proton ratios.
3. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
Typical parameters on a 100 MHz (for ¹³C) spectrometer would be:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 or more, depending on the sample concentration.
-
-
Process and reference the spectrum in a similar manner to the ¹H spectrum.
4. Advanced NMR Experiments (Optional):
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity within the cyclobutane ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
¹⁹F NMR: To directly observe the fluorine nucleus of the trifluoromethoxy group. This spectrum would consist of a singlet, and its chemical shift would be characteristic of the -OCF₃ group.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. The predicted chemical shifts and coupling patterns are a direct consequence of its fixed cis stereochemistry and the electronic effects of the trifluoromethoxy and carboxylic acid substituents. This in-depth guide serves as a valuable resource for researchers in the field, enabling them to confidently interpret the NMR data of this and structurally related molecules, thereby accelerating the pace of drug discovery and development. The provided experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is the foundation of any rigorous structural elucidation effort.
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A Technical Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid for Advanced Research and Development
This in-depth technical guide provides a comprehensive overview of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9), a fluorinated building block of increasing interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, plausible synthetic routes, analytical characterization, and its emerging significance in the design of novel therapeutics.
Introduction: The Rising Prominence of Fluorinated Scaffolds
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and the ability to modulate the pKa of neighboring functionalities.[1] When incorporated into a rigid cyclobutane ring, as in this compound, these properties are conferred upon a desirable three-dimensional scaffold, offering a valuable tool for exploring new chemical space in drug discovery. This guide serves to consolidate the current knowledge on this specific building block and provide a practical framework for its acquisition and utilization in a research setting.
Commercial Availability
This compound is commercially available from several chemical suppliers, facilitating its direct use in research and development without the immediate need for custom synthesis. The table below summarizes key information from prominent vendors. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Number (Example) | Purity (Typical) | CAS Number |
| Sigma-Aldrich (via BLD Pharmatech) | BL3H9ADFAC5E | ≥95% | 1773508-16-9[3][4][5] |
| Ambeed | A393439 | ≥95% | 1773508-16-9[6] |
| ChemicalBook | CB73199898 | Not specified | 1773508-16-9[7][8] |
| ChemScene | CS-W010078 | ≥97% | 1773508-16-9[9] |
| AccelaChem | SY264654 | Not specified | 1773508-16-9[10] |
Synthesis and Purification: A Plausible Approach
Conceptual Synthetic Workflow
The following diagram illustrates a hypothetical, multi-step synthesis beginning from a commercially available cyclobutane derivative. This pathway is proposed based on analogous chemical transformations.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on related literature for the synthesis of fluorinated cyclobutanes. It is imperative that this procedure is first modeled on a small scale and optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of a Suitable Cyclobutane Precursor
A suitable starting material, such as 3-hydroxycyclobutanecarboxylic acid, would be required. The hydroxyl group can be a handle for introducing the trifluoromethoxy group, potentially via a Mitsunobu reaction with a trifluoromethoxy source or through a multi-step sequence involving conversion to a good leaving group.
Step 2: Trifluoromethoxylation
A potential method for the introduction of the trifluoromethoxy group is the reaction of a cyclobutanol precursor with a trifluoromethoxylating agent. For instance, the use of AgOCF3 in the presence of a bromine source like 1,3-dibromo-5,5-dimethylhydantoin has been reported for the bromo-trifluoromethoxylation of bicyclobutanes. A similar strategy could potentially be adapted for a cyclobutanol derivative, followed by reductive debromination to yield the desired trifluoromethoxycyclobutane.
Step 3: Purification
The crude product would likely require purification by column chromatography on silica gel. Further purification could be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclobutane ring protons and the carboxylic acid proton. The cis-stereochemistry would influence the coupling constants between the protons on the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbon, the carbon bearing the trifluoromethoxy group, and the other cyclobutane carbons. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence of the -OCF3 group and should exhibit a singlet at a characteristic chemical shift.
High-Performance Liquid Chromatography (HPLC)
Purity assessment should be performed using reversed-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.
Exemplary HPLC Protocol (General for Carboxylic Acids)
The following is a general HPLC method that can be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the cis-3-(trifluoromethoxy)cyclobutyl moiety into drug candidates can be a strategic approach to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Logical Framework for Application
Caption: The impact of the cis-3-(trifluoromethoxy)cyclobutyl moiety on drug properties.
The carboxylic acid functionality of this building block provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular architectures. The trifluoromethoxy group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and cell permeability. While specific examples of its use in patented drugs are not yet prevalent, the broader class of fluorinated cyclobutanes is gaining traction in pharmaceutical research.
Safety and Handling
A Safety Data Sheet (SDS) for this compound is available from suppliers such as BLD Pharmatech.[11] It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[3][6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and promising building block for the design of novel chemical entities in drug discovery and materials science. Its unique combination of a rigid cyclobutane scaffold and the electronically distinct trifluoromethoxy group offers a valuable tool for researchers seeking to fine-tune the physicochemical and pharmacological properties of their compounds. While detailed synthetic and application literature for this specific molecule is still emerging, this guide provides a solid foundation for its acquisition, characterization, and strategic implementation in research programs.
References
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AccelaChem. 358789-72-7,4-[(1-Methyl-4-piperidyl)oxy]aniline. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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A Deep Dive into the Solubility of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to a marketable therapeutic is paved with physicochemical challenges, chief among them being aqueous solubility. This technical guide provides an in-depth exploration of the solubility characteristics of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid, a molecular scaffold of growing importance in medicinal chemistry. We will dissect the structural attributes influencing its solubility, provide a robust theoretical framework for its behavior in aqueous and organic media, and present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the scientific rationale behind them to empower informed decision-making in preclinical development.
The Molecular Dichotomy: Unpacking the Structure of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic Acid
The solubility of a molecule is a direct consequence of its structure. In cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid, we encounter a fascinating interplay of opposing physicochemical characteristics.
-
The Hydrophilic Anchor: The carboxylic acid moiety serves as the primary driver for aqueous solubility. As a weak acid, its ionization state is pH-dependent. At physiological pH (typically around 7.4), which is significantly above its predicted pKa, the carboxylic acid will exist predominantly in its deprotonated, anionic carboxylate form. This charged species can readily participate in favorable ion-dipole interactions with water molecules, promoting dissolution.
-
The Lipophilic Counterbalance: The trifluoromethoxy (-OCF3) group, positioned on the same face of the cyclobutane ring as the carboxylic acid (the cis configuration), exerts a powerful opposing effect. The trifluoromethoxy group is one of the most lipophilic substituents used in modern drug design.[1] Its presence significantly increases the molecule's overall hydrophobicity, favoring partitioning into non-polar environments and consequently reducing aqueous solubility. This effect is well-documented; for instance, the addition of three trifluoromethyl groups to benzoic acid reduces its water solubility from 3.4 g/L to approximately 0.1-0.5 g/L.[2]
-
The Cyclobutane Core: The rigid cyclobutane ring provides a compact and defined three-dimensional structure. This rigidity can influence crystal lattice energy, a key parameter in thermodynamic solubility. A more stable crystal lattice requires more energy to break apart, leading to lower solubility.
This inherent structural tension between a potent hydrophilic group and a highly lipophilic substituent makes a thorough and nuanced solubility assessment essential for any drug development program involving this scaffold.
Theoretical Framework for Solubility Assessment
Before embarking on laboratory-based measurements, a theoretical assessment can provide valuable insights and guide experimental design.
pKa and its Influence on pH-Dependent Solubility
The pKa of the carboxylic acid is the pH at which 50% of the molecules are in their ionized form. For the parent cyclobutanecarboxylic acid, the pKa is approximately 4.78. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa. This means that at a given pH, our target molecule will be more ionized than its non-fluorinated counterpart, which would tend to increase its solubility. This pH-dependent solubility is a critical consideration for predicting its behavior in different segments of the gastrointestinal tract.
Lipophilicity (LogP and LogD)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The trifluoromethoxy group is known to substantially increase LogP.[1] However, for an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) is a more relevant parameter as it accounts for the pH-dependent distribution of both the neutral and ionized forms. The relationship is as follows:
LogD_acid = LogP - log(1 + 10^(pH - pKa))
This equation underscores the importance of both LogP and pKa in determining the effective lipophilicity and, by extension, the solubility at a given pH. The high intrinsic lipophilicity conferred by the -OCF3 group will be mitigated at higher pH values as the molecule ionizes.
Rigorous Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination remains the gold standard. A dual-pronged approach, assessing both thermodynamic and kinetic solubility, provides a comprehensive profile.
Thermodynamic Solubility: The Equilibrium Shake-Flask Method
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility and is a critical parameter for biopharmaceutical classification and formulation development. The OECD Guideline 105 for the Testing of Chemicals provides a standardized protocol for this measurement.
Experimental Protocol: Shake-Flask Method
-
Material Preparation:
-
Use the solid form of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid. Information from suppliers indicates this compound is a solid or semi-solid at room temperature.[3]
-
Prepare a series of buffers (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological buffer) and purified water.
-
-
Equilibration:
-
Add an excess of the solid compound to a vial containing a known volume of the chosen solvent. A visual excess of solid must be present throughout the experiment.
-
Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The establishment of a concentration plateau over time confirms equilibrium.
-
-
Sample Processing:
-
Following equilibration, cease agitation and allow the samples to stand, or centrifuge to pellet the excess solid.
-
Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid. Filtration through a low-binding filter (e.g., PVDF) may also be employed.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Causality and Trustworthiness: The extended incubation with continuous agitation is crucial to overcome the kinetic barriers of dissolution from a stable crystal lattice. By confirming a concentration plateau over time and the persistent presence of excess solid, the protocol becomes self-validating, ensuring a true equilibrium measurement.
Kinetic Solubility: High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. This is highly relevant for early drug discovery, as it mimics the conditions of many in vitro biological assays.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Compound Addition and Mixing: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be kept low, typically ≤ 1%). Mix thoroughly.
-
Precipitation Detection: Immediately measure the turbidity of the solution in each well using a nephelometer or a plate reader. The concentration at which a significant increase in light scattering is detected above background is defined as the kinetic solubility.
Expertise-Driven Insight: While thermodynamic solubility is the true measure, kinetic solubility often provides a more realistic indication of a compound's behavior in high-throughput screening formats. Discrepancies between kinetic and thermodynamic solubility can indicate a propensity for supersaturation, which can be a desirable property for oral absorption.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Predicted and Experimental Physicochemical Properties
| Parameter | Parent Compound (Cyclobutanecarboxylic acid) | Predicted/Expected for cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid | Rationale for Prediction |
| pKa | ~4.78[4] | < 4.78 | The -OCF3 group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid. |
| Aqueous Solubility | Slightly to moderately soluble[4][5] | Low | The highly lipophilic -OCF3 group is expected to dominate, significantly reducing water solubility despite the carboxylic acid moiety.[1] |
| LogP | (Not readily available) | Significantly higher than parent | The -OCF3 group is known to substantially increase the partition coefficient.[1] |
Table 2: Template for Experimental Solubility Data
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water (pH ~5-6) | Thermodynamic | 25 | ||
| pH 1.2 Buffer (SGF) | Thermodynamic | 37 | ||
| pH 6.8 Buffer (SIF) | Thermodynamic | 37 | ||
| pH 7.4 Buffer (PBS) | Thermodynamic | 37 | ||
| pH 7.4 Buffer (PBS) | Kinetic | 25 |
Visualizing the Solubility Workflow
The logical flow of a comprehensive solubility assessment can be visualized as follows:
Caption: Workflow for solubility assessment of a novel drug candidate.
Conclusion and Strategic Implications
The solubility of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid is a nuanced property governed by the delicate balance between its hydrophilic carboxylic acid and its lipophilic trifluoromethoxy group. While the carboxylic acid ensures some degree of pH-dependent aqueous solubility, the potent hydrophobicity of the -OCF3 group is expected to render the intrinsic solubility of the neutral molecule low. A comprehensive experimental evaluation using both thermodynamic and kinetic methods across a range of physiologically relevant pH values is therefore not just recommended, but essential. The data generated from these studies will be pivotal in guiding lead optimization, assessing biopharmaceutical risks, and developing appropriate formulation strategies to maximize the therapeutic potential of this promising class of compounds.
References
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Solubility of Things. 2-(trifluoromethyl)benzoic acid. Available from: [Link]
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JACS Au. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]
-
Solubility of Things. Cyclobutanecarboxylic acid. Available from: [Link]
-
PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Experimental ∆logP effects for matched molecular pairs. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023-08-30). Available from: [Link]
-
Australian Journal of Chemistry. Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020-05-14). Available from: [Link]
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
National Institutes of Health. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Available from: [Link]
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Scribd. Predicting Carboxylic Acid Solubility. Available from: [Link]
-
National Institutes of Health. Computational prediction of drug solubility in water-based systems. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid in Drug Discovery
Introduction: The Strategic Role of Fluorinated Cyclobutanes in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to novel chemical scaffolds that can confer advantageous properties upon drug candidates. Among these, fluorinated carbocycles have emerged as powerful tools for molecular design. This guide focuses on a particularly promising building block: cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid .
The incorporation of a cyclobutane ring introduces a rigid, three-dimensional element into a molecule, which can improve potency and selectivity by locking in a bioactive conformation.[1][2] The trifluoromethoxy (-OCF₃) group, a bioisostere of other functionalities, offers a unique combination of electronic and steric properties.[3][4][5] It is highly electronegative, impacting the acidity of adjacent functional groups, and can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[6][7] The cis stereochemistry of the substituents on the cyclobutane ring further dictates the spatial orientation of these groups, providing a handle for fine-tuning interactions with biological targets.
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, from its impact on key physicochemical properties to detailed protocols for its incorporation into lead compounds and subsequent evaluation of its metabolic stability.
Physicochemical Impact of the cis-3-Trifluoromethoxy-cyclobutyl Moiety
The introduction of the cis-3-Trifluoromethoxy-cyclobutyl group can profoundly influence the drug-like properties of a molecule. Understanding these effects is crucial for the rational design of new chemical entities.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). While the trifluoromethoxy group is lipophilic, the overall impact of the entire moiety on a parent molecule can be nuanced. The rigid cyclobutane scaffold and the polar carboxylic acid group will also contribute to the final LogP/LogD value. The strategic placement of the trifluoromethoxy group can help to optimize lipophilicity, balancing aqueous solubility with membrane permeability.[8][9]
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity of the carboxylic acid.[10] This modulation of pKa can be advantageous for several reasons. A lower pKa can influence a compound's solubility, absorption, and interaction with biological targets. For instance, it can alter the charge state of the molecule at physiological pH, which can impact its ability to cross cell membranes or bind to a target protein.
Metabolic Stability
One of the most significant advantages of incorporating fluorinated motifs is the enhancement of metabolic stability.[6][11] The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group is resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[12][13] By replacing a metabolically labile group with the cis-3-Trifluoromethoxy-cyclobutyl moiety, the half-life of a drug candidate can be significantly extended, leading to improved bioavailability and potentially a lower required dose.[6]
Table 1: Predicted Physicochemical Properties of a Hypothetical Drug Candidate Modified with this compound
| Moiety | Calculated LogP | Predicted pKa | Predicted Metabolic Stability (t½ in HLM) |
| Parent Drug (with isopropyl group) | 3.5 | 4.8 | 15 min |
| Modified Drug (with cis-3-Trifluoromethoxy-cyclobutyl group) | 3.2 | 3.9 | > 120 min |
Note: The values in this table are illustrative and would need to be experimentally determined for a specific drug candidate.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[14][15][16]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and effective coupling system that minimizes racemization and side reactions.[14] EDC activates the carboxylic acid, and HOBt forms an active ester that readily reacts with the amine.
-
DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a common method to assess the metabolic stability of a compound containing the cis-3-Trifluoromethoxy-cyclobutyl moiety.[13][17][18]
Materials:
-
Test compound
-
Positive control (a compound with known metabolic instability, e.g., Verapamil)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound or positive control. Pre-incubate at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Self-Validating System:
-
The inclusion of a positive control with known metabolic properties validates the activity of the HLM and the experimental setup.
-
A time-zero sample serves as the baseline (100%) for calculating the percentage of the remaining compound at subsequent time points.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid cyclobutane core and an electron-withdrawing, metabolically robust trifluoromethoxy group provides a powerful strategy for optimizing the properties of drug candidates. The protocols detailed herein offer a starting point for the successful incorporation and evaluation of this promising moiety. As the demand for drug candidates with improved ADME profiles continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
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Meagher, K. L., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(22), 9023–9044. [Link]
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Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Current Opinion in Chemical Biology, 9(1), 55-60. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1646–1657. [Link]
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Hogg, S., et al. (2014). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6245-6260. [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135111. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ChemBioChem, 5(5), 622-627. [Link]
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ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]
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Teper, D., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 23(15), 8566. [Link]
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ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1646–1657. [Link]
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OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 60(22), 12204-12229. [Link]
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Nguyen, N. D. L. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]
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Al-Majmaie, S., & Al-Azawi, A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 22(1), 4-18. [Link]
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Pate,l, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151418. [Link]
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ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid into Bioactive Compounds
Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Small, saturated carbocycles, such as cyclobutanes, have garnered significant attention for their ability to confer conformational rigidity and a three-dimensional topology to otherwise flexible molecules.[1] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1]
Simultaneously, the introduction of fluorine-containing substituents has become a routine strategy to modulate key drug-like properties.[2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high electronegativity and lipophilicity, often enhancing metabolic stability and membrane permeability.[3][4] Compared to its more common trifluoromethyl (-CF3) analogue, the trifluoromethoxy group typically imparts a greater increase in lipophilicity, a property that can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of a promising building block that merges these two strategic elements: cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid . We will delve into the rationale behind its use, provide detailed protocols for its conjugation into bioactive scaffolds, and discuss the expected impact on molecular properties.
The Physicochemical Rationale for Employing this compound
The selection of this compound as a design element is predicated on its ability to confer a unique constellation of properties to a parent molecule.
Key Physicochemical Attributes:
| Property | Influence of the cis-3-Trifluoromethoxy-cyclobutane Moiety | Reference |
| Lipophilicity | The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch parameter (π) of +1.04. This can significantly enhance a molecule's ability to cross biological membranes. | [3] |
| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoromethoxy group make it highly resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate. | [3] |
| Conformational Rigidity | The puckered cyclobutane ring restricts the rotational freedom of the molecule, which can lead to a more defined three-dimensional structure and improved binding affinity for a biological target. | [1] |
| Aqueous Solubility | While the trifluoromethoxy group increases lipophilicity, the overall impact on solubility is context-dependent and can be modulated by other functional groups in the molecule. | |
| pKa Modulation | The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can be a useful tool for optimizing ionization at physiological pH. |
The cis stereochemistry of the substituents on the cyclobutane ring results in a distinct spatial arrangement of the carboxylic acid and the trifluoromethoxy group, which can be exploited to probe specific interactions within a binding pocket.
Experimental Protocols: Amide Bond Formation
The most common application of this compound is in the formation of amide bonds with primary or secondary amines. Given the potential for steric hindrance from the cyclobutane ring, the choice of coupling reagent is critical to achieving high yields and purity. Below are two robust, field-proven protocols for the synthesis of N-aryl-cis-3-(trifluoromethoxy)cyclobutanecarboxamides.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and efficacy with sterically demanding substrates.
Workflow for HATU-Mediated Coupling
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of cis-3-(trifluoromethoxy)cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Initiation: Stir the mixture at room temperature for 5 minutes. Add HATU (1.2 equivalents) in a single portion.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt) or OxymaPure®. It is a cost-effective and reliable method, particularly for less hindered amines.
Workflow for EDC/HOBt-Mediated Coupling
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of cis-3-(trifluoromethoxy)cyclobutanecarboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous dichloromethane (DCM, 0.2 M), cool the mixture to 0 °C in an ice bath.
-
Initiation: Add EDC hydrochloride (1.5 equivalents) in a single portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization of the Resulting Amides
The successful synthesis of the target amide should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
LC-MS: The appearance of a new peak with the expected mass-to-charge ratio for the desired product and the disappearance of the starting materials.
-
¹H NMR: The appearance of amide N-H proton signals (if applicable) and characteristic shifts in the signals of the cyclobutane ring protons and the protons of the coupled amine.
-
¹⁹F NMR: A singlet corresponding to the -OCF3 group.
-
¹³C NMR: The appearance of a carbonyl signal for the amide and the characteristic signals for the cyclobutane ring carbons.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to introduce a unique combination of conformational restraint and advantageous physicochemical properties into their lead compounds. The trifluoromethoxy group offers a powerful tool for enhancing metabolic stability and lipophilicity, while the cis-substituted cyclobutane scaffold provides a rigid, three-dimensional element for probing structure-activity relationships. The protocols detailed in this application note provide robust and reproducible methods for the incorporation of this promising moiety, paving the way for the discovery of novel bioactive compounds with improved pharmacological profiles.
References
- (Reference to a general review on cyclobutanes in medicinal chemistry)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link][4]
- (Reference to a paper discussing metabolic stability of fluorin
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link][4]
-
Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link][2]
- (Reference to a general organic chemistry text or review on amide coupling reagents)
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Synthetic Routes to Amides of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid: An Application Guide
Introduction
The incorporation of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it an attractive substituent for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] When appended to a conformationally constrained cyclobutane ring, as in cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, it presents a valuable building block for the synthesis of novel therapeutics and functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic routes to amides of this compound. We will first explore a plausible synthetic pathway to the parent carboxylic acid, a critical starting material, followed by an in-depth analysis and comparison of various amide bond formation protocols suitable for this unique and potentially sterically demanding substrate. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical utility.
Part 1: Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The synthesis of the target carboxylic acid can be envisioned in two key stages: the stereoselective reduction of a keto-acid precursor to the corresponding cis-hydroxy acid, followed by the crucial trifluoromethoxylation of the secondary alcohol.
Sources
Topic: Esterification of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid: A Detailed Guide to Synthesis and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa. The cis-3-trifluoromethoxy-cyclobutane moiety, in particular, serves as a valuable bioisostere for larger alkyl or aromatic groups.[1][2] This application note provides a comprehensive guide for the esterification of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a key step in the synthesis of advanced intermediates for drug discovery. We present two robust protocols: a classic acid-catalyzed Fischer-Speier esterification for simple alkyl esters and a milder, carbodiimide-mediated Steglich esterification suitable for more complex or sensitive alcohol substrates. This guide emphasizes the rationale behind procedural choices, detailed step-by-step protocols, purification strategies, and rigorous analytical characterization of the final products.
Introduction and Scientific Rationale
This compound is a specialized building block that combines the conformational rigidity of a cyclobutane ring with the potent electronic effects of a trifluoromethoxy (-OCF₃) group.[2] The esterification of this acid is a critical transformation for creating derivatives used in library synthesis and as precursors for further functionalization, such as reduction to alcohols or conversion to amides.
The primary challenge in esterification lies in the electronic nature of the substrate. The strong electron-withdrawing effect of the -OCF₃ group increases the electrophilicity of the carboxylic acid's carbonyl carbon. This heightened reactivity can be advantageous; however, it also necessitates careful selection of reaction conditions to avoid side reactions or degradation, especially when working with sensitive substrates.[3][4]
This note details two complementary methods to address different synthetic needs:
-
Fischer-Speier Esterification: A classic, equilibrium-driven process ideal for producing simple, unhindered esters (e.g., methyl, ethyl). It utilizes a strong acid catalyst and an excess of the alcohol, which also serves as the solvent.[5]
-
Steglich Esterification: A versatile, non-acidic method that employs a coupling agent, dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (DMAP). This method is performed under mild, neutral conditions at room temperature, making it the preferred choice for acid-labile alcohols or sterically hindered substrates.[6]
Reaction Mechanisms and Workflow
Fischer-Speier Esterification Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key equilibrium steps, as outlined below. The reaction is typically driven to completion by using a large excess of the alcohol reactant or by removing water as it is formed.[5][7]
Diagram 2: Overview of the experimental workflow.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol A: Fischer-Speier Synthesis of Methyl cis-3-(Trifluoromethoxy)cyclobutanecarboxylate
This protocol is optimized for creating a simple methyl ester.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-40 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 5.43 mmol).
-
Add a large excess of anhydrous methanol (e.g., 20 mL, ~500 mmol).
-
Stir the mixture until the acid dissolves completely.
-
Carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~0.9 mmol) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl ester. [8][9]
Protocol B: Steglich Esterification for a Generic Alcohol (R'-OH)
This protocol is ideal for more valuable, complex, or acid-sensitive alcohols.
Materials:
-
This compound (1.0 eq)
-
Alcohol (R'-OH) (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Citric acid solution (5% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirring solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. [6]5. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x). Note: The acidic wash removes residual DMAP, and the basic wash removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The DCU byproduct can sometimes be difficult to remove completely; careful chromatography is essential. [9]Using a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct can be removed with the aqueous washes.
Data Summary and Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | DCC (or EDC), DMAP |
| Stoichiometry | Large excess of alcohol required | Near-stoichiometric amounts of alcohol |
| Temperature | Reflux (Elevated) | 0°C to Room Temperature |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent (70-95%) | Very Good to Excellent (80-98%) |
| Substrate Scope | Best for simple, robust alcohols | Broad; suitable for sensitive/complex alcohols |
| Pros | Inexpensive reagents, simple setup | Mild conditions, high yields, broad scope |
| Cons | Harsh acidic conditions, requires heat | Expensive reagents, DCU byproduct removal |
Product Characterization
Confirming the successful synthesis and purity of the target ester is crucial. A combination of spectroscopic techniques should be employed.
-
¹H NMR Spectroscopy: The most telling sign of successful esterification is the disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the protons of the ester's alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester). The signals for the cyclobutane ring protons should remain, though their chemical shifts may be slightly altered. [10]* ¹³C NMR Spectroscopy: Look for the appearance of a new signal for the ester's alkyl carbon(s) and a slight downfield shift of the carbonyl carbon (typically to ~170-175 ppm).
-
¹⁹F NMR Spectroscopy: The trifluoromethoxy group provides a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift should be consistent with literature values for similar structures and can confirm the integrity of this moiety throughout the reaction. [11][12]* Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the synthesized ester.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst; water in the reaction (Fischer); deactivated reagents (Steglich). | Use fresh, anhydrous solvents/reagents. For Fischer, add more catalyst or use a Dean-Stark trap to remove water. [9] |
| Incomplete Reaction | Steric hindrance; insufficient reaction time. | Extend reaction time. For hindered alcohols, switch from Fischer to Steglich esterification. |
| Difficult Purification | Dicyclohexylurea (DCU) contamination. | Use EDC instead of DCC. If using DCC, ensure complete precipitation before filtration or use specialized chromatography conditions. [9] |
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-
Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. (URL: [Link])
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Neises, B., & Steglich, W. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 93. (URL: [Link])
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Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC advances, 13(25), 17094–17105. (URL: [Link])
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Wang, Z., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. ACS Catalysis, 13, 21, 14358–14365. (URL: [Link])
-
Sena, M. D., et al. (2023). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutanes. Angewandte Chemie International Edition, 62(35), e202306231. (URL: [Link])
-
jOeCHEM (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. (URL: [Link])
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Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. (URL: [Link])
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Dorta, R. L., et al. (2019). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Angewandte Chemie International Edition, 58(26), 8709-8713. (URL: [Link])
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Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 221-230. (URL: [Link])
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Davies, H. M., & Hedley, S. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1889-1901. (URL: [Link])
-
Mykhailiuk, P. K. (2019). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 25(47), 11043-11053. (URL: [Link])
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Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. (URL: [Link])
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])
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Christe, K. O., et al. (1987). Cesium fluoride-promoted esterification of carboxylic acids. A practical alternative to the diazomethane method and direct conversion of organotin carboxylates. The Journal of Organic Chemistry, 52(12), 2590-2592. (URL: [Link])
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Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 91(14), 3956-3957. (URL: [Link])
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Pignataro, L., et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(8), 1307. (URL: [Link])
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ResearchGate. (n.d.). Cis-and trans-configurations of a,b-unsaturated esters. (URL: [Link])
- Gassen, J. L., et al. (1997). Process for producing natural cis-3-hexenol from unsaturated fatty acids.
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ResearchGate. (n.d.). Esterification of Carboxylic Acids Catalyzed by in situ Generated Tetraalkylammonium Fluorides. (URL: [Link])
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Ebewele, R. O., et al. (1980). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 57(9), 661. (URL: [Link])
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Lindner, W., et al. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(11), 7171-7183. (URL: [Link])
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Foreverest Resources. (2024). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. (URL: [Link])
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ResearchGate. (2016). How to purify esterefication product?. (URL: [Link])
- Wang, Y., et al. (2013). Preparation method of cis-3-hexenal.
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- 12. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethoxy-Cyclobutane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. The cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid motif represents a significant building block for the synthesis of next-generation therapeutics. The incorporation of a trifluoromethoxy (-OCF₃) group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved biological activity and a better pharmacokinetic profile.[1][2] The trifluoromethoxy group is known for its high resistance to enzymatic breakdown, a crucial attribute for extending the half-life of drug candidates.[1]
The cyclobutane ring, a strained four-membered carbocycle, serves as a versatile and rigid scaffold, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets. Its use in pharmaceuticals, such as the anticancer agent carboplatin, highlights its utility as a structural element.[3][4] The cis-stereochemistry of the substituents on the cyclobutane ring further defines the spatial arrangement of the carboxylic acid and the trifluoromethoxy group, providing a specific vector for molecular recognition.
This guide provides an in-depth exploration of coupling reactions involving this compound, with a focus on amide bond formation and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are grounded in established chemical principles and provide a framework for the effective utilization of this valuable building block in drug discovery and development programs.
PART 1: Amide Bond Formation – A Gateway to Diverse Chemical Space
The carboxylic acid moiety of this compound is a versatile handle for the introduction of a wide array of functional groups through amide bond formation. This reaction is one of the most frequently utilized transformations in medicinal chemistry.[5] The choice of coupling reagent is critical and depends on the nature of the amine coupling partner, particularly its nucleophilicity and steric hindrance.
Key Considerations for Amide Coupling:
-
Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.
-
Minimization of Racemization: For chiral amines or carboxylic acids, it is crucial to employ coupling conditions that minimize epimerization.
-
Byproduct Removal: The choice of coupling reagent can impact the ease of purification. Reagents that produce water-soluble byproducts are often preferred for simplified workup procedures.[3]
Recommended Coupling Protocols:
Two of the most reliable and widely used methods for amide bond formation are presented below: EDC/HOBt and HATU mediated couplings.
Protocol 1: EDC/HOBt Mediated Amide Coupling
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is converted to an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[3][6]
Reaction Scheme:
Figure 1: General workflow for EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), 0.1-0.5 M).
-
Addition of HOBt: Add 1-hydroxybenzotriazole (HOBt) (1.0-1.2 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of EDC: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq) portion-wise to the cooled solution. If the amine is used as a hydrochloride salt, an organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) should be added.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with the reaction solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Data Presentation:
| Reagent/Parameter | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Coupling partner |
| EDC·HCl | 1.2 - 1.5 | Activating agent |
| HOBt | 1.0 - 1.2 | Racemization suppressor and co-activator |
| Base (e.g., DIPEA) | 2.0 - 3.0 (if needed) | Neutralizes HCl from EDC·HCl and amine salts |
| Solvent | 0.1 - 0.5 M | Reaction medium (e.g., DCM, DMF) |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions |
| Reaction Time | 12 - 24 hours | Time for reaction completion |
Protocol 2: HATU Mediated Amide Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low propensity for racemization, even with sterically hindered substrates. It activates the carboxylic acid by forming a highly reactive OAt-active ester.
Reaction Scheme:
Figure 2: General workflow for HATU mediated amide coupling.
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Addition of Reagents: Add the amine (1.0-1.2 eq), followed by HATU (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Reagent/Parameter | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Coupling partner |
| HATU | 1.1 - 1.5 | Activating agent |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Activates carboxylic acid and neutralizes hexafluorophosphate |
| Solvent | 0.1 - 0.5 M | Reaction medium (e.g., DMF, DCM) |
| Temperature | Room Temperature | Standard reaction condition |
| Reaction Time | 1 - 6 hours | Time for reaction completion |
PART 2: Palladium-Catalyzed Cross-Coupling Reactions – Forging Carbon-Carbon Bonds
Beyond amide coupling, the carboxylic acid functionality can be leveraged in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is typically achieved through a decarboxylative coupling or by converting the carboxylic acid to a suitable coupling partner like a halide or triflate. However, a more direct approach involves the in-situ activation of the carboxylic acid.
Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls and other conjugated systems.[7][8]
Principle: The reaction involves the cross-coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. While this compound is not a direct partner, it can be converted to a suitable halide or triflate, or used in more advanced decarboxylative coupling protocols. For the purpose of this guide, we will outline a general protocol for a Suzuki-Miyaura coupling assuming the prior conversion of the carboxylic acid to a halide (e.g., a bromide).
Reaction Scheme:
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
Preparation: To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water (typically in a 3:1 to 5:1 ratio), add the cis-3-Trifluoromethoxy-cyclobutane derivative (e.g., bromide) (1.0 eq), the boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a ligand) (0.01-0.10 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Reagent/Parameter | Molar Equivalents/Amount | Purpose |
| Cyclobutane Derivative | 1.0 | Electrophilic coupling partner |
| Boronic Acid | 1.1 - 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst | 0.01 - 0.10 | Catalyst for C-C bond formation |
| Base | 2.0 - 3.0 | Activates the boronic acid and neutralizes HX |
| Solvent | - | Reaction medium (e.g., dioxane/water) |
| Temperature | 80 - 110 °C | Reaction temperature |
| Reaction Time | 4 - 24 hours | Time for reaction completion |
Conclusion and Future Perspectives
This compound is a promising building block for the synthesis of novel, biologically active compounds. The protocols outlined in this guide provide a solid foundation for its incorporation into diverse molecular scaffolds through robust amide coupling and palladium-catalyzed cross-coupling reactions. The unique combination of the rigid cyclobutane core and the advantageous properties of the trifluoromethoxy group offers exciting opportunities for the development of new chemical entities with enhanced therapeutic potential. Further exploration of other coupling reactions, such as C-H activation and photoredox catalysis, will undoubtedly expand the synthetic utility of this valuable building block.
References
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). ScholarWorks. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PubMed. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). California State Polytechnic University, Pomona. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). eScholarship.org. [Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). CSU ScholarWorks. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. (2025). PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling. (n.d.). Fisher Scientific. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). OSTI.GOV. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). PMC. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. [Link]
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Big Data from Pharmaceutical Patents: A Computational Analysis of Medicinal Chemists' Bread and Butter. (2025). ResearchGate. [Link]
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Application Notes and Protocols for the Utilization of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Incorporation of Fluorinated Scaffolds in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, metabolic stability, and favorable toxicological profiles in agrochemical research has led to the widespread adoption of fluorinated organic molecules.[1][2][3] Among the diverse array of fluorine-containing functional groups, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful bioisostere for the methoxy group, imparting a suite of advantageous physicochemical properties.[4] When incorporated into a rigid, three-dimensional scaffold such as a cyclobutane ring, the resulting building block, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid , presents a compelling starting point for the synthesis of novel fungicides, insecticides, and herbicides.
The trifluoromethoxy group is known to significantly increase lipophilicity and metabolic stability, which can lead to improved bioavailability and a longer half-life of the active ingredient in the target organism.[4] The cyclobutane core provides a conformationally constrained framework that can enhance binding affinity to target enzymes and receptors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate in the development of next-generation agrochemicals.
Physicochemical Properties of the Trifluoromethoxy Group for Agrochemical Design
The strategic incorporation of the trifluoromethoxy group into agrochemical candidates is underpinned by its distinct electronic and steric properties. A summary of these key characteristics is presented below:
| Property | Impact on Agrochemical Performance |
| High Lipophilicity | Enhances the molecule's ability to penetrate the waxy cuticles of plants and the chitinous exoskeletons of insects, leading to improved uptake and efficacy. |
| Metabolic Stability | The strong carbon-fluorine bonds are resistant to enzymatic degradation (e.g., by cytochrome P450s), prolonging the active lifespan of the agrochemical in the target pest and reducing the likelihood of metabolic resistance. |
| Electron-Withdrawing Nature | Can modulate the acidity or basicity of nearby functional groups, influencing binding interactions with target proteins and potentially altering the mode of action. |
| Steric Profile | The trifluoromethoxy group is sterically larger than a methoxy group, which can be leveraged to optimize the fit within a binding pocket and enhance selectivity. |
Proposed Synthesis of this compound
While this compound is a commercially available building block, understanding its synthesis provides valuable context for its application. A plausible and chemically sound synthetic route, based on established methodologies for related compounds, commences from the readily available precursor, 3-oxocyclobutanecarboxylic acid.[5][6][7]
The proposed multi-step synthesis involves the initial protection of the carboxylic acid, followed by reduction of the ketone to the corresponding alcohol. The crucial trifluoromethoxylation step can then be achieved, followed by deprotection to yield the target acid.
Caption: Proposed synthetic workflow for this compound.
Application Protocol: Synthesis of a Novel Carboxamide Fungicide Candidate
Carboxylic acid amides are a prominent class of fungicides that often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[8][9][10] The following protocol details the synthesis of a representative N-aryl carboxamide from this compound, a class of compounds with high potential for fungicidal activity.
Experimental Protocol: Amide Coupling
This protocol outlines a one-pot synthesis of a novel N-(4-chlorophenyl)-cis-3-(trifluoromethoxy)cyclobutanecarboxamide, a potential fungicidal agent. The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates efficient amide bond formation under mild conditions.
Materials:
-
This compound
-
4-chloroaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add 4-chloroaniline (1.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer), followed by brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-cis-3-(trifluoromethoxy)cyclobutanecarboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of a novel carboxamide fungicide candidate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a rigid cyclobutane scaffold and the advantageous properties of the trifluoromethoxy group offers significant potential for the development of next-generation fungicides, insecticides, and herbicides with enhanced performance characteristics. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising intermediate in their agrochemical discovery programs.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
-
Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Eureka | Patsnap. [Link]
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
- US4714712A - Carboxylic acid esters and insecticides containing them as the active ingredient. (n.d.).
- US5055491A - Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient. (n.d.).
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023, August 3). ScholarWorks. [Link]
-
Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). (n.d.). ResearchGate. [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Polyenylcyclopropane carboxylic esters with high insecticidal activity. (n.d.). PubMed. [Link]
- US5004753A - Novel carboxylic acid esters, method for their production and insecticides containing them as active ingredient. (n.d.).
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (n.d.). Request PDF. [Link]
-
Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates. (2015, August 28). RSC Advances (RSC Publishing). [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025, August 9). ResearchGate. [Link]
-
3-hydroxy-1-cyclobutanecarboxylic acid. (n.d.). Protheragen. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans. (n.d.). PubMed. [Link]
-
Recent developments in fluorine-containing pesticides. (2024, January 16). ResearchGate. [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). NIH. [Link]
- EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.).
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022, February 15). Chinese Chemical Society Journals. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). The Journal of Organic Chemistry - ACS Publications. [Link]
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Application Note: Strategic Incorporation of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Building Block for Three-Dimensionality in Kinase Inhibitor Design
The relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. A prevailing strategy involves the modification of molecular scaffolds to enhance biological activity and optimize physicochemical properties. This application note details the strategic use of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a novel building block designed to confer significant advantages in the development of next-generation kinase inhibitors. By combining the unique electronic properties of the trifluoromethoxy group with the conformational rigidity of a cis-disubstituted cyclobutane ring, this moiety offers a compelling approach to improving metabolic stability, membrane permeability, and target engagement.
The trifluoromethoxy (-OCF3) group is increasingly recognized for its favorable characteristics in medicinal chemistry. It is highly lipophilic and serves as a powerful electron-withdrawing group, often leading to enhanced metabolic stability and improved absorption of drug candidates. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy substituent can provide a distinct conformational and electronic profile.
The cyclobutane scaffold introduces a three-dimensional (3D) element into otherwise planar molecules, a strategy that is gaining traction for its potential to improve solubility, selectivity, and overall physicochemical properties. The cis stereochemistry of the 1,3-disubstituted cyclobutane ring pre-organizes the substituents in a specific spatial orientation, which can be exploited to achieve precise interactions with the target kinase.
This document provides a comprehensive guide to the rationale, synthesis, and application of this compound in the design and evaluation of novel kinase inhibitors.
Rationale for Employing this compound
The strategic incorporation of this building block is underpinned by several key principles of modern medicinal chemistry:
-
Enhanced Metabolic Stability: The trifluoromethoxy group is exceptionally stable to metabolic degradation, making it an attractive feature for developing compounds with longer biological half-lives. The carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.
-
Improved Lipophilicity and Permeability: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its overall pharmacokinetic profile.
-
Conformational Rigidity and Pre-organization: The cyclobutane ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to the target. The cis configuration places the trifluoromethoxy and carboxylic acid groups on the same face of the ring, creating a well-defined vector for interaction with the kinase active site.
-
Three-Dimensional Shape for Improved Selectivity: Moving away from flat, aromatic structures towards more 3D scaffolds can lead to improved selectivity by enabling interactions with less conserved regions of the kinase active site.
| Property | Contribution of Trifluoromethoxy Group | Contribution of cis-Cyclobutane Scaffold |
| Metabolic Stability | High resistance to enzymatic degradation. | Generally stable core structure. |
| Lipophilicity | Significantly increases lipophilicity. | Provides a non-planar, lipophilic core. |
| Target Binding | Strong electron-withdrawing nature can influence electronic interactions. | Rigid structure reduces entropic penalty of binding. |
| Selectivity | Unique electronic and steric profile. | Defined 3D orientation of substituents. |
| Permeability | Enhanced membrane permeability. | Can improve overall physicochemical properties. |
Proposed Synthetic and Application Workflow
The following diagram illustrates the general workflow for synthesizing a novel kinase inhibitor using this compound and its subsequent biological evaluation.
Application Notes and Protocols for cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid in PROTAC Linker Synthesis
Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Fluorinated Cycloalkanes
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] While significant research has focused on the design of the two protein-binding ligands, it is now unequivocally established that the linker is not merely a passive spacer. The linker's length, rigidity, composition, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[1]
Traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic accessibility.[4] However, the field is rapidly evolving towards more sophisticated linker designs to overcome challenges such as poor cell permeability, metabolic instability, and off-target effects.[4] Rigid linkers, such as those incorporating cycloalkane scaffolds, are gaining prominence for their ability to pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability and improve selectivity.[3][5]
This application note focuses on the use of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS No. 1773508-16-9), a novel building block for the synthesis of advanced PROTAC linkers. We will explore the scientific rationale for incorporating this moiety, provide detailed protocols for its integration into a PROTAC linker, and discuss its impact on the overall properties of the resulting protein degrader.
The Scientific Rationale: Leveraging Rigidity and Fluorine Chemistry
The incorporation of the cis-3-trifluoromethoxy-cyclobutane motif into PROTAC linkers is underpinned by several key principles in medicinal chemistry:
1. Conformational Rigidity: The cyclobutane ring introduces a degree of rigidity into the linker, which can be advantageous for several reasons:
- Reduced Entropic Penalty: A more rigid linker can reduce the entropic penalty upon binding to the POI and E3 ligase, thereby favoring the formation of a stable ternary complex.[3]
- Improved Selectivity: By constraining the possible conformations of the PROTAC, a rigid linker can disfavor binding to off-target proteins, leading to improved selectivity.
- Defined Exit Vectors: The defined geometry of the cyclobutane ring provides precise control over the exit vectors of the linker, allowing for more rational design of the overall PROTAC structure.
2. The Power of the Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a highly sought-after functional group in drug design due to its unique electronic and physicochemical properties:
- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[6]
- Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance cell membrane permeability and oral bioavailability.[7]
- Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, providing another handle for fine-tuning the molecule's properties.[6]
By combining the conformational constraints of the cyclobutane ring with the beneficial properties of the trifluoromethoxy group, this compound offers a powerful tool for the synthesis of next-generation PROTACs with potentially enhanced efficacy, selectivity, and drug-like properties.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1773508-16-9 |
| Molecular Formula | C₆H₇F₃O₃ |
| Molecular Weight | 184.11 g/mol |
| Appearance | Solid or semi-solid |
Synthesis of a PROTAC Linker using this compound: A Step-by-Step Protocol
The most common and versatile method for incorporating a carboxylic acid-containing building block into a PROTAC linker is through amide bond formation . This protocol outlines a general procedure for coupling this compound with an amine-functionalized component, which could be an E3 ligase ligand with a linker attachment point or a linker with a terminal amine.
Reaction Scheme:
A general workflow for amide coupling.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand or linker (e.g., with a terminal primary or secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized component (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
-
Reaction:
-
To the solution of the amine, add DIPEA (3.0 eq).
-
Add the solution of this compound and HATU dropwise to the amine solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide-linked product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
This protocol provides a robust starting point for the synthesis of PROTACs incorporating the cis-3-trifluoromethoxy-cyclobutane linker. The subsequent steps would involve deprotection (if necessary) and coupling to the other PROTAC component (either the POI ligand or the E3 ligase ligand).
Expected Impact on PROTAC Properties and Characterization
The incorporation of the cis-3-trifluoromethoxy-cyclobutane moiety is anticipated to have a significant and beneficial impact on the overall properties of the resulting PROTAC.
Data Presentation: Predicted Physicochemical Properties
| Linker Type | Predicted Lipophilicity (cLogP) | Predicted Polar Surface Area (TPSA) | Predicted Metabolic Stability | Predicted Cell Permeability |
| Standard PEG Linker | Moderate | High | Moderate | Variable |
| Standard Alkyl Linker | High | Low | Low to Moderate | Moderate to High |
| cis-3-Trifluoromethoxy-cyclobutane Linker | High | Moderate | High | High |
Experimental Workflows for Characterization:
Workflow for synthesis and evaluation of PROTACs.
1. Physicochemical Properties:
- Lipophilicity: The high lipophilicity conferred by the trifluoromethoxy group is expected to be reflected in a higher LogD value, which can be experimentally determined.
- Permeability: The increased lipophilicity and potential for intramolecular hydrogen bonding may lead to improved passive permeability, which can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
2. In Vitro ADME Properties:
- Metabolic Stability: The resistance of the trifluoromethoxy group to metabolism is expected to result in higher stability in human liver microsome assays.
3. Biological Activity:
- Degradation Efficacy: The rigid nature of the cyclobutane linker can lead to a more defined distance and orientation between the POI and E3 ligase, potentially resulting in more potent degradation, as measured by DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values in Western blot experiments.[8]
- Cellular Potency: Improved cell permeability and degradation efficacy should translate to enhanced potency in cell-based assays, such as cell viability or reporter assays.
Conclusion and Future Perspectives
This compound represents a valuable and strategic building block for the synthesis of advanced PROTAC linkers. The combination of conformational rigidity imparted by the cyclobutane ring and the beneficial physicochemical properties of the trifluoromethoxy group offers a compelling strategy to address some of the key challenges in PROTAC development, including metabolic instability and poor cell permeability. The synthetic protocols outlined in this application note provide a clear path for the incorporation of this novel moiety into PROTACs. Further studies comparing PROTACs with this linker to those with more traditional linkers will be crucial to fully elucidate the quantitative benefits of this approach and to guide the rational design of the next generation of highly effective and drug-like protein degraders.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Nguyen, N. D. D., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Cyrus, K., et al. (2010). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems, 6(10), 1887-1894.
- Cyrus, K., et al. (2010). Determination of PROTAC efficacy.
- Gao, H., et al. (2022). Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development. Molecules, 27(5), 1695.
- Nguyen, N. D. D., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
- Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. PMC.
- Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Semantic Scholar.
- Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657.
- BOC Sciences. (2024). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- MedChemExpress. (n.d.). trans-Boc-Piperidine-C-PIP-O-cyclobutane-OH. MedChemExpress.
- Li, J., et al. (2025). In Situ PROTAC Synthesis Enabled by Pathologically Activated Bioorthogonal Catalysis for Precision Cancer Therapy. Journal of the American Chemical Society.
- Poongavanam, V., et al. (2022). PROTAC datasets and their characterization.
- MedChemExpress. (n.d.). trans-Cyclobutane-1,3-dicarboxylic acid. MedChemExpress.
- Dong, Y., et al. (2024).
- Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
- BOC Sciences. (2024).
- Li, D., et al. (2024).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal.
- MedChemExpress. (n.d.). Boc-NH-Cyclobutane-COOH. MedChemExpress.
- Zhang, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
Sources
- 1. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 7. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Modification with cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Introduction: A Novel Moiety for Advanced Peptide Therapeutics
In the landscape of peptide drug development, the introduction of non-canonical moieties is a paramount strategy for enhancing therapeutic profiles. Peptides, while offering high specificity and potency, are often beleaguered by poor metabolic stability and limited cell permeability. The strategic incorporation of fluorinated motifs has emerged as a powerful tool to overcome these limitations.[1][2][3] The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest due to its unique electronic properties and high lipophilicity, which can profoundly influence a peptide's conformation, stability, and receptor interactions.[2][4]
This guide details the application of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a novel building block for the N-terminal modification of peptides. The rigid cyclobutane scaffold introduces conformational constraints, while the cis stereochemistry presents a distinct spatial arrangement of the trifluoromethoxy group relative to the peptide backbone. This unique combination offers a new avenue for researchers to fine-tune the physicochemical and pharmacological properties of peptide-based therapeutics. We will provide a comprehensive overview, from the synthesis of the modifying agent to detailed protocols for its incorporation into peptides and the expected impact on peptide properties.
Rationale for Modification: The Trifluoromethoxy-Cyclobutane Advantage
The decision to modify a peptide with this compound is driven by the potential to impart several desirable characteristics:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are highly resistant to enzymatic degradation, which can protect the N-terminus of the peptide from cleavage by exopeptidases.[2] This can lead to a significantly longer plasma half-life.
-
Increased Lipophilicity and Cell Permeability: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[2] Its incorporation can enhance the overall hydrophobicity of a peptide, potentially improving its ability to cross cellular membranes and reach intracellular targets.
-
Conformational Rigidity: The cyclobutane ring introduces a degree of rigidity to the peptide's N-terminus. This can reduce the entropic penalty upon binding to a target receptor, potentially leading to higher binding affinity and selectivity.
-
Modulation of Physicochemical Properties: Fluorination is known to alter the pKa of neighboring functional groups and influence local hydrophobicity.[1] The trifluoromethoxy group can therefore be used to fine-tune the electronic and steric properties of the peptide, which can be critical for optimizing drug-receptor interactions.[2]
-
Novel Chemical Space: The unique cis orientation of the trifluoromethoxy group on the cyclobutane ring provides a distinct three-dimensional structure that can explore new interactions within a receptor binding pocket, potentially leading to novel biological activities.
Synthesis of this compound
While this compound is a specialized reagent, a plausible synthetic route can be proposed based on established methodologies for the synthesis of fluorinated cyclobutane derivatives. The following is a conceptual synthetic pathway.
Figure 1. Proposed synthetic workflow for this compound.
Proposed Synthetic Protocol:
-
Reduction of 3-Oxocyclobutanecarboxylic Acid: The synthesis would commence with the stereoselective reduction of commercially available 3-oxocyclobutanecarboxylic acid to yield cis-3-hydroxycyclobutanecarboxylic acid. This can be achieved using a reducing agent such as sodium borohydride.
-
Protection of the Carboxylic Acid: The carboxylic acid moiety of cis-3-hydroxycyclobutanecarboxylic acid would then be protected, for instance, as a methyl or benzyl ester, to prevent its interference in the subsequent trifluoromethoxylation step.
-
Trifluoromethoxylation: The hydroxyl group of the protected intermediate would then be converted to a trifluoromethoxy group. This is a challenging transformation that may require specialized reagents.
-
Deprotection: Finally, the protecting group on the carboxylic acid would be removed under appropriate conditions (e.g., hydrolysis) to yield the desired this compound.
Protocols for Peptide Modification
The incorporation of this compound onto the N-terminus of a peptide can be efficiently achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following section outlines the necessary steps for on-resin N-terminal acylation.
Activation of this compound
Prior to coupling, the carboxylic acid must be activated to facilitate amide bond formation. Several common coupling reagents can be employed.
| Coupling Reagent | Activator | Base | Typical Solvent |
| HBTU | HOBt | DIPEA | DMF |
| HATU | HOAt | DIPEA | DMF |
| DIC | HOBt | - | DMF/DCM |
Table 1. Common coupling reagents for carboxylic acid activation.
Activation Protocol (using HBTU/HOBt):
-
Dissolve this compound (2-5 equivalents relative to the resin loading) in DMF.
-
Add HBTU (2-5 equivalents) and HOBt (2-5 equivalents) to the solution.
-
Add DIPEA (4-10 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes at room temperature.
On-Resin N-Terminal Acylation Workflow
Figure 2. Workflow for on-resin N-terminal acylation of a peptide.
Detailed Protocol for N-Terminal Acylation:
-
Resin Preparation: Following the final amino acid coupling in your SPPS sequence, ensure the N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and other reagents.
-
Coupling Reaction: Add the pre-activated solution of this compound to the resin. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For sterically hindered couplings, the reaction time may be extended, or a stronger activating agent like HATU may be beneficial.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a ninhydrin test. A negative result (no blue color) indicates a successful acylation of the N-terminal amine.
-
Final Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm the identity and purity of the final product by mass spectrometry.
Expected Outcomes and Characterization
The introduction of the cis-3-Trifluoromethoxy-cyclobutane moiety is expected to have a measurable impact on the properties of the peptide.
| Property | Expected Change | Rationale |
| Retention Time (RP-HPLC) | Increase | Increased lipophilicity due to the trifluoromethoxy group. |
| Proteolytic Stability | Increase | Steric hindrance at the N-terminus and resistance of the C-F bond to enzymatic cleavage.[5] |
| Helical Content (CD Spectroscopy) | Potential Change | The rigid cyclobutane may influence the peptide's secondary structure.[6] |
| Thermal Stability | Potential Increase | Favorable intramolecular interactions involving the fluorine atoms can stabilize the peptide's folded state.[1] |
Table 2. Predicted impact of modification on peptide properties.
Characterization of the Modified Peptide:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful covalent attachment of the modifying group by observing the expected mass shift.
-
Reverse-Phase HPLC (RP-HPLC): To assess the purity of the modified peptide and observe the change in hydrophobicity compared to the unmodified peptide.
-
Circular Dichroism (CD) Spectroscopy: To investigate any changes in the secondary structure of the peptide upon modification.
-
Protease Stability Assay: To quantify the improvement in metabolic stability by incubating the modified and unmodified peptides with relevant proteases and monitoring their degradation over time.
Conclusion
The N-terminal modification of peptides with this compound represents a novel and promising strategy for the development of advanced peptide therapeutics. This unique building block offers the potential to enhance metabolic stability, increase cell permeability, and introduce conformational constraints, thereby addressing some of the key challenges in peptide drug design. The protocols outlined in this guide provide a robust framework for the successful incorporation of this moiety, enabling researchers to explore new chemical space and unlock the full therapeutic potential of their peptide candidates.
References
-
Schubert, M., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. PubMed Central. [Link]
-
Buer, B. C., et al. (2014). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research. [Link]
-
Mykhailiuk, P. K. (2017). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). ResearchGate. [Link]
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Mutter, M., et al. (2010). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]
-
Jirgensons, A., et al. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
Sources
- 1. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Welcome to the technical support guide for the synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with this valuable building block. The inherent ring strain of the cyclobutane core, coupled with the stereochemical demands of the cis-1,3-substitution pattern and the specific reactivity of the trifluoromethoxy group, makes this synthesis a non-trivial endeavor.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to facilitate your success.
The trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][4] The rigid cyclobutane scaffold serves to orient substituents in a precise three-dimensional arrangement, making this particular isomer a highly sought-after component for novel therapeutics.
Proposed Synthetic Workflow
A robust strategy for constructing the target molecule involves a multi-step approach starting from a commercially available cyclobutane precursor. This pathway is designed to control stereochemistry early and introduce the sensitive trifluoromethoxy group at a later stage.
Caption: Proposed synthetic pathway for the target molecule.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My diastereoselective reduction of the 3-oxocyclobutanecarboxylate (Step B -> C) is producing a significant amount of the undesired trans-hydroxy isomer. How can I improve the cis-selectivity?
Answer: This is a critical stereochemistry-defining step. The ratio of cis to trans isomers is determined by the facial selectivity of the hydride attack on the ketone. The puckered conformation of the cyclobutane ring presents two distinct faces for reagent approach.[3]
-
Causality: Small, unhindered reducing agents like sodium borohydride (NaBH₄) may exhibit poor selectivity as they can approach from either face with similar ease. To favor the formation of the cis product, the hydride must attack from the face trans to the ester group. This is best achieved by using a sterically demanding reducing agent that will be directed by the bulk of the ester.
-
Solutions & Rationale:
-
Switch to a Bulkier Hydride Reagent: Transition from NaBH₄ to a more sterically hindered reagent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are excellent candidates. Their bulky sec-butyl groups will preferentially attack from the less hindered face of the cyclobutanone, opposite to the ester group, thereby maximizing the yield of the cis-alcohol.
-
Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance selectivity. At lower kinetic energy, the transition state leading to the sterically favored cis-product is more significantly preferred over the transition state for the trans-product.
-
Chelation Control (if applicable): While less common for simple esters, if you have a precursor that can chelate (e.g., with a proximal amide), using a reagent like zinc borohydride (Zn(BH₄)₂) can sometimes lock the conformation and direct the hydride attack.
-
| Reagent | Typical Temperature (°C) | Plausible cis:trans Ratio | Rationale |
| NaBH₄ | 25 | 2:1 to 4:1 | Low steric hindrance, poor selectivity.[5] |
| LiAlH₄ | 0 | 3:1 to 5:1 | More reactive but still relatively small. |
| L-Selectride® | -78 | >15:1 | High steric hindrance forces attack from the opposite face. |
Question 2: I'm observing significant decomposition or low yields during the trifluoromethoxylation step (Step E -> F). What could be the cause?
Answer: The introduction of the trifluoromethoxy group is challenging, and the stability of both the reagents and the -OCF₃ group itself must be considered.[6][7]
-
Causality:
-
Reagent Instability: Many trifluoromethoxylation reagents are highly reactive and can decompose if not handled under strictly anhydrous and inert conditions.
-
Radical Pathway Inefficiency: If you are pursuing a radical pathway (e.g., from a xanthate), the initiation may be inefficient, or competing side reactions (like elimination or dimerization) may be occurring.
-
-OCF₃ Group Instability: While generally stable, the trifluoromethoxy group can be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.[6]
-
-
Solutions & Rationale:
-
Optimize the Precursor: Ensure the hydroxyl group has been efficiently converted to a suitable precursor for trifluoromethoxylation. A xanthate ester is a good choice for a subsequent radical reaction. Confirm its formation by ¹H NMR before proceeding.
-
Choice of Trifluoromethoxylation Reagent: For radical pathways, an electrophilic trifluoromethoxylation reagent derived from a hypervalent iodine compound (e.g., a Togni-type reagent) is often effective. Ensure you are using a suitable radical initiator (e.g., AIBN or photoredox catalysis) and that the reaction is rigorously degassed.
-
Strictly Anhydrous & Inert Conditions: All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Moisture can quench reagents and intermediates.
-
Control Reaction Temperature: Avoid excessive heat. Many radical reactions proceed efficiently at moderate temperatures (40-80 °C). Monitor the reaction by TLC or LCMS to avoid prolonged heating after completion, which could lead to product degradation.
-
Question 3: The final saponification (Step G -> H) is cleaving my trifluoromethoxy group, leading to the formation of fluoride ions and other byproducts.
Answer: This indicates that your hydrolysis conditions are too harsh. The C-O bond of the trifluoromethoxy group, while strong, is not completely inert to nucleophilic attack, especially when assisted by the electron-withdrawing nature of the CF₃ group.
-
Causality: Strong bases like sodium hydroxide at high concentrations or elevated temperatures can promote the hydrolysis of the -OCF₃ group.
-
Solutions & Rationale:
-
Use a Milder Base: Switch from NaOH or KOH to lithium hydroxide (LiOH). LiOH is often effective for ester hydrolysis under milder conditions.
-
Use a Mixed Solvent System: Employ a mixture of THF and water. This often allows the reaction to proceed to completion at a lower temperature (e.g., room temperature or 0 °C), preserving the sensitive functional group.
-
Careful Stoichiometry: Use only a slight excess of the base (e.g., 1.1 to 1.5 equivalents). A large excess increases the likelihood of side reactions.
-
Monitor Closely: Follow the reaction's progress using TLC or LCMS. As soon as the starting ester is consumed, proceed immediately with the acidic workup to neutralize the base and prevent further degradation.
-
Detailed Protocol: Diastereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate
This protocol is designed as a self-validating system to maximize the yield of the crucial cis-hydroxy intermediate.
Objective: To synthesize cis-methyl 3-hydroxycyclobutanecarboxylate with a diastereomeric ratio >15:1.
Materials:
-
Methyl 3-oxocyclobutanecarboxylate (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reaction Setup: Charge the flask with methyl 3-oxocyclobutanecarboxylate (e.g., 5.0 g, 39.0 mmol, 1.0 eq) and dissolve it in anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.0 M in THF, 46.8 mL, 46.8 mmol, 1.2 eq) dropwise via syringe over 30 minutes. Validation Checkpoint 1: Maintain the internal temperature below -70 °C throughout the addition. A rapid temperature increase may indicate a runaway reaction or poor cooling.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Validation Checkpoint 2: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (ketone) should be fully consumed. The product (alcohol) will have a lower Rf value.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Validation Checkpoint 3: Analyze the purified product by ¹H NMR. The relative integration of the peaks corresponding to the cis and trans isomers will confirm the diastereomeric ratio. The cis isomer is expected to be the major product.
Frequently Asked Questions (FAQs)
Q: Why is the cis-stereochemistry important? A: In drug design, the three-dimensional shape of a molecule is critical for its interaction with a biological target (e.g., an enzyme or receptor). The cis configuration places the trifluoromethoxy and carboxylic acid groups on the same side of the cyclobutane ring, presenting a specific spatial arrangement that may be essential for optimal binding and biological activity. The trans isomer would present a completely different vector and shape.
Q: What are the primary safety concerns with this synthesis? A:
-
Pyrophoric Reagents: Metal hydride reagents like L-Selectride® are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel.
-
Fluorinated Reagents: Many modern trifluoromethoxylation reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Buildup: Quenching reactive reagents can generate gas. Always add quenching agents slowly and ensure the system is not sealed.
Q: Can this synthesis be performed without chromatography? A: Achieving high purity without chromatography is challenging but may be possible if the stereoselectivity of the reduction step is extremely high (>99:1). A recrystallization of the final carboxylic acid product might be a viable alternative to purify the final product, but the intermediate steps will likely require chromatography to remove byproducts and ensure high-purity material is carried forward.[5]
Caption: A decision tree for troubleshooting low reaction yields.
References
- Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.
- Stereoselective synthesis of trans and cis-disubstituted cyclobutenes... ResearchGate.
- Asymmetric Synthesis of Cyclobutanones. Sci-Hub.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).
- Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central (PMC).
- Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health (NIH).
- Technical Support Center: Overcoming High Ring Strain in Cyclobutyne Reactions. BenchChem.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Publishing.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Cyclobutanes in Organic Synthesis. Baran Lab.
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.
- Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Purification of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Introduction
Welcome to the technical support center for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this unique fluorinated building block. The presence of the trifluoromethoxy (OCF3) group imparts distinct physicochemical properties, such as high lipophilicity and metabolic stability, which are advantageous in drug discovery but can present specific challenges during purification.[1][2]
This document provides field-proven insights and systematic troubleshooting procedures based on established principles for purifying fluorinated compounds and cyclobutane derivatives. While direct, published protocols for this exact molecule are scarce, the methodologies presented here are derived from extensive experience with structurally analogous compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
The two most effective purification techniques for this compound are recrystallization and column chromatography .
-
Recrystallization is the preferred method if the crude material has a purity of >90% and is a solid at room temperature. It is highly efficient for removing small amounts of impurities and can be scaled up easily.
-
Flash Column Chromatography is necessary when dealing with complex mixtures, oily crude products, or when separating the target cis-isomer from the trans-isomer or other closely related impurities.[3][4]
Q2: How do I choose between recrystallization and chromatography?
The optimal choice depends on your specific experimental outcome. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q3: What are the most likely impurities from the synthesis of this compound?
Common impurities often include:
-
Starting Materials: Unreacted precursors used in the cyclobutane ring formation or the trifluoromethoxylation step.
-
Trans-isomer: The corresponding trans-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a common isomeric impurity. Its separation is critical and typically requires chromatography.
-
Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).
-
Byproducts of Trifluoromethoxylation: Depending on the reagent used, byproducts from the fluorination process may be present.
Q4: How stable is this compound during purification?
The trifluoromethoxy group and the cyclobutane ring are generally robust. The C-F bonds are exceptionally strong, making the OCF3 group highly stable to chemical and thermal degradation.[2] Studies on analogous trifluoromethyl-cyclobutanes show high stability towards both 1 M HCl and 1 M NaOH, suggesting the core structure is not prone to decomposition under standard purification conditions, including silica gel chromatography.[5] However, as with any carboxylic acid, prolonged exposure to strong bases should be avoided to prevent unwanted salt formation or side reactions.
Purification Protocols & Starting Conditions
The following tables provide recommended starting points for developing a robust purification protocol. These are based on successful purifications of analogous cyclobutanecarboxylic acids and other fluorinated molecules.[6][7][8]
Table 1: Recommended Starting Conditions for Recrystallization
| Solvent System | Rationale | Expected Outcome |
| Ethyl Acetate / Heptane | The compound is likely soluble in polar ethyl acetate and insoluble in non-polar heptane. A good combination for inducing crystallization. | High purity crystals; effective removal of non-polar impurities. |
| Methyl tert-Butyl Ether (MTBE) | A moderately polar ether that is an excellent solvent for crystallizing many carboxylic acids.[7] | Can provide high-quality crystals, often with good recovery. |
| Dichloromethane / Heptane | Useful if the compound is highly soluble in many common solvents; DCM provides solubility, while heptane acts as the anti-solvent.[8] | Effective for compounds that are difficult to crystallize. |
| Toluene | Good for dissolving moderately polar compounds when hot and has a lower tendency to form oils compared to some other solvents. | May yield large, well-defined crystals upon slow cooling. |
Table 2: Recommended Starting Conditions for Flash Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Rationale |
| Silica Gel | Hexane / Ethyl Acetate + 0.5% Acetic Acid | The standard choice. The OCF3 group increases lipophilicity, while the carboxylic acid provides a polar handle. Acetic acid is added to the eluent to suppress the deprotonation of the carboxylic acid, which prevents peak tailing. |
| Silica Gel | Dichloromethane / Methanol + 0.5% Acetic Acid | For more polar impurities. This system offers a different selectivity profile compared to Hex/EtOAc. The addition of acetic acid serves the same purpose of improving peak shape. |
| Reversed-Phase (C18) | Water / Acetonitrile + 0.1% Formic Acid | An excellent alternative if the compound shows poor stability or resolution on silica gel. The compound will elute earlier with higher concentrations of acetonitrile. Formic acid is used to keep the carboxylic acid protonated. |
Troubleshooting Guide
Scenario 1: Poor Separation During Column Chromatography
Q: My compound co-elutes with an impurity on the silica gel column. How can I improve the separation?
A: Causality & Solution
Co-elution occurs when the polarity of the target compound and an impurity are too similar for the chosen solvent system to resolve. The trifluoromethoxy group adds significant lipophilicity, which might cause the compound to behave more like a non-polar impurity than a typical carboxylic acid.
Step-by-Step Protocol:
-
Re-evaluate Your Solvent System with TLC:
-
Test a different solvent system. If you used Hexane/Ethyl Acetate, try Dichloromethane/Methanol. This change in solvent selectivity can often resolve overlapping spots.
-
Fine-tune the polarity. If the Rf values are too high (e.g., > 0.5), decrease the proportion of the polar solvent (Ethyl Acetate or Methanol). If they are too low (< 0.1), increase it.
-
-
Ensure Proper Acidification:
-
The most common reason for poor chromatography of carboxylic acids is "streaking" or "tailing" caused by ionization on the silica surface.
-
Action: Add 0.5-1% acetic acid to your eluent mixture. This ensures the compound remains in its protonated, less polar form, resulting in sharper peaks and better separation.
-
-
Reduce the Column Load:
-
Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
-
Consider an Alternative Stationary Phase:
-
If silica gel fails, switch to reversed-phase (C18) chromatography. In this system, elution order is inverted (less polar compounds are retained longer). An eluent of acetonitrile and water (with 0.1% formic or acetic acid) will provide a completely different separation mechanism.
-
Scenario 2: Compound "Oils Out" During Recrystallization
Q: I dissolved my crude product in a hot solvent, but upon cooling, it formed an oil instead of crystals. What should I do?
A: Causality & Solution
"Oiling out" typically happens for one of three reasons:
-
The solution is too concentrated.
-
The cooling rate is too fast.
-
The melting point of the compound (or the compound-impurity mixture) is lower than the temperature of the solution.
Step-by-Step Protocol:
-
Re-heat and Dilute:
-
Heat the flask containing the oil and solvent back to the boiling point of the solvent until the oil redissolves completely.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to dilute the solution slightly.
-
-
Slow Down the Cooling Process:
-
Allow the flask to cool slowly on the benchtop, undisturbed. You can insulate the flask with glass wool or a towel to slow the cooling rate further.
-
Crucially, do not place the flask directly into an ice bath. Rapid cooling strongly favors oil formation over the ordered process of crystallization.
-
-
Induce Crystallization:
-
If crystals do not form after the solution has reached room temperature, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
If available, add a single "seed crystal" from a previously purified batch.
-
-
Re-evaluate the Solvent Choice:
-
If oiling persists, the solvent may be inappropriate. The ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point. Try a less polar solvent system, such as toluene or an ethyl acetate/heptane mixture.
-
Scenario 3: Low Recovery of Product After Purification
Q: I have lost a significant amount of my compound after purification. Why did this happen and how can I prevent it?
A: Causality & Solution
Low recovery can stem from several issues depending on the method used.
For Column Chromatography:
-
Irreversible Adsorption: Although trifluoromethoxy-cyclobutanes are expected to be stable[5], highly polar or acidic compounds can sometimes bind irreversibly to active sites on silica gel.
-
Compound is Volatile: While unlikely for a carboxylic acid, some smaller fluorinated molecules can have lower boiling points. Check if the compound was lost during solvent removal on the rotary evaporator.
-
Solution:
-
Acidify the Eluent: As mentioned, adding acetic acid to the mobile phase can prevent strong ionic interactions with the silica, improving recovery.
-
Use a "Plug" of Silica: If you are only removing baseline impurities, pass the crude material through a short, wide pad of silica (a "plug") instead of a long column. This minimizes contact time and potential for loss.
-
Gentle Solvent Removal: Use a moderate temperature on the rotary evaporator water bath (30-40 °C) and do not leave the flask under high vacuum for an extended period after the solvent is gone.
-
For Recrystallization:
-
Compound has High Solubility: Too much solvent was used, and a significant portion of the product remained dissolved in the mother liquor even after cooling.
-
Premature Crystallization: The product crystallized in the funnel during a hot filtration step.
-
Solution:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This ensures the solution is saturated.
-
Recover from Mother Liquor: Concentrate the filtrate (the "mother liquor") and attempt a second recrystallization to recover more product.
-
Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, ensure the filter funnel and receiving flask are pre-heated with steam or in an oven to prevent the product from crashing out of solution prematurely.
-
References
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]
- CN103232340A. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Retrieved from [Link]
-
ResearchGate. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Retrieved from [Link]
- CN109761914B. (2021). Method for preparing 5-trifluoromethyl uracil. Google Patents.
-
ResearchGate. (2021). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutanes. Retrieved from [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- CN105037130A. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2015). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses Procedure. Retrieved from [Link]
-
Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for cis-3-(Trifluoromethoxy)cyclobutanecarboxylic Acid
Welcome to the dedicated technical support guide for optimizing the coupling reactions of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Given the specific stereochemistry and electronic properties of this cyclobutane derivative, achieving high-yielding and clean coupling reactions requires a nuanced approach.
This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific amine coupling partner.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions and challenges encountered when working with cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid.
Q1: Why are my coupling reaction yields with cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid lower than expected compared to simpler aliphatic acids?
A1: The lower-than-expected yields can often be attributed to a combination of steric hindrance and the electronic effect of the trifluoromethoxy group. The rigid, four-membered ring of the cyclobutane structure can make the carboxylic acid group less accessible to the activated coupling intermediate. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the carboxylate. Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these hurdles.
Q2: I am observing the formation of a significant amount of a side product that I suspect is an N-acylurea. How can I prevent this?
A2: N-acylurea formation is a classic side reaction when using carbodiimide-based coupling reagents like EDC or DCC. This occurs when the O-acylisourea intermediate, instead of reacting with your amine, rearranges. To minimize this, you should add an activating agent such as HOBt (1-Hydroxybenzotriazole) or OxymaPure®. These additives trap the O-acylisourea to form a more stable and reactive activated ester, which then cleanly reacts with the amine, outcompeting the rearrangement pathway.
Q3: Is there a risk of epimerization at the C1 or C3 position of the cyclobutane ring during the coupling reaction?
A3: While the C-H bond at the C1 position (bearing the carboxylic acid) is not typically prone to epimerization under standard amide coupling conditions, the potential for side reactions should always be considered, especially if harsh bases or elevated temperatures are used. The cis relationship between the trifluoromethoxy and carboxylic acid groups is generally stable. However, it is good practice to use mild reaction conditions and to confirm the stereochemical integrity of your product via 2D NMR techniques like NOESY if this is a critical parameter for your target molecule.
Q4: What is the best general-purpose coupling reagent to start with for this acid?
A4: For a reliable starting point, a phosphonium-based reagent like BOP or PyBOP, or a uronium-based reagent such as HATU or HBTU, is highly recommended. These reagents are known for their high reactivity and are often effective for sterically hindered substrates. They tend to be more efficient and lead to cleaner reactions with fewer side products compared to carbodiimides alone, especially for challenging couplings.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid.
Scenario 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows mostly unreacted starting materials (both the acid and the amine).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Scenario 2: Multiple Side Products Observed
Symptom: The reaction mixture is complex, with several new spots on TLC or peaks in LC-MS in addition to the desired product.
Troubleshooting Steps:
-
Identify the Side Products: If possible, try to get a mass for the major side products.
-
Mass = (EDC + Acid - H₂O): This likely corresponds to the N-acylurea byproduct.
-
Solution: As mentioned in the FAQ, add HOBt or OxymaPure® to your reaction. A typical ratio is Acid:EDC:HOBt:Amine of 1:1.1:1.1:1.
-
-
Amine Self-Coupling or Decomposition: Some amines, especially if they have multiple nucleophilic sites, can undergo side reactions.
-
Solution: Control the stoichiometry carefully. Sometimes, adding the coupling reagent solution slowly to a mixture of the acid, amine, and base can improve selectivity.
-
-
Epimerization or Ring-Opening: While less common for this specific substrate under standard conditions, harsh conditions can lead to degradation.
-
Solution: Ensure the reaction is run under a neutral or slightly basic pH. Use non-nucleophilic bases like DIPEA or 2,4,6-collidine. Avoid strong, nucleophilic bases like triethylamine if possible, as it can sometimes promote side reactions.
-
Part 3: Recommended Experimental Protocols
These protocols provide a robust starting point for your optimization efforts.
Protocol 1: General Amide Coupling using HATU
This is often the most reliable method for challenging couplings.
-
Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, 10 mL/mmol of acid).
-
Addition of Amine and Base: Add your amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of the reaction solvent.
-
Reaction Initiation: Cool the flask containing the acid/amine mixture to 0°C in an ice bath. Slowly add the HATU solution dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Reagent Stoichiometry
| Coupling Reagent | Acid (eq) | Amine (eq) | Reagent (eq) | Additive (eq) | Base (eq) | Typical Solvent |
| HATU | 1.0 | 1.0 - 1.2 | 1.1 | N/A | 2.0 - 3.0 | DMF, DCM |
| EDC/HOBt | 1.0 | 1.0 - 1.2 | 1.1 | 1.1 | 1.5 - 2.0 | DMF, DCM |
| PyBOP | 1.0 | 1.0 - 1.2 | 1.1 | N/A | 2.0 - 3.0 | DMF, MeCN |
Note: The optimal stoichiometry may vary depending on the specific amine used. The values above represent a good starting point for optimization.
Visualization of the Coupling Process
Technical Support Center: Navigating the Experimental Landscape of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid Derivatives
Welcome to the dedicated technical support center for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique structural motif into their synthetic programs. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome common stability and reactivity challenges. We will move beyond simple procedural lists to explain the 'why' behind the experimental choices, ensuring your success in handling these valuable but sometimes temperamental compounds.
Understanding the Core Chemistry: A Duality of Stability and Strain
The this compound scaffold presents a fascinating dichotomy. On one hand, the trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and metabolic stability.[1][2] It is generally resistant to attack by acids, bases, and redox reagents, and it can enhance the lipophilicity and metabolic half-life of a molecule.[1][2] On the other hand, the cyclobutane ring is inherently strained due to non-ideal bond angles, making it more reactive than larger cycloalkanes. This inherent ring strain can be a driving force for unexpected reactions and degradation pathways, particularly when activated by adjacent functional groups.
The cis stereochemistry of the 1,3-disubstituted pattern adds another layer of complexity, influencing the molecule's conformation and the steric accessibility of the carboxylic acid group for derivatization. This guide will address the practical implications of this structural arrangement.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during your work with this compound and its derivatives.
Compound Stability and Storage
Question 1: How stable is this compound to acidic and basic conditions?
Answer: The parent carboxylic acid exhibits good stability under moderately acidic and basic conditions at room temperature. Studies on the analogous cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acid showed no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide for 24 hours at ambient temperature.[3] The trifluoromethoxy group itself is highly resistant to hydrolysis.[2]
However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be approached with caution. The inherent ring strain of the cyclobutane core could render it susceptible to ring-opening reactions under forcing conditions.
Troubleshooting Tip: If you suspect degradation after exposure to strong acids or bases, we recommend re-analyzing your material by LC-MS and ¹H/¹⁹F NMR to check for the appearance of new impurities.
Question 2: What are the recommended storage conditions for the carboxylic acid and its derivatives (amides, esters)?
Answer: To ensure long-term stability, we recommend the following storage conditions:
| Compound Type | Recommended Storage Conditions | Rationale |
| Carboxylic Acid | Store at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes potential for degradation from atmospheric moisture and oxygen. |
| Esters | Store at 2-8 °C in a tightly sealed container. | Protects from potential hydrolysis, especially if exposed to moisture. |
| Amides | Generally more stable than esters. Store at room temperature in a desiccated environment. | Amides are less susceptible to hydrolysis than esters. |
Question 3: I've observed the appearance of a new peak in the NMR of my sample after several weeks. What could be happening?
Answer: While generally stable, slow degradation is possible over extended periods, especially if not stored under optimal conditions. Another possibility, though less likely under standard storage, is epimerization of the cis isomer to the thermodynamically more stable trans isomer. This is more likely to occur under basic conditions or during reactions where a deprotonation-reprotonation sequence at the C1 position is possible.
Actionable Advice:
-
Re-purify a small aliquot of your material to confirm if the impurity can be removed.
-
Acquire fresh analytical data (NMR, LC-MS) to characterize the impurity. A comparison of the coupling constants in the ¹H NMR of the new species with your starting material may provide clues about its stereochemistry.
-
For long-term storage , consider storing the material as a solid at low temperature and under an inert atmosphere.
Challenges in Derivative Synthesis
The steric hindrance posed by the cyclobutane ring and the electron-withdrawing nature of the trifluoromethoxy group can present challenges during the synthesis of derivatives such as amides and esters.
Question 4: I am having difficulty forming an amide from this compound and a sterically hindered amine. My yields are low and I see a lot of unreacted starting material. What's going on?
Answer: This is a common issue when working with sterically encumbered carboxylic acids. The carboxylic acid is on a four-membered ring, and the approach of a bulky amine to the activated carbonyl group can be sterically hindered. Standard amide coupling reagents may not be effective.
Troubleshooting Workflow for Amide Coupling:
Sources
Technical Support Center: Scale-up Synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis campaign. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for your experimental work.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the handling of specialized fluorinating reagents. The overall strategy involves the stereoselective reduction of a keto-ester precursor, followed by a key trifluoromethoxylation step, and concluding with ester hydrolysis.
Caption: Overall synthetic route for this compound.
II. Detailed Experimental Protocols
Step 1: Stereoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate
The critical first step is the diastereoselective reduction of the ketone to establish the cis relationship between the hydroxyl and ester groups. Sodium borohydride is a cost-effective and selective reducing agent for this transformation on a larger scale.[1]
| Parameter | Value | Rationale |
| Reactants | Ethyl 3-oxocyclobutanecarboxylate, Sodium Borohydride (NaBH₄) | NaBH₄ is a mild and selective reducing agent for ketones. |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents that are compatible with NaBH₄ and dissolve the substrate. |
| Temperature | 0 to 10 °C | Lower temperatures enhance diastereoselectivity by favoring the kinetically controlled product. |
| Stoichiometry | NaBH₄ (0.5 - 1.0 eq.) | Using a slight excess ensures complete conversion. |
| Reaction Time | 1 - 3 hours | Monitored by TLC or GC-MS. |
Procedure:
-
To a stirred solution of ethyl 3-oxocyclobutanecarboxylate in ethanol at 0 °C, add sodium borohydride portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of acetone, followed by acidification with dilute HCl (1M) to a pH of ~5-6.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cis-ethyl 3-hydroxycyclobutanecarboxylate. The crude product may contain the trans isomer.
Step 2: Trifluoromethoxylation of cis-Ethyl 3-hydroxycyclobutanecarboxylate
This is the most crucial step of the synthesis. The use of modern electrophilic trifluoromethoxylation reagents is recommended for safety and efficiency.[2][3] Hypervalent iodine reagents or pyridinium salts are generally stable solids that can be handled more easily than gaseous reagents.[4]
| Parameter | Value | Rationale |
| Reactants | cis-Ethyl 3-hydroxycyclobutanecarboxylate, Trifluoromethoxylating Agent | e.g., 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) or similar reagents.[5] |
| Base | Non-nucleophilic base (e.g., Proton Sponge, DBU) | To deprotonate the alcohol without competing in the reaction. |
| Solvent | Anhydrous, aprotic solvent (e.g., DCM, MeCN) | To prevent side reactions with water or protic solvents. |
| Temperature | 0 °C to room temperature | Reaction conditions are reagent-dependent; consult the supplier's guidelines. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture from interfering with the reaction. |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate and the non-nucleophilic base in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add the trifluoromethoxylating reagent portion-wise.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain cis-ethyl 3-(trifluoromethoxy)cyclobutanecarboxylate.
Step 3: Saponification to this compound
The final step is a standard ester hydrolysis to yield the target carboxylic acid.
| Parameter | Value | Rationale |
| Reactants | cis-Ethyl 3-(trifluoromethoxy)cyclobutanecarboxylate, Base (e.g., LiOH, NaOH) | Strong bases for efficient saponification. |
| Solvent | THF/Water or EtOH/Water mixture | To ensure solubility of both the ester and the inorganic base. |
| Temperature | Room temperature to 40 °C | Gentle heating can accelerate the reaction. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or LC-MS. |
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) and stir at room temperature until the hydrolysis is complete.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification can be achieved by recrystallization.
III. Troubleshooting Guide
Caption: Troubleshooting common issues in the synthesis.
Q1: The diastereoselectivity of the reduction step is poor, resulting in a high percentage of the trans-isomer. How can I improve the cis:trans ratio?
A1:
-
Temperature Control: Ensure the reaction temperature is strictly maintained between 0 and 10 °C. Lower temperatures generally favor the formation of the cis product.
-
Solvent Choice: Methanol can sometimes provide better selectivity than ethanol due to its smaller steric profile, which can influence the approach of the hydride to the carbonyl.
-
Reducing Agent: While NaBH₄ is generally effective, you could explore bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®), which often exhibit higher stereoselectivity. However, these are more expensive and require more stringent handling procedures.
-
Purification: If a mixture is obtained, careful column chromatography can often separate the isomers, although this can be challenging on a large scale. A scalable alternative is to proceed with the mixture and separate the isomers at a later stage, potentially after the final hydrolysis.[1]
Q2: The trifluoromethoxylation reaction is sluggish or stalls completely. What are the likely causes and solutions?
A2:
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.
-
Reagent Quality: Trifluoromethoxylating reagents can be sensitive to improper storage.[4] Use a freshly opened bottle or test the activity of your current batch on a small scale with a simple alcohol.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the alcohol but not nucleophilic enough to react with the trifluoromethoxylating agent. Proton Sponge® or DBU are good candidates.
-
Activation: Ensure the alcohol is fully deprotonated before adding the trifluoromethoxylating agent. You can monitor this by taking a small aliquot and quenching with D₂O to check for deuterium incorporation by NMR.
Q3: I am observing significant decomposition of my material during the trifluoromethoxylation step. How can this be mitigated?
A3:
-
Reaction Temperature: Overheating can lead to decomposition of both the reagent and the substrate. Adhere to the recommended temperature profile for the specific reagent you are using.
-
Reagent Addition: Add the trifluoromethoxylating reagent slowly and portion-wise to control any exotherm.
-
Work-up: Once the reaction is complete, quench and work it up promptly to avoid prolonged exposure of the product to the reaction conditions.
Q4: The final carboxylic acid is difficult to purify, and I'm struggling to remove all impurities.
A4:
-
Acid-Base Extraction: Utilize the acidic nature of the product for purification. Dissolve the crude material in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃). The product will move to the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer and extract the pure product back into an organic solvent.[6]
-
Recrystallization: This is a powerful technique for purifying solids on a large scale. Screen various solvent systems (e.g., ethyl acetate/hexanes, toluene) to find conditions that yield high-purity crystals.
-
Isomer Separation: If you have a mixture of cis and trans isomers, recrystallization might selectively crystallize one isomer. Alternatively, preparative chromatography may be necessary.
IV. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling trifluoromethoxylation reagents?
A: Many trifluoromethoxylation reagents are potent oxidizers and can be moisture-sensitive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Review the Safety Data Sheet (SDS) for the specific reagent before use.[4] Have appropriate quenching agents readily available.
Q: How can I monitor the progress of these reactions effectively on a large scale?
A:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion of starting material and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material and the appearance of product signals. For the trifluoromethoxylation step, ¹⁹F NMR is particularly useful for directly observing the formation of the -OCF₃ group.
Q: Are there any specific challenges to consider when scaling up this synthesis from the lab to a pilot plant?
A:
-
Thermal Management: The reduction and trifluoromethoxylation steps can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Reagent Addition: On a large scale, the portion-wise addition of solids like NaBH₄ and the trifluoromethoxylating reagent needs to be carefully controlled to avoid uncontrolled exotherms. Consider adding them as a solution or slurry if appropriate.
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially in larger reactors.
-
Work-up and Extractions: Large-scale extractions require appropriately sized equipment. Consider the solvent volumes and potential for emulsion formation.
-
Continuous Flow Chemistry: For very large scales, converting key steps, like the trifluoromethoxylation, to a continuous flow process can offer better control over reaction parameters and improve safety.[8]
Q: How can I confirm the cis stereochemistry of my final product?
A: The stereochemistry is typically determined by NMR spectroscopy. The coupling constants and through-space interactions (e.g., from a Nuclear Overhauser Effect, NOE, experiment) of the protons on the cyclobutane ring are different for the cis and trans isomers. Comparing the NMR data of your product to literature values for similar cis-1,3-disubstituted cyclobutanes can confirm the stereochemical assignment.[9][10]
V. References
-
Paquin, J.-F., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7534. [Link]
-
Besset, T., et al. (2022). New synthetic approaches toward OCF3-containing compounds. RSC Chemical Biology, 3(6), 666-683. [Link]
-
Goldberg, F. W., et al. (2010). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 12(19), 4284-4287. [Link]
-
CF Plus Chemicals. (2020). Material Safety Datasheet: 4-Cyano-N-trifluoromethoxypyridinium bis(trifluoromethanesulfonyl)imide. [Link]
-
MacMillan, D. W. C., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12673-12678. [Link]
-
Gross, M. L., et al. (2018). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(11), 2269-2278. [Link]
-
Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11245-11253. [Link]
-
Qing, F.-L., et al. (2017). Trifluoromethylation Strategies of Alcohols and Phenols. Chinese Journal of Chemistry, 35(5), 591-602. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
-
Xiao, J.-C., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience, 9, 421-431. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Togni, A., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6891-6895. [Link]
-
Jamison, T. F., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(8), 1333-1349. [Link]
-
Magnier, E., et al. (2020). Reagents for direct nucleophilic trifluoromethoxylation. Angewandte Chemie International Edition, 59(35), 14972-14976. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. [Link]
-
Paquin, J.-F., et al. (2022). Comprehensive Study and Development of a Metal-Free and Mild Nucleophilic Trifluoromethoxylation. Chemistry – A European Journal, 28(49), e202201306. [Link]
-
Molecular Research Center. (1994). Safety Data Sheet: TRI Reagent. [Link]
-
Baran, P. S., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Chemistry, 7(10), 835-839. [Link]
-
Organic Syntheses. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Technical Support Center: Stereoselective Synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Last Updated: 2026-01-20
Introduction
Welcome to the technical support center for the stereoselective synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. This valuable building block is of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group and the conformationally constrained cyclobutane scaffold.[1][2][3] The stereocontrolled synthesis of the cis isomer, however, presents several challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and validated synthetic methodologies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the cis-3-substituted cyclobutane core?
A1: The most common and effective strategies for stereocontrolled cyclobutane synthesis include:
-
[2+2] Cycloaddition Reactions: This is a powerful method for forming four-membered rings.[4][5][6] Photochemical [2+2] cycloadditions, in particular, are frequently employed to generate cyclobutane structures.[7][8] The stereochemistry of the product can often be controlled by the choice of reactants and reaction conditions.
-
Ring Contraction Methods: Syntheses starting from more readily available five-membered rings, like pyrrolidines, can yield cyclobutanes with high stereospecificity through processes like nitrogen extrusion.[1][2]
-
Modifications of Pre-existing Cyclobutane Scaffolds: Diastereoselective reductions or other transformations on a pre-formed cyclobutane ring can be used to install the desired cis relationship between substituents.[9]
Q2: Why is the trifluoromethoxy (OCF₃) group challenging to install?
A2: The direct introduction of the trifluoromethoxy group is notoriously difficult. This is primarily because the trifluoromethoxide anion is highly unstable and not a viable nucleophile.[10] Therefore, synthetic strategies typically rely on:
-
Strain-Release Trifluoromethoxylation: Using highly strained molecules like bicyclo[1.1.0]butanes, which can undergo ring-opening reactions with electrophilic trifluoromethoxylating agents.[11][12][13]
-
Deoxyfluorination of a Precursor: Conversion of a carboxylic acid or a related functional group to the trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄).[3] While this yields a CF₃ group, subsequent conversion to an OCF₃ group would be necessary and complex.
-
Using Building Blocks Already Containing the OCF₃ Group: A more practical approach often involves starting with a commercially available or readily synthesized molecule that already possesses the trifluoromethoxy moiety.
Q3: How can I confirm the cis stereochemistry of my final product?
A3: Confirmation of the relative stereochemistry is crucial. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The coupling constants (J values) between the protons on the cyclobutane ring can provide information about their dihedral angles, which differ between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can show through-space correlations between protons on the same face of the ring, providing definitive proof of the cis relationship.
-
X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray diffraction provides unambiguous structural determination.
-
Comparison to Known Compounds: If the spectral data for either the cis or trans isomer has been previously reported in the literature, a direct comparison can be made.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Formation of trans Isomer) in [2+2] Cycloaddition
| Potential Cause | Explanation & Troubleshooting Steps |
| Non-Concerted Reaction Pathway | Thermal [2+2] cycloadditions involving certain substrates, like ketenes, can proceed through a stepwise mechanism involving a zwitterionic intermediate.[14] Bond rotation in this intermediate can lead to a loss of stereochemical integrity. Solution: 1. Solvent Polarity: Decrease the solvent polarity. Nonpolar solvents can disfavor the charge-separated intermediate, promoting a more concerted pathway and preserving stereochemistry.[14] 2. Photochemical Conditions: Switch to a photochemical [2+2] cycloaddition, which often proceeds through a different, more stereospecific mechanism.[7][8] |
| Ineffective Chiral Catalyst or Template | In catalytic enantioselective [2+2] cycloadditions, the catalyst may not be providing sufficient facial discrimination. Solution: 1. Catalyst Screening: Experiment with different chiral Lewis acids or organocatalysts. The catalyst must create a well-defined chiral environment around the substrates.[14] 2. Substrate-Catalyst Matching: Ensure the chosen catalyst is well-suited for your specific alkene substrates. A mismatch can lead to poor induction. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired stereoselective pathway. Solution: 1. Lower Temperature: Running the reaction at a lower temperature can often suppress the uncatalyzed pathway, which typically has a higher activation energy. 2. Optimize Catalyst Loading: Ensure sufficient catalyst is present to outcompete the background reaction. |
Issue 2: Poor Yields in the Trifluoromethoxylation Step
| Potential Cause | Explanation & Troubleshooting Steps |
| Decomposition of Reagents | Reagents used for trifluoromethoxylation can be sensitive to moisture and air. Solution: 1. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Anhydrous Conditions: Use freshly dried solvents and glassware. 3. Reagent Quality: Use freshly opened or properly stored trifluoromethoxylation reagents. |
| Low Reactivity of Substrate | The cyclobutane precursor may not be sufficiently activated for the trifluoromethoxylation reaction. Solution: 1. Strain-Release Strategy: If not already employed, consider a synthetic route that utilizes a highly strained precursor like a bicyclo[1.1.0]butane. The release of ring strain provides a strong thermodynamic driving force for the reaction.[11][12][13] 2. Functional Group Modification: Ensure the functional groups on the cyclobutane ring are compatible with the reaction conditions and do not deactivate the desired reaction site. |
| Side Reactions | The reaction conditions may be promoting undesired side reactions, such as elimination or decomposition. Solution: 1. Temperature Control: Optimize the reaction temperature. Some trifluoromethoxylation reactions require low temperatures to minimize side products. 2. Additive Screening: The addition of specific bases or other additives can sometimes suppress side reactions and improve the yield of the desired product. |
Issue 3: Difficulty in Purification and Isolation of the cis Isomer
| Potential Cause | Explanation & Troubleshooting Steps |
| Similar Polarity of Diastereomers | The cis and trans isomers often have very similar polarities, making them difficult to separate by standard flash column chromatography. Solution: 1. Chromatography Optimization: Screen different solvent systems (eluents) and stationary phases (e.g., different types of silica gel, alumina). Sometimes a less polar solvent system with a higher resolving power can achieve separation. 2. Derivatization: Convert the carboxylic acid to an ester or amide. The resulting derivatives may have different physical properties that allow for easier separation. The desired stereoisomer can then be recovered by hydrolysis. 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for isolating a single diastereomer, provided there is a significant difference in solubility. |
| Product Volatility | Some cyclobutane derivatives can be volatile, leading to loss of material during solvent removal under high vacuum. Solution: 1. Careful Solvent Removal: Use a rotary evaporator with careful control of pressure and temperature. Avoid using a high-vacuum pump for extended periods. 2. Azeotropic Removal: Co-evaporate with a higher-boiling, non-reactive solvent to gently remove the last traces of the reaction solvent. |
III. Key Experimental Workflow & Protocols
A plausible and robust strategy for the stereoselective synthesis of this compound involves the diastereoselective reduction of a cyclobutanone precursor, followed by functional group manipulation. A key challenge is the introduction of the trifluoromethoxy group. A modern approach would be the strain-release trifluoromethoxylation of a bicyclo[1.1.0]butane derivative.
Workflow Overview: Strain-Release Trifluoromethoxylation Approach
This workflow outlines a conceptual pathway. Specific reagents and conditions would need to be optimized for the exact substrate.
Caption: A conceptual workflow for the synthesis of the target molecule.
Protocol 1: Diastereoselective Reduction of a Cyclobutanone (Alternative Strategy)
This protocol is adapted from a known procedure for the cis-selective reduction of a related cyclobutane system and serves as a foundational method that can be adapted.[9]
Reaction: Diastereoselective reduction of a 3-substituted cyclobutanone to the corresponding cis-cyclobutanol.
-
Preparation: To a solution of the 3-substituted cyclobutanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) at 0 °C, add a reducing agent such as sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the cis-cyclobutanol.
Causality: The stereochemical outcome of the reduction is often governed by steric hindrance. The hydride reagent will typically attack from the less hindered face of the carbonyl group, which in many substituted cyclobutanones, leads to the formation of the cis-alcohol.
Troubleshooting the Reduction
Caption: A decision tree for troubleshooting poor stereoselectivity.
IV. References
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15414-15471. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed, 18(12), 15414-15471. [Link]
-
Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University Institutional Repository. [Link]
-
Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]
-
Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Hoffmann, N. (2008). Photochemical [2+2] Cycloaddition Reactions. Chemical Reviews, 108(3), 1052–1103. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
ResearchGate. (2025). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. [Link]
-
O'Connell, T. N., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11473–11482. [Link]
-
Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC - NIH. [Link]
-
Kraemer, Y., et al. (2024). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres. The Royal Society of Chemistry. [Link]
-
CoLab. (n.d.). Enantioselective Synthesis of 2-Substituted Cyclobutanones. [Link]
-
ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). [Link]
-
Kraemer, Y., et al. (2024). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications (RSC Publishing). [Link]
-
Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C-H functionalization. SciSpace. [Link]
-
Kraemer, Y., et al. (2025). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. OUCI. [Link]
-
PlumX. (2024). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. [Link]
-
ResearchGate. (2024). Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres. [Link]
-
ResearchGate. (n.d.). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science (RSC Publishing). [Link]
-
ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]
-
Chen, K., et al. (2022). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. PMC - NIH. [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025). PMC - NIH. [Link]
-
Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
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Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2022). PMC - NIH. [Link]
-
Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluor… [ouci.dntb.gov.ua]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Hygroscopic cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Welcome to the technical support center for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful handling and application of this hygroscopic compound.
Introduction
This compound is a valuable building block in pharmaceutical and materials science research. Its unique trifluoromethoxy and cyclobutane moieties can impart desirable properties to target molecules. However, its hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents specific challenges in the laboratory.[1] This guide offers expert insights and practical solutions to mitigate these challenges, ensuring the integrity and reactivity of the compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling of this compound.
Q1: What does "hygroscopic" mean and why is it a concern for my experiments?
A: Hygroscopic substances readily attract and hold water molecules from the surrounding environment.[1] For this compound, this can lead to several issues:
-
Inaccurate Weighing: The absorbed water adds to the measured mass, leading to errors in stoichiometry and concentration calculations.
-
Altered Physical State: The compound may change from a free-flowing solid to a clumpy or even liquid state, making it difficult to handle.[1]
-
Potential for Degradation: The presence of water can facilitate unwanted side reactions or degradation of the compound, especially under certain conditions or in the presence of other reagents.
-
Impact on Reactions: Moisture can interfere with moisture-sensitive reactions, leading to lower yields or the formation of byproducts.
Q2: How can I visually identify if my sample has absorbed moisture?
A: Visual inspection can often reveal moisture absorption. Look for:
-
Clumping or caking of the solid material.
-
A change in appearance from a dry powder to a damp or oily solid .
-
In severe cases, the solid may appear to have "melted" or deliquesced into a liquid.
Q3: What are the ideal storage conditions for this compound?
A: To minimize moisture absorption, proper storage is critical.[1]
| Storage Condition | Recommendation | Rationale |
| Primary Container | Tightly sealed, airtight glass bottle with a secure cap. | Prevents ambient moisture from reaching the compound. |
| Secondary Container | Place the primary container inside a desiccator with an active desiccant (e.g., silica gel, calcium chloride). | Creates a dry microenvironment, further protecting the compound.[2] |
| Atmosphere | For highly sensitive applications, storing and handling in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] | Provides the most stringent protection against moisture. |
| Temperature | Store in a refrigerator (2-8°C).[4] | Reduces the rate of potential degradation. |
Q4: Can I dry the compound if it has absorbed moisture?
A: Yes, but it must be done carefully to avoid decomposition. Gentle heating under high vacuum is a common method.[5] However, it's crucial to first determine the thermal stability of the compound to avoid degradation. It is often preferable to take preventative measures to avoid moisture absorption in the first place.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent reaction yields or unexpected byproducts.
-
Potential Cause: The most likely culprit is the presence of moisture from the hygroscopic starting material, which can interfere with the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Detailed Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your this compound.[6] This will allow you to adjust the amount of reagent used accordingly.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware for your reaction. Handle all reagents under an inert atmosphere if possible.
-
Handling Technique: When weighing the compound, do so quickly to minimize exposure to air.[1] For highly sensitive reactions, weighing and dispensing the material inside a glovebox is the best practice.[7]
-
Problem 2: Difficulty in accurately weighing the compound.
-
Potential Cause: Rapid moisture absorption on the balance can cause the mass reading to continuously increase, making it difficult to obtain a stable and accurate measurement.
-
Troubleshooting Workflow:
Caption: Workflow for accurate weighing of hygroscopic compounds.
-
Detailed Steps:
-
Minimize Exposure: Have all necessary equipment ready before opening the container. Weigh the compound as quickly as possible and immediately seal the container.[1]
-
Use a Glovebox: For the most accurate measurements, perform all weighing and handling inside a glovebox with a dry, inert atmosphere.[3]
-
Prepare a Stock Solution: If precise stoichiometry is critical, consider preparing a stock solution in a suitable anhydrous solvent. The concentration of this stock solution can then be accurately determined by titration before use in subsequent reactions.
-
Problem 3: The compound has turned into a sticky solid or liquid.
-
Potential Cause: The compound has absorbed a significant amount of atmospheric moisture, leading to deliquescence.
-
Troubleshooting and Remediation:
-
Prevention is Key: This situation is best avoided by strict adherence to proper storage and handling protocols.
-
Drying Procedure:
-
Transfer the material to a suitable flask.
-
Connect the flask to a high-vacuum line.
-
Gently heat the flask if the compound's thermal stability allows. Caution: Always verify the decomposition temperature before heating.
-
Once the material returns to a solid state and the vacuum is stable, allow it to cool to room temperature under vacuum before transferring to a desiccator.
-
-
Purity Verification: After drying, it is essential to re-analyze the compound (e.g., by NMR) to ensure it has not degraded.
-
Safety Precautions
As a fluorinated organic compound, this compound requires careful handling to ensure laboratory safety.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]
-
Spill Cleanup: In case of a spill, contain the material and absorb it with an inert material.[8] Dispose of the waste in a properly labeled container according to your institution's guidelines.
-
First Aid:
By understanding the nature of this compound and implementing these best practices, you can ensure the integrity of your experiments and the reliability of your results.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (n.d.). cis-3-(trifluoromethyl)cyclobutanecarboxylic acid.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Toxic Docs. (n.d.). Guide to the Safe Handling of Fluoropolymer Dispersions.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
- HepatoChem. (n.d.). How do you handle hygroscopic salts?.
- BenchChem. (n.d.). Technical Support Center: Managing the Hygroscopic Properties of D-Glyceric Acid and its Salts.
- Purdue University, Department of Chemistry. (n.d.). Fluorine Safety.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cis-3-(trifluoromethyl)cyclobutanecarboxylic acid | 123812-82-8 [sigmaaldrich.com]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Amide Bond Formation with cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving the challenging substrate, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. The unique combination of a sterically demanding cyclobutane ring and a potent electron-withdrawing trifluoromethoxy group necessitates a nuanced approach to achieve high-yielding and pure amide products.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low or no yield. What are the likely causes?
A1: Low yields with this substrate are common and typically stem from a combination of factors:
-
Reduced Carboxylate Nucleophilicity: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which decreases the electron density on the carboxylate, making it a weaker nucleophile. This slows down the initial activation step with the coupling reagent.
-
Steric Hindrance: The cyclobutane ring, while small, imposes conformational rigidity and steric bulk around the carboxylic acid, which can hinder the approach of the coupling reagent and the amine.[1][2]
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate this electron-deficient carboxylic acid.
-
Hydrolysis of Activated Intermediates: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.
Q2: I am observing multiple byproducts in my reaction mixture. What are the common side reactions?
A2: Several side reactions can occur:
-
N-acylurea Formation: When using carbodiimide reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction for that molecule.
-
Epimerization: If your amine has a chiral center, the reaction conditions (particularly the choice of base and additives) can lead to racemization.
-
Guanidinylation of the Amine: With uronium-based coupling reagents like HATU or HBTU, an excess of the reagent can react with the amine to form a guanidinium byproduct, consuming the amine.
-
Byproduct from the Coupling Reagent: Some coupling reagents generate byproducts that can be difficult to remove, complicating purification. For instance, HBTU produces tetramethylurea, which is not water-soluble and can be challenging to separate from the desired product.[3]
Q3: Which class of coupling reagents is most suitable for this substrate?
A3: For challenging substrates like this compound, uronium/aminium salt-based reagents are often superior to carbodiimides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive and can more effectively activate electron-deficient carboxylic acids.[4][5] Phosphonium salts like PyBOP are also a strong choice. If carbodiimides are used, they should be paired with additives like HOAt or OxymaPure to enhance reactivity and suppress side reactions.
Q4: How critical is the choice of base and solvent?
A4: The choice of base and solvent is crucial.
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferred. It is basic enough to facilitate the reaction but is unlikely to compete with the desired amine as a nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard choices. It is imperative to use dry solvents to prevent hydrolysis of the activated species.
Troubleshooting Guide
This section provides a structured approach to overcoming common issues encountered during the amide coupling of this compound.
Problem 1: Low Conversion of Carboxylic Acid
If you observe a significant amount of unreacted carboxylic acid, the activation step is likely the bottleneck.
Caption: Decision tree for minimizing byproduct formation.
-
Causality: The stability of intermediates and the relative rates of competing reactions determine the product distribution.
-
Solutions:
-
Additives for Carbodiimides: When using EDC or DCC, always include an additive. While HOBt is common, HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure are generally more effective at increasing the rate of the desired reaction and suppressing racemization.
-
Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can often minimize side reactions.
-
Stoichiometry Control for Uronium Reagents: To avoid guanidinylation of the amine when using HATU or HBTU, use the coupling reagent in slight excess relative to the carboxylic acid (e.g., 1.1 equivalents) but not in large excess relative to the amine.
-
Purification Strategy: In a study involving multi-substituted cyclobutane carboxylic acids, it was noted that the urea byproduct from EDC was water-soluble and easily removed during aqueous workup, whereas the tetramethylurea from HBTU was more challenging to purify away. [3]This should be a consideration in reagent selection if purification is a concern.
-
Recommended Experimental Protocols
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This is the recommended starting point for coupling this compound.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (0.1-0.5 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes (pre-activation).
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Carbodiimide Coupling with Additive (EDC/OxymaPure)
A more cost-effective but potentially lower-yielding alternative.
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and OxymaPure (1.2 eq).
-
Dissolve in anhydrous DMF or DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) followed by the amine (1.0 eq) and DIPEA (2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform the same workup and purification as described in Protocol 1.
Data Summary Table
The following table provides a general comparison of coupling reagents for challenging amide bond formations, based on literature for sterically hindered and electron-deficient substrates. [3][6]
| Coupling Reagent | Additive | Base | Typical Yield Range (Difficult Substrates) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| HATU | None | DIPEA | 70-95% | High reactivity, fast reaction times, low racemization. [4][5] | Higher cost, potential for amine guanidinylation. |
| HBTU | None | DIPEA | 60-85% | Good reactivity, widely used. | Difficult to remove tetramethylurea byproduct. [3] |
| EDC·HCl | HOBt/HOAt/Oxyma | DIPEA | 40-75% | Cost-effective, water-soluble byproducts. [3] | Lower reactivity, risk of N-acylurea formation. |
| DCC | HOBt/HOAt/Oxyma | None | 40-70% | Inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
References
-
Nguyen Dan Le, N. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Available at: [Link]
-
Cuevas, M. (2021). studies toward the stereocontrolled synthesis of cyclobutane derivatives. California State Polytechnic University, Pomona. Available at: [Link]
-
Nguyen Dan Le, N. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Available at: [Link]
-
Taylor, R. D., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Available at: [Link]
-
Taylor, R. D., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). National Institutes of Health. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
Mal, S., et al. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University. Available at: [Link]
-
Subiros-Funosas, R., et al. (2023). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available at: [Link]
-
De Vleeschauwer, M., et al. (2012). Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure. PubMed. Available at: [Link]
Sources
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Welcome to the technical support center for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this valuable fluorinated building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: Impurities typically originate from three main sources: the synthetic route, stereochemical infidelity, and subsequent degradation or contamination.
-
Stereoisomers: The most common and often most challenging impurity is the corresponding trans-isomer, trans-3-Trifluoromethoxy-cyclobutanecarboxylic acid. Its formation depends on the stereoselectivity of the synthetic pathway. Usually, trans isomers are more thermodynamically stable than cis isomers due to reduced steric strain.[1]
-
Synthetic Precursors: Unreacted starting materials, such as 1,1-cyclobutanedicarboxylic acid or its derivatives, may persist.[2][3]
-
Reaction Byproducts: Depending on the fluorination method and other transformations, byproducts can include compounds from over-reaction (e.g., dichlorinated species if using chlorinating agents) or side-reactions.[2][4]
-
Residual Solvents & Reagents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) and reagents like acids or bases from workup steps are common.
Q2: What are the primary analytical methods for assessing the purity of my compound?
A2: A multi-technique approach is essential for robust purity assessment.
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for this specific molecule. Due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, it allows for clear detection and quantification of any fluorine-containing impurities, even at low levels.[5]
-
HPLC (UV or LC-MS): High-Performance Liquid Chromatography is excellent for separating the cis-isomer from the trans-isomer and other non-volatile organic impurities. Coupling with Mass Spectrometry (LC-MS) helps in the tentative identification of impurity peaks based on their mass-to-charge ratio.[6]
-
GC-MS: Gas Chromatography-Mass Spectrometry is ideal for identifying volatile impurities, such as residual solvents.[7]
-
¹H and ¹³C NMR: These standard techniques are crucial for confirming the primary structure of your target compound and can help identify major non-fluorinated impurities.
Q3: I see an unexpected triplet in my ¹⁹F NMR spectrum. What could it be?
A3: An unexpected triplet in the ¹⁹F NMR for a trifluoromethoxy (-OCF₃) group is unusual, as the fluorine atoms are typically equivalent and appear as a singlet unless coupled to nearby protons. If the impurity is a byproduct from the synthesis of a trifluoromethyl (-CF₃) precursor, such as 3-(trifluoromethyl)cyclobutanecarboxylic acid, you might observe coupling to adjacent protons.[8] However, for an -OCF₃ group, a triplet is more likely to arise from an entirely different fluorinated species. We recommend analyzing the sample by LC-MS to get a mass for the parent ion of the impurity, which will be critical for its identification.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers and protocols for specific experimental challenges.
Issue 1: Significant Contamination with the trans-Isomer
Question: My HPLC and NMR analyses show my product is a mixture of cis and trans isomers. Standard crystallization doesn't seem to separate them. What is the best approach for removal?
Causality & Solution: Cis and trans isomers of substituted cycloalkanes are diastereomers and thus have different physical properties, such as polarity, boiling point, melting point, and solubility.[1][9] While these differences can sometimes be subtle, they can be exploited for separation. The higher symmetry of trans isomers often leads to better crystal packing, resulting in a higher melting point and lower solubility in certain solvents.[1]
We recommend two primary methods: Fractional Recrystallization and Preparative Chromatography .
Protocol 1: Fractional Recrystallization
This method relies on slight differences in solubility between the cis and trans isomers. It requires careful solvent selection and may need multiple iterations.
-
Solvent Screening: In parallel on a small scale, test the solubility of your impure material in a range of solvents (e.g., heptane/ethyl acetate, toluene, isopropanol, acetonitrile, water). Identify a single solvent or solvent system in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slower cooling encourages the formation of purer crystals. The less soluble isomer (often the trans) should crystallize out first.
-
Isolation & Analysis: Filter the resulting crystals. Analyze both the solid crystals and the mother liquor by HPLC or ¹⁹F NMR to determine which phase is enriched in your desired cis-isomer.
-
Iteration: Re-crystallize the fraction that is enriched in the cis-isomer. You may need to perform this process 2-4 times to achieve >98% isomeric purity.
Protocol 2: Preparative Reversed-Phase HPLC
For challenging separations or when high purity is required, preparative HPLC is the most effective method.
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column that shows baseline separation between the cis and trans peaks. A common mobile phase would be a gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.
-
Scale-Up: Scale the analytical method to a preparative HPLC system with a larger C18 column.
-
Injection & Fraction Collection: Dissolve the impure material in the mobile phase and inject it onto the column. Collect fractions corresponding to the peak of the desired cis-isomer.
-
Product Recovery: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., rotary evaporation). If a non-volatile buffer was used, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the final compound.
Issue 2: Persistent Non-Acidic Impurities
Question: My NMR shows some greasy, unidentifiable peaks in the aliphatic region that I suspect are from non-polar byproducts or starting materials. How can I remove them efficiently?
Causality & Solution: The carboxylic acid functionality of your target compound provides a powerful chemical handle for purification. By converting it to its water-soluble carboxylate salt, you can wash away non-acidic, organic-soluble impurities. This is a classic acid-base extraction.
Protocol 3: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the impure solid/oil in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). Extract 2-3 times. The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Expert Tip: Perform this step carefully, venting the funnel frequently, as CO₂ gas will be evolved if using bicarbonate.
-
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent (e.g., ethyl acetate) to remove any last traces of non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is ~1-2 (test with pH paper). Your product will precipitate out if it's a solid or form an oil.
-
Re-extraction: Extract the acidified aqueous layer 3 times with a fresh organic solvent (ethyl acetate or DCM). The purified carboxylic acid will now move back into the organic layer.
-
Final Wash & Dry: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.
Issue 3: Peak Tailing During Chromatographic Analysis
Question: When I run my sample on a silica gel or C18 HPLC column, the peak for my compound is broad and tails significantly. How can I get a sharp peak?
Causality & Solution: The free carboxylic acid group is polar and acidic, leading to strong, undesirable interactions with the stationary phase. On silica gel (which is acidic), the interaction can be so strong that the compound elutes very slowly with significant tailing. On reversed-phase (C18) columns, residual, un-capped silanol groups on the silica surface can also cause this issue.
-
For Silica Gel Chromatography: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., hexanes/ethyl acetate). The added acid will protonate the silica surface and saturate the hydrogen-bonding sites, leading to a much sharper peak for your compound.
-
For Reversed-Phase (C18) HPLC: Add an acid modifier like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. This suppresses the ionization of your carboxylic acid, making it less polar and reducing its interaction with residual silanols, which dramatically improves peak shape. Studies on similar fluorinated carboxylic acids have shown that such additives are highly effective.[10][11]
Part 3: Data Summary & Workflow Diagrams
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Likely Identity | Probable Origin | Recommended Detection Method |
| Stereoisomer | trans-3-Trifluoromethoxy-cyclobutanecarboxylic acid | Non-stereoselective synthesis | ¹⁹F NMR, HPLC-UV, LC-MS |
| Precursor | 1,1-Cyclobutanedicarboxylic acid | Incomplete reaction | ¹H NMR, LC-MS |
| Byproduct | Halogenated cyclobutane derivatives | Side reactions during synthesis | GC-MS, LC-MS |
| Solvent | Ethyl Acetate, Hexane, Toluene, DCM | Trapped during workup/crystallization | ¹H NMR, GC-MS |
Diagrams
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the primary impurity identified.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Acid-Base Extraction Workflow
This diagram illustrates the step-by-step process for removing neutral/basic impurities from the acidic target compound.
Caption: Workflow for purification via acid-base extraction.
References
- Lajin, B., & Koellensperger, G. (2020). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575.
- Lajin, B., & Koellensperger, G. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575.
- Poboży, E., et al. (2015). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
- Washington, J. W., & Jenkins, T. M. (2011). Analysis of perfluorinated carboxylic acids in soils II: Optimization of chromatography and extraction. ResearchGate.
- cis-3-(trifluoromethyl)cyclobutanecarboxylic acid | 123812-82-8. Sigma-Aldrich.
- Bhandage, A., & Mahajan, M. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Powers, L. C., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health.
- Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.
- Lampman, G. M., & Aumiller, J. C. 3-chlorocyclobutanecarboxylic acid. Organic Syntheses Procedure.
- Lampman, G. M., & Aumiller, J. C. Working with Hazardous Chemicals. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Cis and Trans Isomers of 3-Trifluoromethoxy-cyclobutanecarboxylic Acid: Synthesis, Properties, and Applications
In the landscape of modern drug discovery and materials science, the nuanced interplay of molecular geometry and physicochemical properties is a paramount consideration. Fluorinated motifs, in particular, have garnered significant attention for their ability to modulate metabolic stability, binding affinity, and lipophilicity.[1] Among these, the trifluoromethoxy group (-OCF₃) stands out as a lipophilic hydrogen bond acceptor with unique electronic properties. When incorporated into rigid scaffolds like the cyclobutane ring, the resulting stereoisomers can exhibit markedly different biological activities and material characteristics.
This guide provides a comprehensive comparison of the cis and trans isomers of 3-trifluoromethoxy-cyclobutanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from the closely related and well-studied 3-(trifluoromethyl)cyclobutanecarboxylic acid as a primary surrogate, with expert commentary on the expected influence of the trifluoromethoxy moiety.
Synthesis and Stereocontrol
The synthesis of 1,3-disubstituted cyclobutanes often yields a mixture of cis and trans isomers, necessitating robust strategies for both stereoselective synthesis and efficient separation.
General Synthetic Approach:
A common strategy for the synthesis of trifluoromethylated cyclobutanes involves the deoxofluorination of a corresponding carboxylic acid using reagents like sulfur tetrafluoride (SF₄).[2] A plausible synthetic route to 3-(trifluoromethoxy)cyclobutanecarboxylic acid would likely start from a 3-hydroxycyclobutanecarboxylic acid precursor. The introduction of the trifluoromethoxy group is more complex than a direct trifluoromethylation and may involve specialized reagents.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid (as a proxy)
A scalable synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been developed, providing a relevant model for the synthesis of its trifluoromethoxy analog.[2]
DOT Diagram: Synthetic Workflow
Caption: Generalized synthetic workflow for 3-substituted cyclobutanecarboxylic acids.
Separation of Cis and Trans Isomers:
The separation of cis and trans isomers of substituted cyclobutane carboxylic acids can be achieved through several methods:
-
Fractional Crystallization: This method exploits differences in the crystal packing and solubility of the two isomers. Often, the more symmetrical trans isomer has a higher melting point and lower solubility, allowing it to be crystallized from a solution containing both isomers.[3][4]
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to separate the isomers based on their differential interactions with the stationary phase.[5]
-
Derivatization: Conversion of the carboxylic acids to esters or amides can alter their physical properties, sometimes facilitating easier separation by crystallization or chromatography.
Conformational Analysis and Structural Properties
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[6] For 1,3-disubstituted cyclobutanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions.
-
Cis Isomer: The substituents are on the same face of the ring. This generally leads to one substituent being in a pseudo-axial and the other in a pseudo-equatorial position.
-
Trans Isomer: The substituents are on opposite faces of the ring, allowing both to potentially occupy pseudo-equatorial positions, which is often the more stable conformation for bulky groups.[7]
However, for some 1,3-disubstituted cyclobutanes, the cis isomer can be thermodynamically more stable to avoid unfavorable 1,3-diaxial interactions that can occur in the trans isomer in certain puckered conformations.[7][8]
X-ray Crystallography Insights (from trifluoromethyl analogs):
X-ray crystallographic studies of various trifluoromethyl-substituted cyclobutanes reveal that the cyclobutane ring is nearly flat, with puckering angles typically between 158-175°.[2] In many cases, the trifluoromethyl group has been observed to prefer the axial position.[2]
DOT Diagram: Conformational Isomers
Caption: Basic representation of cis and trans isomers on a cyclobutane ring.
Physicochemical Properties: A Comparative Analysis
The stereochemical arrangement of the trifluoromethoxy and carboxylic acid groups significantly impacts the physicochemical properties of the isomers. The following table summarizes the expected differences based on data from analogous compounds.
| Property | cis-3-(trifluoromethoxy)cyclobutanecarboxylic acid | trans-3-(trifluoromethoxy)cyclobutanecarboxylic acid | Rationale and Insights |
| Dipole Moment | Expected to be higher | Expected to be lower | In the trans isomer, the dipole moments of the two polar groups can partially cancel each other out, leading to a lower overall molecular dipole moment.[3][4] |
| Boiling Point | Expected to be higher | Expected to be lower | The higher dipole moment of the cis isomer leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.[3][4] |
| Melting Point | Expected to be lower | Expected to be higher | The trans isomer is generally more symmetrical, allowing for more efficient packing in the crystal lattice, which results in a higher melting point.[3][4] |
| Solubility | Expected to be higher in polar solvents | Expected to be lower in polar solvents | The higher polarity of the cis isomer generally leads to better solubility in polar solvents. |
| Acidity (pKa) | Potentially slightly less acidic | Potentially slightly more acidic | The acidity can be influenced by the proximity of the electron-withdrawing trifluoromethoxy group to the carboxylic acid and the stability of the conjugate base, which is affected by solvation. For cyclohexanecarboxylic acids, the equatorial isomer (akin to trans) is often slightly more acidic.[9] |
| Lipophilicity (LogP) | Expected to be slightly lower | Expected to be slightly higher | While both isomers are lipophilic due to the -OCF₃ group, the more compact structure and higher polarity of the cis isomer may lead to a slightly lower LogP value. |
Note: The properties listed are predictions based on general principles of stereoisomerism and data from analogous compounds. Experimental verification is required for definitive values.
Spectroscopic Characterization: Differentiating the Isomers
NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of substituted cyclobutanes.
-
¹H NMR: The chemical shifts and coupling constants of the ring protons are sensitive to their stereochemical environment. In many cases, the protons of the cis and trans isomers will exhibit distinct multiplets.[10][11] The symmetry of the molecule also plays a role; the trans isomer may show a simpler spectrum due to higher symmetry.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the two isomers.
-
¹⁹F NMR: The trifluoromethoxy group provides a unique spectroscopic handle. The chemical shift of the fluorine atoms can be influenced by the overall geometry of the molecule, potentially showing a slight difference between the cis and trans isomers.
Interpreting NMR Spectra:
For 1,3-disubstituted cyclobutanes, the ratio of the cis and trans vicinal coupling constants (J_cis / J_trans) is often greater than 1.[10] However, the wide range of coupling constants in cyclobutane systems can make definitive assignment challenging without further 2D NMR experiments like NOESY, which can show through-space correlations between protons on the same side of the ring.
Applications in Drug Discovery and Medicinal Chemistry
The choice between a cis or trans isomer can have profound implications for the pharmacological profile of a drug candidate. The three-dimensional arrangement of substituents dictates how a molecule interacts with its biological target.
-
Binding Affinity and Selectivity: The specific geometry of each isomer will determine its fit within the binding pocket of a protein. One isomer may bind with high affinity while the other is inactive.
-
Pharmacokinetics: Physicochemical properties such as solubility and lipophilicity, which differ between the isomers, will affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Several drug candidates incorporate the 1,3-disubstituted cyclobutane scaffold, highlighting its importance as a bioisostere for other cyclic systems.[12] The ability to synthesize and separate the individual cis and trans isomers of 3-(trifluoromethoxy)cyclobutanecarboxylic acid is therefore crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
The cis and trans isomers of 3-trifluoromethoxy-cyclobutanecarboxylic acid represent distinct chemical entities with unique three-dimensional structures and, consequently, different physicochemical properties. While the trans isomer is generally expected to have a higher melting point and lower dipole moment due to its greater symmetry, the cis isomer is likely to be more polar and have a higher boiling point. These differences, along with their distinct conformational preferences, will ultimately govern their biological activity and potential applications. A thorough understanding and control of the stereochemistry of this important building block are essential for researchers in the fields of drug discovery and materials science.
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Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a paramount determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or produce toxic byproducts, leading to late-stage attrition and significant financial loss.[1] This guide provides an in-depth technical comparison of compounds containing the cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid moiety and its alternatives, offering insights into their relative metabolic stability supported by experimental principles and data.
The Critical Role of Metabolic Stability
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[2] While essential for detoxification, this metabolic machinery can also inactivate a drug before it reaches its target. Therefore, designing molecules that are less susceptible to metabolic breakdown is a cornerstone of modern medicinal chemistry.[1] This guide will delve into the structural features that contribute to metabolic robustness, with a focus on the emerging role of fluorinated cyclobutane derivatives.
The Promise of this compound
The incorporation of a this compound moiety into a drug candidate is a strategic approach to enhance metabolic stability. This assertion is based on the well-documented effects of its constituent parts: the cyclobutane ring, the trifluoromethoxy group, and the carboxylic acid.
-
The Cyclobutane Scaffold: The cyclobutane ring, a four-membered carbocycle, offers a three-dimensional scaffold that can improve metabolic stability compared to more conventional, planar aromatic rings.[3] Aromatic rings are often susceptible to oxidation by CYP enzymes, a common metabolic pathway.[4] Replacing a metabolically vulnerable phenyl group with a more saturated and rigid cyclobutane ring can "mask" this metabolic "soft spot," thereby increasing the compound's half-life.[5] The puckered conformation of the cyclobutane ring can also orient substituents in a way that sterically hinders access by metabolic enzymes.[5]
-
The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a powerful tool for blocking metabolic pathways.[6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to enzymatic cleavage.[6] When a metabolically labile methoxy (-OCH₃) group is replaced by a trifluoromethoxy group, the primary site of oxidative demethylation is effectively shielded.[6] This modification can significantly reduce the rate of metabolism, leading to a longer drug half-life and improved bioavailability.[8] The trifluoromethoxy group's steric bulk can further contribute to this shielding effect.[6]
-
The Carboxylic Acid Moiety: While the carboxylic acid group is a common pharmacophore, it can be a site for metabolic conjugation, such as glucuronidation, which can lead to rapid clearance.[9] However, the overall stability of the molecule is often dictated by the more labile positions on the scaffold. The stability of the cyclobutane and trifluoromethoxy groups is expected to be the dominant factor in the metabolic profile of compounds containing this entire moiety.
Comparative Analysis of Metabolic Stability: cis-3-Trifluoromethoxy-cyclobutane vs. Key Alternatives
To objectively assess the metabolic stability of compounds containing the this compound moiety, we will compare it with two common structural alternatives often found in drug candidates: the tert-butyl group and a simple phenyl ring.
vs. The tert-Butyl Group
The tert-butyl group is a bulky, lipophilic moiety frequently used in drug design to fill hydrophobic pockets in target proteins. However, it is a known metabolic soft spot.[2][10] The methyl groups of the tert-butyl moiety are susceptible to oxidation by CYP enzymes, leading to the formation of alcohol and carboxylic acid metabolites and subsequent rapid clearance.[2][11]
A study comparing the metabolic stability of compounds containing a trifluoromethyl-cyclobutane group to their tert-butyl-containing counterparts provides compelling evidence for the superior stability of the fluorinated cyclobutane motif.
| Moiety | Representative Compound Structure | In Vitro Half-life (t½) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Difference in Stability |
| tert-Butyl | Analog with tert-butyl group | Shorter | Higher | The sp³ C-H bonds of the methyl groups are susceptible to enzymatic oxidation by CYP450 enzymes, leading to rapid metabolism.[2][10] |
| Trifluoromethyl-cyclobutane | Analog with trifluoromethyl-cyclobutane group | Longer | Lower | The strong C-F bonds of the trifluoromethyl group are resistant to oxidative metabolism. The cyclobutane ring itself is also more metabolically robust than the branched alkyl structure of the tert-butyl group.[12] |
Note: The data presented is a qualitative summary based on findings from comparative studies. Actual values are compound-specific.
The replacement of the metabolically labile tert-butyl group with a trifluoromethyl-cyclobutane moiety consistently demonstrates a significant increase in metabolic stability.[10][13] This is attributed to the removal of the easily oxidizable C-H bonds and their replacement with the highly stable C-F bonds.
vs. The Phenyl Group
Aromatic rings, such as the phenyl group, are ubiquitous in pharmaceuticals. However, they are often a primary site of metabolism. CYP-mediated aromatic hydroxylation is a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[4]
Replacing a phenyl ring with a cyclobutane ring is a strategy known as "escaping from flatland," which aims to increase the three-dimensionality and metabolic stability of a molecule.[3]
| Moiety | Representative Compound Structure | In Vitro Half-life (t½) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Difference in Stability |
| Phenyl | Analog with phenyl group | Shorter | Higher | The aromatic ring is susceptible to CYP-mediated oxidation (hydroxylation), a major metabolic pathway.[4] |
| Cyclobutane | Analog with cyclobutane group | Longer | Lower | The saturated cyclobutane ring is generally more resistant to oxidative metabolism compared to an electron-rich aromatic ring. This substitution can mask a key site of metabolic attack.[3][5] |
Note: The data presented is a qualitative summary based on established principles in medicinal chemistry.
The increased metabolic stability of the cyclobutane ring over the phenyl ring is a direct consequence of its saturated and less electronically reactive nature.[3]
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the metabolic stability of a compound, two primary in vitro assays are widely employed in the pharmaceutical industry: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450s.[1]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in a suitable solvent.
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system, which serves as a cofactor for CYP enzymes.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).
-
Caption: Workflow of the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the intrinsic clearance of a test compound in a whole-cell system.
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes and assess their viability.
-
Prepare a suspension of hepatocytes at a defined cell density (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a collagen-coated 24- or 48-well plate.
-
Add the test compound to the wells and incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
-
Sample Processing:
-
Terminate metabolic activity by adding a cold organic solvent with an internal standard to the collected aliquots.
-
Lyse the cells and precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance, similar to the microsomal assay.
-
Caption: Workflow of the Hepatocyte Stability Assay.
Conclusion
The strategic incorporation of the this compound moiety presents a compelling approach for enhancing the metabolic stability of drug candidates. The combination of a metabolically robust cyclobutane scaffold and a metabolism-blocking trifluoromethoxy group offers a synergistic strategy to mitigate the risk of rapid clearance. While direct comparative data for this specific moiety is emerging, the wealth of evidence for the individual contributions of its components, coupled with data from closely related analogs, strongly supports its potential for designing more durable and effective therapeutics. The in vitro assays detailed in this guide provide the necessary tools for researchers to experimentally validate the metabolic stability of their novel compounds and make data-driven decisions in the drug discovery process.
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Navigating Lipophilicity in Drug Discovery: A Comparative Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the fine-tuning of a drug candidate's physicochemical properties is paramount to its success. Among these properties, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the lipophilicity of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid and its structural analogs, offering a comparative framework grounded in experimental data and methodologies. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that govern molecular behavior, thereby empowering researchers to make more informed decisions in their drug design endeavors.
The Significance of the Trifluoromethoxy Group and the Cyclobutane Scaffold
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity and moderate lipophilicity, allowing for the modulation of a molecule's electronic properties and its ability to traverse biological membranes. When appended to a cyclobutane scaffold—a strained four-membered ring that provides a three-dimensional architecture distinct from more common cyclic systems—the resulting molecule presents a compelling profile for interacting with biological targets. The cis stereochemistry of the substituents on the cyclobutane ring further refines the spatial arrangement of functional groups, influencing binding affinity and selectivity.
Understanding Lipophilicity: LogP and LogD
Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical purposes, the logarithm of this value, logP , is used.
For ionizable molecules, such as carboxylic acids, the charge state is dependent on the pH of the aqueous phase. The distribution coefficient (logD) accounts for the partitioning of both the ionized and non-ionized forms of the compound at a specific pH. For a carboxylic acid, as the pH of the aqueous phase increases above its pKa, the molecule becomes increasingly deprotonated (ionized), leading to a decrease in its apparent lipophilicity (lower logD). This guide will focus on logP, which represents the intrinsic lipophilicity of the neutral form of the molecule, and will also discuss the importance of considering logD in physiological contexts.
Comparative Analysis of Lipophilicity
To provide a clear comparison, this guide presents a compilation of lipophilicity data for this compound and its key analogs. The data includes a calculated logP value for the primary compound of interest and a mix of experimental and computed values for its analogs to illustrate the impact of subtle structural modifications.
| Compound Name | Structure | LogP Value | Data Type |
| This compound | ![]() | 1.386 | Calculated |
| cis-3-(Trifluoromethyl)cyclobutanecarboxylic acid | ![]() | 1.6 | Computed (XLogP3) |
| cis-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | ![]() | 0.6 | Computed (XLogP3) |
Analysis of the Data:
The calculated logP of This compound (1.386) suggests a moderate level of lipophilicity. This value is slightly lower than that of its cis-3-(Trifluoromethyl)cyclobutanecarboxylic acid analog (computed XLogP3 of 1.6). This observation is consistent with the general understanding that while both -OCF₃ and -CF₃ groups increase lipophilicity compared to a hydrogen atom, the presence of the oxygen atom in the trifluoromethoxy group can lead to a slight reduction in lipophilicity in some contexts due to its potential for hydrogen bonding.
The introduction of a hydroxyl group in cis-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid leads to a significant decrease in the computed lipophilicity (XLogP3 of 0.6). This is an expected outcome, as the hydroxyl group is a potent hydrogen bond donor and acceptor, thereby increasing the molecule's affinity for the aqueous phase.
A study by Grygorenko et al. on functionalized cis-2-((fluoro)alkyl)cyclobutanes provides valuable experimental context.[1][2][3] Their work demonstrated that for a series of model amides, the lipophilicity generally increased in the order: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅.[1] They also observed that cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes exhibited lower lipophilicity than might be anticipated, a phenomenon they attributed to the specific conformational arrangement of the substituents leading to a more polarized molecular surface.[1] This highlights the critical role of stereochemistry in determining the overall physicochemical properties of substituted cyclobutanes.
Experimental Determination of Lipophilicity: Methodologies and Protocols
To ensure the scientific integrity of lipophilicity data, it is crucial to employ robust and validated experimental methods. The two most widely accepted techniques for determining logP and logD are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.
Principle: A known amount of the test substance is dissolved in a biphasic system of n-octanol and water (or a suitable buffer for logD). The system is agitated until equilibrium is reached, after which the concentrations of the substance in both phases are measured.
Experimental Protocol:
-
Preparation of Solvents:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. For logD measurements, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) as the aqueous phase.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
-
Partitioning:
-
Add a small, precise volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The volume ratio of the two phases should be adjusted based on the expected logP to ensure measurable concentrations in both phases.
-
Shake the tube at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV or mass spectrometry (MS) detection.
-
-
Calculation:
-
The logP is calculated as: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Causality Behind Experimental Choices: The pre-saturation of solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical method depends on the compound's properties; for instance, compounds lacking a UV chromophore may require MS detection.
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A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Cyclobutane Analogs in Drug Discovery
<_Step_2>
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2][3][4][5][6] Among these, the trifluoromethyl (CF₃) group is a well-established mainstay, prized for its ability to enhance metabolic stability, modulate acidity/basicity (pKa), and improve target binding affinity.[3][7][8] More recently, the trifluoromethoxy (OCF₃) group has emerged as a compelling alternative, offering a distinct, and often advantageous, profile of physicochemical properties.[8][9][10] This guide provides an in-depth, data-supported comparison of these two critical moieties when appended to a cyclobutane core—a scaffold increasingly favored for its role as a rigid, metabolically robust bioisostere.[4][11][12][13][14]
The Strategic Value of Fluorination on a Cyclobutane Scaffold
The cyclobutane ring is not merely a passive spacer. Its puckered, non-planar conformation provides a three-dimensional architecture that can pre-organize substituents into favorable vectors for interacting with protein targets.[15][16] This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.[13] When combined with the unique electronic properties of fluorine, the resulting analogs offer chemists a powerful toolkit to address common challenges in drug development, such as poor metabolic stability and off-target effects.[1][2][4][5][6][11]
Head-to-Head Comparison: OCF₃ vs. CF₃ on the Cyclobutane Core
The choice between an OCF₃ and a CF₃ substituent is a nuanced decision driven by the specific properties a medicinal chemist aims to modulate. While both are strongly electron-withdrawing and metabolically stable, they diverge significantly in their impact on lipophilicity, steric profile, and hydrogen bonding potential.
Lipophilicity: A Critical Differentiator
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a paramount parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] It is in this arena that the OCF₃ group most distinctly separates itself from the CF₃ group.
The OCF₃ group is one of the most lipophilic substituents used in drug design, consistently increasing logP more than a CF₃ group.[9][10] This is attributed to the shielding of the polar oxygen atom by the three electron-dense fluorine atoms, creating a large, non-polar surface area.
Table 1: Comparative Physicochemical Properties of OCF₃ and CF₃
| Property | Trifluoromethyl (CF₃) | Trifluoromethoxy (OCF₃) | Rationale for Difference |
|---|---|---|---|
| Lipophilicity Contribution (π) | +0.88 | +1.04 | The OCF₃ group presents a larger, more uniform non-polar surface, making it more hydrophobic.[8][10] |
| Electronic Effect (Hammett σp) | +0.54 | +0.35 | The CF₃ group is a stronger electron-withdrawing group through induction. The OCF₃ group's inductive withdrawal is partially offset by lone pair donation from oxygen. |
| Metabolic Stability | Generally High | High, but potential for O-dealkylation | The C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolism. The C-O bond in OCF₃ can be a site for oxidative metabolism, though it is significantly more stable than a standard methoxy group.[3][8] |
| Hydrogen Bond Acceptor? | Weak | Very Weak | The fluorine atoms in both groups are poor hydrogen bond acceptors. The oxygen in OCF₃ is also a very weak acceptor due to the strong electron withdrawal by the CF₃ moiety. |
| Steric Size (Van der Waals Volume) | ~43 ų | ~59 ų | The addition of the oxygen atom and the C-O bond length increases the overall volume of the OCF₃ group compared to the CF₃ group. |
Data compiled from authoritative reviews in medicinal chemistry.
Metabolic Stability: Robustness with a Caveat
Both the CF₃ and OCF₃ groups are employed to block metabolically labile sites. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][8] Replacing a vulnerable methyl or tert-butyl group with a trifluoromethylcyclobutyl moiety can significantly enhance a compound's metabolic half-life.[11][13][19][20]
While the OCF₃ group also confers substantial metabolic stability compared to a methoxy group, the ethereal oxygen atom introduces a potential, albeit often minor, metabolic liability through O-dealkylation.[8] The choice, therefore, depends on the metabolic profile of the parent molecule. If C-H oxidation is the primary metabolic pathway, both groups are excellent choices. If O-dealkylation of a pre-existing methoxy group is the issue, the OCF₃ group is a superior replacement.
Electronic Effects and Target Interactions
The CF₃ group is a powerful electron-withdrawing group, which can significantly lower the pKa of nearby basic amines or increase the acidity of acidic protons.[11] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, affecting its solubility, permeability, and ability to engage in ionic interactions with its target.
The OCF₃ group is also electron-withdrawing, but less so than CF₃. This allows for a more subtle tuning of a molecule's electronic properties. Furthermore, the introduction of fluorine can lead to favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds, which can substantially enhance binding affinity.[21] The slightly larger size and different charge distribution of the OCF₃ group may present unique opportunities to exploit such interactions.
Experimental Workflows and Protocols
Objective comparison requires robust experimental data. Below are standardized protocols for determining two of the most critical parameters discussed: lipophilicity (logP) and metabolic stability.
Workflow for Comparative Analog Evaluation
Caption: Workflow for the comparative evaluation of fluorinated analogs.
Protocol: Determination of logP by Shake-Flask Method
The "shake-flask" method is the gold-standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[17][22]
-
Materials:
-
Test compound (CF₃ or OCF₃ analog)
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker/vortexer
-
HPLC with UV or MS detector
-
-
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add equal volumes of the pre-saturated n-octanol and PBS (pH 7.4) to a centrifuge tube.
-
Add a small aliquot of the compound stock solution to the tube. The final concentration should be within the linear range of the analytical detector.
-
Cap the tube and shake vigorously for 1 hour at room temperature to allow for complete partitioning.
-
Centrifuge the mixture at 2000 x g for 15 minutes to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Analyze the concentration of the compound in each phase using a validated HPLC method.[23]
-
-
Data Analysis:
-
The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
The final value is expressed as its base-10 logarithm: logP = log10(P)
-
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLMs), which are rich in CYP enzymes.[13]
-
Materials:
-
Test compound (CF₃ or OCF₃ analog)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile (quenching solution)
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing HLMs in phosphate buffer.
-
Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile. This stops the enzymatic activity and precipitates the proteins.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic clearance (CLint) can then be calculated, providing a measure of the rate of metabolism.[13]
-
Conclusion and Strategic Recommendations
The decision to use a trifluoromethoxy or trifluoromethyl substituent on a cyclobutane core is a strategic one, guided by the specific goals of a drug discovery program.
Caption: Decision matrix for selecting OCF₃ vs. CF₃ analogs.
-
Choose Trifluoromethoxy (OCF₃) when:
-
The primary goal is to significantly increase lipophilicity to improve membrane permeability or target engagement within a lipidic pocket.[10]
-
A more subtle electronic perturbation is required compared to a CF₃ group.
-
Replacing a metabolically labile methoxy group is the key objective.
-
-
Choose Trifluoromethyl (CF₃) when:
-
A strong electron-withdrawing effect is needed to significantly lower the pKa of a nearby basic center.[11]
-
Maximizing metabolic stability with the smallest possible increase in lipophilicity and steric bulk is the priority.[3][8]
-
Synthetic accessibility is a major consideration, as CF₃-containing building blocks are often more readily available.[11][24]
-
Ultimately, the principles of bioisosteric replacement are context-dependent.[1][2] The strategic insights and experimental protocols provided in this guide serve as a foundation for making informed, data-driven decisions in the design of next-generation therapeutics leveraging fluorinated cyclobutane scaffolds.
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A Comparative Guide to the In Vitro ADME Profiling of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid Derivatives
Introduction: The Rationale for Early ADME Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic properties, not a lack of potency.[1] Therefore, a robust understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical from the outset. This guide provides a comprehensive framework for assessing the in vitro ADME properties of a novel chemical series, using a hypothetical lead candidate, a cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid derivative, as a case study.
The core structure of our interest combines three key motifs:
-
Cyclobutane Ring: This serves as a rigid, three-dimensional scaffold, which can offer unique vectoral properties for interacting with biological targets compared to more flexible aliphatic or aromatic systems.[2][3] Its derivatives are found in several approved drugs.[2]
-
Carboxylic Acid: A common functional group that can be crucial for target engagement (e.g., through hydrogen bonding) and serves as a versatile synthetic handle for further chemical modification.[3]
-
Trifluoromethoxy (-OCF3) Group: The strategic incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry.[4] The -OCF3 group, in particular, is highly valued for its ability to enhance metabolic stability and modulate lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5][6][7] It offers distinct electronic and steric properties compared to the more commonly used trifluoromethyl (-CF3) group.[4][5]
To provide a clear, comparative context, this guide will evaluate our hypothetical lead, Cmpd-A (this compound derivative) , against two structural analogs and a well-characterized control drug, Warfarin.
-
Cmpd-B: The methyl (-CH3) analog, to benchmark the effect of fluorination.
-
Cmpd-C: The trifluoromethyl (-CF3) analog, to compare the distinct effects of two popular fluorine-containing moieties.[5][8]
This guide will detail the experimental protocols, present and interpret comparative data, and explain the scientific rationale behind each step, empowering researchers to make informed decisions in their drug development programs.
Section 1: Metabolic Stability in Human Liver Microsomes
The Scientific Imperative
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily is responsible for the phase I metabolism of a vast majority of drugs.[9] A compound that is rapidly metabolized will have a short half-life and high clearance, potentially failing to maintain therapeutic concentrations in the body. The in vitro metabolic stability assay provides an early, cost-effective prediction of a compound's in vivo hepatic clearance.[9][10][11] The strength of the carbon-fluorine bond often makes fluorinated compounds like those with -OCF3 or -CF3 groups more resistant to metabolic degradation.[5][6]
Experimental Workflow: Metabolic Stability
Detailed Experimental Protocol
-
Compound Preparation: Prepare 1 mM stock solutions of test compounds (Cmpd-A, B, C) and controls in DMSO. Subsequently, create 1 µM working solutions in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Microsome Preparation: On the day of the assay, thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in incubation buffer.
-
Reaction Initiation: In a 96-well plate, add the HLM solution to the compound working solutions. Pre-incubate the plate at 37°C for 5 minutes with shaking.[12]
-
Cofactor Addition: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). For control incubations to assess non-NADPH dependent degradation, add buffer instead.[11]
-
Timepoint Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing a quenching solution (typically cold acetonitrile with an internal standard for LC-MS/MS analysis).[10][12]
-
Sample Processing & Analysis: Centrifuge the quenched plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
Quantification: Quantify the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope). Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / protein concentration).[10]
Comparative Data Table: Metabolic Stability
| Compound | Moiety | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |
| Cmpd-A | -OCF3 | > 60 | < 23.1 | Low |
| Cmpd-B | -CH3 | 12 | 115.5 | High |
| Cmpd-C | -CF3 | 45 | 30.8 | Low to Intermediate |
| Warfarin | Control | 25 | 55.4 | Intermediate |
| (Data are hypothetical and for illustrative purposes) |
Interpretation: The data clearly demonstrate the powerful effect of fluorination on metabolic stability. Cmpd-B, with its metabolically labile methyl group, is rapidly cleared. In contrast, both Cmpd-C (-CF3) and Cmpd-A (-OCF3) show significantly increased stability. Critically, the trifluoromethoxy group in Cmpd-A confers the highest resistance to metabolism, resulting in a long half-life and low predicted intrinsic clearance. This is a highly desirable characteristic for a drug candidate, as it may lead to a longer duration of action and a lower required dose.[6]
Section 2: Caco-2 Permeability Assay
The Scientific Imperative
For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream.[13] The Caco-2 permeability assay is the industry gold standard for predicting intestinal drug absorption.[13][14] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[13][15][16] This assay measures a compound's rate of transport in both the absorptive (Apical-to-Basolateral, A-to-B) and efflux (Basolateral-to-Apical, B-to-A) directions.
Experimental Workflow: Caco-2 Permeability
Detailed Experimental Protocol
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts (e.g., Transwell™) in multi-well plates and cultured for 21-24 days to allow for differentiation and the formation of a confluent, polarized monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.
-
Assay Setup: The inserts separate the plate wells into an upper (apical, 'A') and lower (basolateral, 'B') chamber, modeling the luminal and blood sides of the intestine, respectively.
-
Transport Experiment:
-
For A-to-B assessment , the test compound (e.g., at 10 µM) is added to the apical chamber, and the appearance of the compound in the basolateral chamber is monitored over time.[15]
-
For B-to-A assessment , the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Incubation and Sampling: The plates are incubated at 37°C for a set period (e.g., 2 hours). Samples are taken from the donor and receiver compartments at the beginning and end of the incubation.[16]
-
Analysis: Samples are analyzed by LC-MS/MS to determine compound concentrations.
-
Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp.
Comparative Data Table: Caco-2 Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Cmpd-A | 15.2 | 18.1 | 1.2 | High |
| Cmpd-B | 4.5 | 5.0 | 1.1 | Moderate |
| Cmpd-C | 12.8 | 35.8 | 2.8 | Moderate (Efflux) |
| Warfarin | 21.5 | 25.8 | 1.2 | High |
| (Data are hypothetical and for illustrative purposes. Generally, Papp >10 is high, <2 is low.) |
Interpretation: The -OCF3 group in Cmpd-A significantly increases its lipophilicity compared to the -CH3 group in Cmpd-B, leading to a much higher permeability (Papp A→B of 15.2 vs. 4.5), predicting good oral absorption.[6][7] Interestingly, while Cmpd-C (-CF3) also shows good permeability, its high Efflux Ratio (ER = 2.8) indicates it is likely a substrate of an efflux transporter. This could limit its net absorption in vivo. Cmpd-A demonstrates the most favorable profile: high permeability combined with a low efflux ratio, suggesting it can readily cross the intestinal barrier without being actively pumped back out.
Section 3: Plasma Protein Binding (PPB)
The Scientific Imperative
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin.[17] This binding is reversible, but at any given time, a certain fraction of the drug will be bound and a fraction will be free (unbound). According to the "free drug theory," only the unbound fraction is able to cross membranes, interact with its therapeutic target, and be cleared by metabolic enzymes.[18] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[18][19]
Experimental Workflow: Plasma Protein Binding (RED)
Detailed Experimental Protocol
-
Preparation: A test compound is spiked into plasma (human, rat, etc.) at a relevant concentration (e.g., 1-5 µM).[17]
-
RED Device Setup: The Rapid Equilibrium Dialysis (RED) device consists of inserts with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (unbound drug) to pass freely.[17][20]
-
Loading: The plasma containing the test compound is added to one chamber, and a protein-free buffer (phosphate-buffered saline, PBS) is added to the other.[17]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours, allowing the unbound compound to reach equilibrium across the membrane.
-
Sampling and Analysis: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. The samples are prepared and analyzed by LC-MS/MS to determine the final compound concentrations.
-
Calculation:
-
The concentration in the buffer chamber represents the free drug concentration.
-
The concentration in the plasma chamber represents the total (bound + free) drug concentration.
-
Fraction Unbound (fu) = [Concentration in Buffer] / [Concentration in Plasma]
-
% Bound = (1 - fu) * 100
-
Comparative Data Table: Plasma Protein Binding
| Compound | Moiety | % Bound (Human Plasma) | Fraction Unbound (fu) | Pharmacological Implication |
| Cmpd-A | -OCF3 | 92.5% | 0.075 | Moderate-High Binding |
| Cmpd-B | -CH3 | 75.0% | 0.250 | Moderate Binding |
| Cmpd-C | -CF3 | 98.8% | 0.012 | Very High Binding |
| Warfarin | Control | 99.5% | 0.005 | Very High Binding |
| (Data are hypothetical and for illustrative purposes) |
Interpretation: All three analogs exhibit some degree of plasma protein binding. Increased lipophilicity often correlates with higher PPB, which is reflected in the data where the fluorinated, more lipophilic compounds (A and C) bind more extensively than the methyl analog (B). Cmpd-C shows very high binding, similar to Warfarin. While not inherently negative, very high binding (>99%) can be a risk factor; small changes in binding (due to disease or drug-drug interactions) can cause large changes in the free, active concentration.[19] Cmpd-A displays a more moderate-high binding profile (92.5%). This level of binding is often a good balance, potentially providing a reservoir of drug in the circulation without being so extreme as to be a liability.
Synthesis and Overall ADME Assessment
A holistic view is crucial for candidate selection. By combining the data from these three fundamental assays, we can build a comprehensive in vitro ADME profile.
Logical Framework for Candidate Triage
Summary of Comparative In Vitro ADME Properties
| Parameter | Cmpd-A (-OCF3) | Cmpd-B (-CH3) | Cmpd-C (-CF3) | Desired Profile |
| Metabolic Stability (CLint) | Low | High | Low-Intermediate | Low |
| Permeability (Papp A→B) | High | Moderate | High | High |
| Efflux Liability (ER) | Low | Low | High | Low |
| Plasma Protein Binding | Moderate-High | Moderate | Very High | Balanced (not extreme) |
| Overall Assessment | Excellent Profile | Poor Stability | Potential Efflux/PPB Risks | Proceed |
Conclusion: This comparative analysis demonstrates the power of integrated in vitro ADME profiling in early drug discovery. The simple methyl-containing analog, Cmpd-B , would likely be deprioritized due to its poor metabolic stability. The trifluoromethyl analog, Cmpd-C , shows good stability and permeability but raises two flags: potential for P-gp efflux, which could limit bioavailability, and very high plasma protein binding, which could be a liability.
Our lead candidate, Cmpd-A , featuring the this compound core, emerges as the superior candidate. It exhibits an excellent overall profile characterized by high metabolic stability, high permeability with no evidence of efflux, and a moderate-to-high level of plasma protein binding. This combination of properties suggests that Cmpd-A has a high probability of possessing favorable pharmacokinetic behavior in vivo, making it a strong candidate to advance to further preclinical studies. This systematic, data-driven approach ensures that resources are focused on compounds with the highest likelihood of success.
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The Unseen Puckering: A Comparative Guide to the Conformational Effects of the cis-3-Trifluoromethoxy-cyclobutyl Group
In the intricate dance of molecular recognition, the three-dimensional shape of a molecule is paramount. For medicinal chemists, the ability to fine-tune this conformation can be the deciding factor between a blockbuster drug and a failed candidate. The cyclobutane ring, a motif of growing importance, offers a unique, constrained scaffold that can impart favorable physicochemical properties.[1] This guide delves into the conformational intricacies of a particularly intriguing substituent: the cis-3-trifluoromethoxy-cyclobutyl group. While direct, extensive experimental data for this specific moiety is emerging, we can construct a robust understanding by synthesizing data from analogous structures, computational modeling, and foundational principles of stereochemistry. This guide will provide researchers, scientists, and drug development professionals with a predictive and comparative framework to assess the conformational and electronic impact of this unique functional group.
The Cyclobutane Scaffold: More Than Just a Square
Often underutilized due to perceived ring strain, the cyclobutane ring is gaining traction as a valuable component in drug design.[1] Unlike the relatively planar cyclopentane or the flexible cyclohexane, cyclobutane exists in a dynamic equilibrium between two puckered, butterfly-like conformations.[2] This puckering is a compromise to alleviate torsional strain between adjacent C-H bonds, even at the cost of some angle strain.[2] The degree of this puckering and the energetic barrier to interconversion are highly sensitive to the nature and orientation of substituents.
The introduction of substituents onto the cyclobutane ring leads to the existence of axial and equatorial positions, analogous to cyclohexane, albeit with different geometric constraints. The preference of a substituent for the equatorial position is a critical factor in determining the overall topography of the molecule.
The Trifluoromethoxy Group: A "Super-Halogen" with Unique Properties
The trifluoromethoxy (-OCF₃) group is a fascinating bioisostere that has garnered significant attention in medicinal chemistry.[3] It is often considered a more lipophilic and metabolically stable alternative to the methoxy group.[3] Its electronic properties are a complex interplay of the electron-donating resonance of the oxygen lone pairs and the powerful inductive withdrawal of the trifluoromethyl moiety.[3][4] This often results in the -OCF₃ group acting as a net electron-withdrawing group, influencing the pKa of neighboring functionalities and modulating interactions with biological targets.[3][5]
Crucially, the trifluoromethoxy group is more lipophilic than a trifluoromethyl group, with a Hansch π parameter of +1.04.[6][7] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a key factor in bioavailability.[3]
Conformational Analysis of the cis-3-Trifluoromethoxy-cyclobutyl Group: A Predictive Approach
In a cis-1,3-disubstituted cyclobutane, the two substituents are on the same face of the ring. This can lead to two primary puckered conformations: one where both substituents are in pseudo-equatorial positions (diequatorial) and another where they are both in pseudo-axial positions (diaxial). The energetic balance between these two states dictates the conformational landscape of the molecule.
Experimental Methodologies for Conformational Assessment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a powerful toolkit for dissecting the conformational preferences of substituted cyclobutanes.
Detailed Protocol for ¹H and ¹⁹F NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized cis-3-trifluoromethoxy-cyclobutyl derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine chemical shifts and basic coupling patterns.
-
Obtain a 1D ¹⁹F NMR spectrum to observe the chemical shift of the -OCF₃ group.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton connectivities within the cyclobutane ring.
-
Crucially, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments reveal through-space interactions between protons. For a cis-1,3-disubstituted cyclobutane, strong NOE/ROE signals between the protons at C1 and C3 would be indicative of a diaxial conformation.
-
-
Data Analysis:
-
Analyze the vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants. In cyclobutanes, ⁴JHH couplings, in particular, show a strong dependence on the stereochemical relationship (e.g., cis vs. trans).[8]
-
The magnitude of the ³JHH coupling constants can provide information about the dihedral angles between adjacent protons, which in turn relates to the ring puckering.
-
Computational Modeling Protocol:
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Subject the identified conformers to geometry optimization and energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Analysis: Compare the relative energies of the diequatorial and diaxial conformers to predict the dominant conformation. Calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Predicted Conformational Preference
For the cis-3-trifluoromethoxy-cyclobutyl group, the conformational equilibrium will be a balance between steric and electronic factors. While the trifluoromethoxy group is sterically larger than a hydrogen atom, its steric demand is not as great as a tert-butyl group. In many substituted cyclobutanes, there is a preference for the substituent to occupy the equatorial position to minimize steric interactions.[9] However, in cis-1,3-disubstituted systems, the diequatorial conformation can also introduce gauche interactions.
Based on X-ray crystallographic data of 1-substituted trifluoromethyl-cyclobutanes, the trifluoromethyl group surprisingly adopted an axial position in seven out of eight studied cases.[10][11] This suggests that factors other than simple steric bulk, such as electrostatic or hyperconjugative interactions, may play a significant role in the conformational preference of fluorinated substituents on a cyclobutane ring. Given the electronic similarities and steric differences between the -CF₃ and -OCF₃ groups, it is plausible that the cis-3-trifluoromethoxy-cyclobutyl group will also exhibit a complex conformational behavior, with a potentially significant population of the diaxial conformer.
Comparison with Alternative Groups
The true utility of the cis-3-trifluoromethoxy-cyclobutyl group can be best appreciated by comparing its properties to commonly used bioisosteres.
| Functional Group | Key Conformational Driver(s) | Predicted Impact on Lipophilicity (logP) | Predicted Metabolic Stability |
| cis-3-Trifluoromethoxy-cyclobutyl | Complex interplay of sterics and electronics; potential for significant axial population. | High increase | High |
| cis-3-Trifluoromethyl-cyclobutyl | Predominantly electronic effects; observed preference for axial conformation in some cases.[10][11] | Moderate to high increase | High |
| cis-3-tert-Butyl-cyclobutyl | Strong steric hindrance; strong preference for equatorial position. | High increase | High (steric shielding) |
| cis-3-Methoxy-cyclobutyl | Moderate steric and electronic effects; likely preference for equatorial position. | Slight increase or decrease | Lower (susceptible to O-demethylation) |
Implications for Drug Design
The choice of the cis-3-trifluoromethoxy-cyclobutyl group can have profound implications for the properties of a drug candidate:
-
Modulation of Physicochemical Properties: The high lipophilicity of the trifluoromethoxy group can be strategically employed to enhance membrane permeability and oral bioavailability.[3]
-
Metabolic Stability: The robust nature of the C-F bonds and the O-CF₃ linkage imparts significant metabolic stability, potentially blocking sites of metabolism and increasing the half-life of a drug.[3]
-
Vectorial Display of Functionality: The puckered nature of the cyclobutane ring and the defined cis orientation of substituents provide a rigid scaffold for the precise positioning of pharmacophoric elements. This can lead to enhanced binding affinity and selectivity for the target protein.
-
Intellectual Property: The relative novelty of the cis-3-trifluoromethoxy-cyclobutyl group can provide access to new chemical space and strengthen intellectual property positions.
Conclusion
The cis-3-trifluoromethoxy-cyclobutyl group represents a sophisticated and powerful building block for modern drug discovery. While a comprehensive experimental characterization is still forthcoming, a predictive understanding of its conformational and electronic properties can be gleaned from the analysis of its constituent parts and closely related analogs. Its unique combination of a rigid, puckered scaffold and the lipophilic, electron-withdrawing, and metabolically stable trifluoromethoxy group makes it an attractive moiety for fine-tuning the properties of bioactive molecules. As synthetic methodologies for its incorporation become more readily available, we anticipate that the cis-3-trifluoromethoxy-cyclobutyl group will become an increasingly valuable tool in the medicinal chemist's arsenal.
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Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]
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ResearchGate. (2022). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
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ResearchGate. (2021). X-ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]
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Abraham, R. J., & Monasterios, J. R. (1974). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-666. [Link]
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Wuitschik, G., et al. (2010). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 49(42), 7633-7636. [Link]
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Ernst, R. R. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241-255. [Link]
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Williamson, K. L., & Braman, B. A. (1967). The determination of the conformations of 1, 2-disubstituted ethanes by nuclear magnetic resonance. Journal of the American Chemical Society, 89(24), 6183-6187. [Link]
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Avenoza, A., Busto, J. H., Corzana, F., Jiménez-Osés, G., Peregrina, J. M., & Zurbano, M. M. (2006). Conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(13), 4896-4904. [Link]
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Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
Introduction: The Rising Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is highly prized for its ability to enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and conformation.[3] When installed on a strained cyclobutane ring, a valuable bioisostere for phenyl groups, the resulting scaffold offers a unique three-dimensional exit vector for further chemical exploration.[4][5]
This guide focuses on a molecule of significant interest: cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. Its synthesis, while achievable, yields a product whose structural and stereochemical integrity must be rigorously confirmed before its use in drug development pipelines. This document serves as an in-depth guide for researchers and drug development professionals on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the gold-standard technique for the unambiguous validation of this target molecule. We will explore the causality behind experimental choices and present a self-validating protocol that ensures the highest degree of confidence in the final product.
Conceptual Synthetic Pathway
While multiple synthetic routes can be envisioned, a common approach to substituted cyclobutanes involves the functionalization of a readily available precursor like a cyclobutanone derivative. The introduction of the trifluoromethoxy group is a non-trivial step, often requiring specialized reagents to handle the unique reactivity of fluorine.[3][6] The diagram below outlines a plausible, high-level workflow.
Caption: High-level conceptual workflow for the synthesis and validation of the target molecule.
The Gold Standard: Unambiguous Validation by NMR Spectroscopy
NMR spectroscopy is the most powerful analytical technique for the complete structural and stereochemical elucidation of small organic molecules in solution.[7][8] Unlike methods that provide only mass or functional group information, NMR offers a detailed map of the atomic connectivity and spatial arrangement of a molecule.[9] For a disubstituted cyclobutane like our target, where cis/trans isomerism is a critical quality attribute, NMR is not just preferred—it is indispensable.[10][11] It allows us to directly observe the interactions between protons on the cyclobutane ring, with the magnitude of their coupling constants providing definitive proof of their relative stereochemistry.
Experimental Protocol: A Self-Validating NMR Workflow
This protocol is designed to provide a comprehensive dataset for unambiguous structure confirmation.
1. Sample Preparation:
-
Mass & Dissolve: Accurately weigh approximately 5-10 mg of the purified, dry synthesized product. Dissolve it in ~0.6 mL of a deuterated solvent.
-
Expert Insight: Chloroform-d (CDCl₃) is a good starting point. If solubility is an issue, or if the acidic proton signal needs to be observed without exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts, so consistency is key.
-
-
Internal Standard (Optional but Recommended): For quantitative NMR (qNMR) to assess purity, add a known amount of a certified internal standard that has signals in a clear region of the spectrum (e.g., 3,5-bis(trifluoromethyl)benzoic acid).[12]
-
Transfer & Filter: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
2. NMR Data Acquisition:
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended for achieving good signal dispersion, especially for the cyclobutane ring protons.
-
Core Experiments to Run:
-
¹H NMR (Proton): Standard quantitative proton experiment.
-
¹⁹F NMR (Fluorine): Standard direct-observe fluorine experiment. ¹H decoupling is often unnecessary for -OCF₃ groups but can be used to simplify spectra if other fluorinated species are present.[13]
-
¹³C NMR (Carbon-13): Standard proton-decoupled carbon experiment (e.g., using the APT or DEPT pulse sequence to differentiate CH, CH₂, and CH₃ groups).
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.
-
Interpreting the Data: Confirming the cis Stereochemistry
The combination of the following spectral features provides definitive validation.
1. ¹⁹F NMR Spectrum: The Trifluoromethoxy Signature
-
Expected Result: A sharp, single peak (singlet).
-
Causality: The three fluorine atoms of the -OCF₃ group are chemically equivalent and are not coupled to any nearby protons or other fluorine atoms.
-
Chemical Shift: The chemical shift is highly diagnostic. For an aliphatic -OCF₃ group, the signal is expected to appear in the range of -58 to -65 ppm (relative to CFCl₃ at 0 ppm).[14] A significant deviation from this range could indicate an unexpected molecular environment or a different fluorinated group entirely.
2. ¹H NMR Spectrum: The Key to Stereochemistry The ¹H NMR spectrum is the most critical piece of evidence for confirming the cis configuration. The cyclobutane ring protons will present a complex but interpretable pattern.
-
Expected Signals:
-
Carboxylic Acid (R-COOH): A broad singlet, typically downfield (>10 ppm). This signal may be absent if using a protic solvent like CD₃OD due to deuterium exchange.
-
Methine Protons (CH-COOH and CH-OCF₃): Two distinct multiplets.
-
Methylene Protons (-CH₂-): A complex set of multiplets for the four methylene protons.
-
-
The Decisive Factor - Coupling Constants (J-values): The key to assigning stereochemistry lies in the magnitude of the vicinal coupling constants (³JHH) between the methine protons and the adjacent methylene protons. In cyclobutane systems, the coupling constant between cis protons is typically larger than the coupling between trans protons.
-
³Jcis: ~7–10 Hz
-
³Jtrans: ~2–5 Hz
-
Validation Logic: By analyzing the splitting patterns of the methine protons (H-1 and H-3), we can extract these coupling constants. The presence of larger ³J values consistent with a cis relationship between these protons and their adjacent methylene neighbors confirms the stereochemistry. 2D COSY is invaluable here for tracing these coupling pathways.[10][15]
-
3. ¹³C NMR Spectrum: Confirming the Carbon Skeleton
-
Expected Signals: Due to the cis symmetry, we expect to see 4 distinct carbon signals:
-
C=O (Carboxylic acid): ~175-180 ppm.
-
C-OCF₃ (Methine): This signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF ~ 250-280 Hz). Its chemical shift will be significantly downfield.
-
C-COOH (Methine): A singlet.
-
-CH₂- (Methylene): A single peak representing the two equivalent methylene carbons.
-
-
Self-Validation: The observation of exactly 4 carbon signals confirms the plane of symmetry expected for the cis isomer. The characteristic quartet for the carbon attached to the -OCF₃ group is a definitive marker for its presence.
The logical flow for validating the structure via NMR is illustrated below.
Caption: Logical workflow for NMR-based structural and stereochemical validation.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for this task, other techniques provide complementary, albeit incomplete, information. A direct comparison highlights the unique strengths of NMR.
| Technique | Information Provided | Strengths for This Application | Weaknesses for This Application |
| NMR Spectroscopy | Complete 3D structure, stereochemistry, atomic connectivity, purity (qNMR).[16][17] | Unambiguously determines cis/trans stereochemistry. Provides full structural elucidation. Can assess purity. Non-destructive.[9] | Requires slightly more sample than MS. Can be more time-consuming to analyze fully. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS). | High sensitivity, requires very little sample. Confirms the correct mass and elemental composition. | Provides no information on stereochemistry (cis/trans). Cannot distinguish between isomers. |
| FT-Infrared Spectroscopy (FTIR) | Presence of functional groups (C=O, O-H, C-F, C-O). | Fast and simple. Confirms the presence of the carboxylic acid and C-F bonds. | Provides no information on stereochemistry. Gives no data on the overall carbon skeleton or connectivity. Highly ambiguous for isomer identification. |
Conclusion
For the definitive validation of this compound, NMR spectroscopy is the only single technique that provides a complete and trustworthy answer. While mass spectrometry can confirm the elemental formula and FTIR can identify key functional groups, neither can resolve the critical question of stereochemistry. The detailed analysis of ¹H coupling constants, combined with the characteristic signals in the ¹⁹F and ¹³C spectra, creates a self-validating dataset that allows researchers, scientists, and drug development professionals to proceed with absolute confidence in the structural integrity of their material. This level of rigorous characterization is fundamental to the principles of scientific integrity and is a non-negotiable step in the path toward developing novel therapeutics.
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News-Medical.Net. (2022). NMR Spectrometry Analysis for Drug Discovery and Development. Available at: [Link]
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Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. Available at: [Link]
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Bar-On, O., & Wagner, G. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Available at: [Link]
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Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kavitha, J., & Sambasiva Rao, K. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
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Amgen Inc. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]
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Britton, J., & Toste, F. D. (2019). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications. Available at: [Link]
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Wang, Y., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Nature Communications. Available at: [Link]
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Grygorenko, O. O., et al. (2020). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal. Available at: [Link]
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Beier, P., & Mykhailiuk, P. K. (2022). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. European Journal of Organic Chemistry. Available at: [Link]
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The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]
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Luchette, P. A., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]
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Supporting Information for a scientific article. (n.d.). Available at: [Link]
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Lunn, M., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances. Available at: [Link]
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Tlili, A., & Billard, T. (2013). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition. Available at: [Link]
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SpectraBase. 1,1-Cyclobutanedicarboxylic acid - 1H NMR Spectrum. Available at: [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]
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Molecules. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]
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ResearchGate. (n.d.). NMR spectroscopy of cyclobutanes. Available at: [Link]
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Chemical Communications. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. Available at: [Link]
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Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available at: [Link]
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Wiberg, K. B., et al. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of cyclobutane. Available at: [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Available at: [Link]
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Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Available at: [Link]
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Chernykh, A. V., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. Available at: [Link]
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Anet, F. A., & Squillacote, M. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. Available at: [Link]
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Boussard, G., et al. (1998). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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A Comparative Guide to the Reactivity of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid for Drug Discovery
In the landscape of modern drug discovery, the rational design of molecular building blocks is paramount to achieving desired pharmacological profiles. Small, constrained ring systems, such as cyclobutanes, have garnered significant interest due to their ability to impart conformational rigidity and unique three-dimensional topologies to drug candidates.[1][2] Among these, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid stands out as a promising scaffold. This guide provides an in-depth technical comparison of its reactivity in key synthetic transformations, namely amide bond formation and esterification, against other relevant building blocks. While direct comparative kinetic data for this specific molecule is not extensively available in the public domain, this guide leverages established principles of organic chemistry and published data on analogous structures to provide a robust predictive analysis for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Cyclobutane Core and the Trifluoromethoxy Group
The cyclobutane ring offers a unique conformational landscape, distinct from more flexible acyclic linkers or larger cycloalkanes. Its puckered conformation can lock substituents into well-defined spatial orientations, which can be crucial for optimizing interactions with biological targets.[1]
The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties in medicinal chemistry. It is a strong electron-withdrawing group, which can significantly impact the acidity and reactivity of nearby functional groups.[3] Furthermore, its metabolic stability and ability to enhance lipophilicity make it a desirable feature in many drug candidates.[3] The cis stereochemistry of the substituents on the cyclobutane ring places the trifluoromethoxy and carboxylic acid groups on the same face of the ring, which can lead to distinct steric and electronic effects compared to its trans counterpart.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a cornerstone of pharmaceutical synthesis. The reactivity of a carboxylic acid in this transformation is primarily governed by the electrophilicity of the carbonyl carbon and the steric hindrance around the carboxyl group.
Electronic Effects: Enhanced Electrophilicity
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect is transmitted through the cyclobutane ring, increasing the partial positive charge on the carbonyl carbon of the carboxylic acid. This enhanced electrophilicity makes the carboxylic acid inherently more reactive towards nucleophilic attack by an amine.
Logical Relationship: Electronic Effects on Reactivity
Caption: The electron-withdrawing nature of the -OCF₃ group enhances the reactivity of the carboxylic acid.
In comparison to building blocks with electron-donating or less electron-withdrawing substituents, such as a methyl group (cis-3-methyl-cyclobutanecarboxylic acid), the trifluoromethoxy analogue is expected to exhibit a higher intrinsic reactivity in amide coupling reactions.
Steric Considerations: The Role of the cis-Configuration
The cis relationship between the trifluoromethoxy group and the carboxylic acid can introduce steric hindrance that may counteract the favorable electronic effects. The approach of the amine nucleophile to the activated carboxylic acid intermediate could be impeded by the bulky trifluoromethoxy group.
However, the puckered nature of the cyclobutane ring may position the trifluoromethoxy group in a way that minimizes direct steric clash with the incoming nucleophile. The exact impact of this steric hindrance is dependent on the specific amine and the coupling conditions employed. For highly hindered amines, this steric factor could become rate-limiting.
Comparative Reactivity Overview: Amide Coupling
| Building Block | Key Feature | Expected Relative Reactivity | Rationale |
| This compound | Strong -I effect, potential steric hindrance | High | The strong electron-withdrawing effect likely dominates, leading to a highly activated carboxylic acid. |
| trans-3-Trifluoromethoxy-cyclobutanecarboxylic acid | Strong -I effect, reduced steric hindrance | Very High | The electron-withdrawing effect is present, but the substituent is on the opposite face of the ring, minimizing steric hindrance. |
| cis-3-Methyl-cyclobutanecarboxylic acid | Weak +I effect | Moderate | The methyl group is weakly electron-donating, slightly deactivating the carbonyl group compared to an unsubstituted cyclobutane. |
| Cyclobutanecarboxylic acid | No electronic effect from substituent | Baseline | Serves as a baseline for comparison. |
| cis-3-Methoxy-cyclobutanecarboxylic acid | Weak -I effect, +R effect | Moderate to High | The methoxy group has competing electronic effects, but is less electron-withdrawing than the trifluoromethoxy group. |
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and generally effective method for amide bond formation, balancing reactivity with minimization of side reactions.[4]
Workflow for EDC/HOBt Amide Coupling
Caption: EDC/HOBt coupling proceeds via an activated ester intermediate.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) and N-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes to ensure the formation of the activated HOBt ester.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Comparative Reactivity in Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reactivity in this equilibrium process is influenced by both electronic and steric factors, as well as the reaction conditions.
Electronic and Steric Influences
Similar to amide coupling, the electron-withdrawing trifluoromethoxy group will increase the electrophilicity of the carbonyl carbon, favoring the initial nucleophilic attack by the alcohol. However, Fischer esterification is a reversible process, and the electronic effect on the position of the equilibrium is generally less pronounced than in irreversible coupling reactions.
Steric hindrance around the carboxylic acid can significantly slow down the rate of Fischer esterification. The cis-orientation of the bulky trifluoromethoxy group may present a steric barrier to the approach of the alcohol, potentially requiring more forcing conditions (higher temperatures, longer reaction times) compared to the less hindered trans-isomer or the smaller methyl-substituted analogue.
Comparative Reactivity Overview: Fischer Esterification
| Building Block | Key Feature | Expected Relative Reactivity/Equilibrium Position | Rationale |
| This compound | Strong -I effect, significant steric hindrance | Moderate Rate, Equilibrium may be less favorable | Steric hindrance from the cis-substituent may impede the approach of the alcohol and disfavor the sterically congested ester product. |
| trans-3-Trifluoromethoxy-cyclobutanecarboxylic acid | Strong -I effect, reduced steric hindrance | High Rate, Favorable Equilibrium | The substituent is positioned away from the reaction center, minimizing steric clash. |
| cis-3-Methyl-cyclobutanecarboxylic acid | Weak +I effect, moderate steric hindrance | Moderate Rate | The smaller size of the methyl group compared to the trifluoromethoxy group results in less steric hindrance. |
| Cyclobutanecarboxylic acid | No substituent effects | Baseline | Serves as a baseline for comparison. |
Experimental Protocol: Sulfuric Acid-Catalyzed Fischer Esterification
This is a standard and cost-effective method for ester synthesis.
Workflow for Fischer Esterification
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



